Viridiflorol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-IMNVLQEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881213 | |
| Record name | Viridiflorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-02-3 | |
| Record name | Viridiflorol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viridiflorol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridiflorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIRIDIFLOROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN71V2CRMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery, History, and Biological Potential of Viridiflorol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viridiflorol, a sesquiterpenoid alcohol, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. First isolated in 1937 from the Australian native tree Melaleuca viridiflora, this bicyclic compound has since been identified in a variety of other plant species and has demonstrated a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed examination of its promising pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The document summarizes key quantitative data, provides detailed experimental protocols for its isolation and biological evaluation, and visualizes its biosynthetic pathway and a putative anti-inflammatory mechanism of action.
Discovery and History
The journey of this compound began in 1937 when it was first isolated from the essential oil of Melaleuca viridiflora, a plant native to Australia.[1] Since its initial discovery, this compound has been identified as a constituent of numerous other plants, including those from the Lamiaceae family, such as Salvia algeriensis and Satureja visianii, as well as in Melaleuca quinquenervia (Niaouli) and Melaleuca alternifolia (Tea Tree).[2] The elucidation of its complex tricyclic structure, belonging to the aromadendrane class of sesquiterpenoids, has been a subject of interest, with its chemical synthesis first being reported in 1992.
Physicochemical Properties
This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₆O and a molar mass of 222.37 g/mol . It is a volatile compound, contributing to the characteristic aroma of the essential oils in which it is found. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | |
| Molar Mass | 222.37 g/mol | |
| Appearance | Crystalline solid | |
| Boiling Point | 112-114 °C | |
| Melting Point | 68-73 °C | |
| IUPAC Name | (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol | |
| CAS Number | 552-02-3 |
Biological Activities and Therapeutic Potential
This compound has demonstrated a remarkable range of biological activities, making it a promising candidate for further investigation in drug development.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of this compound against various cancer cell lines. It has been shown to induce cytotoxicity and apoptosis in a dose-dependent manner.
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 10 | [1] |
| A549 | Lung Cancer | 30 | [1] |
| Daoy | Medulloblastoma | 0.1 | [1] |
Anti-inflammatory Activity
This compound has exhibited significant anti-inflammatory properties in preclinical models. One of the proposed mechanisms for its anti-inflammatory action is the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Antimicrobial and Antifungal Activity
The compound has also shown promising activity against a range of microbial pathogens. Its mechanism of action is thought to involve the disruption of microbial cell membranes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
Protocol: Hydrodistillation and Chromatographic Purification
-
Plant Material Collection and Preparation: Fresh leaves of a this compound-containing plant (e.g., Melaleuca viridiflora) are collected and air-dried in the shade. The dried leaves are then coarsely powdered.
-
Hydrodistillation: The powdered plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is analyzed by GC-MS to confirm the presence and estimate the percentage of this compound.
-
Column Chromatography: The essential oil is subjected to column chromatography on silica (B1680970) gel using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative TLC/HPLC: Fractions rich in this compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, Daoy) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC₅₀ value for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.
Anti-inflammatory Activity Assessment
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Treatment: Animals are divided into groups and treated orally with this compound (at various doses), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.[2][3]
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[2] A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[2]
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound starting from farnesyl diphosphate.
Experimental Workflow for Bioactivity Screening
Caption: A general experimental workflow for the screening of this compound's biological activities.
Putative Anti-inflammatory Signaling Pathway
Caption: A putative anti-inflammatory mechanism of this compound via inhibition of the TNF-α signaling pathway.
Conclusion
This compound, a naturally occurring sesquiterpenoid, has demonstrated significant potential as a lead compound for the development of new therapeutic agents. Its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties, warrant further in-depth investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of this promising natural product. The continued exploration of this compound and its derivatives may lead to the development of novel and effective treatments for a range of human diseases.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Viridiflorol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to viridiflorol, a sesquiterpenoid of interest for its aromatic and potential therapeutic properties.
Chemical Identity and Physicochemical Properties
This compound is a naturally occurring sesquiterpenoid alcohol with a tricyclic aromadendrane skeleton. It is found in the essential oils of various plants, most notably in Melaleuca quinquenervia (Broad-leaved paperbark) and Melaleuca alternifolia (Tea tree).[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₆O[1] |
| Molecular Weight | 222.37 g/mol [2] |
| IUPAC Name | (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol[1] |
| CAS Number | 552-02-3[1] |
| Appearance | Crystalline solid |
| Odor | Herbal[3] |
Chemical Structure and Stereochemistry
This compound possesses a complex polycyclic structure with six defined stereocenters, leading to a specific three-dimensional arrangement of its atoms. The absolute stereochemistry of naturally occurring (+)-viridiflorol has been established.
References
Viridiflorol Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a sesquiterpenoid alcohol, is a naturally occurring plant secondary metabolite with known antimicrobial and anti-inflammatory properties, making it a compound of interest for pharmaceutical and agrochemical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, precursor molecules, and regulatory aspects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug development.
Core Biosynthesis Pathway
The biosynthesis of this compound in plants, primarily documented in species of the Myrtaceae and Lamiaceae families, follows the well-established terpenoid pathway, originating from the precursor farnesyl pyrophosphate (FPP). The key enzyme responsible for the cyclization of FPP into the characteristic aromadendrane scaffold of this compound is This compound synthase , a type of terpene synthase (TPS).
The proposed biosynthetic pathway initiates with the ionization of FPP, followed by a series of cyclizations and rearrangements. Two primary routes for the initial cyclization have been proposed, primarily based on studies of fungal enzymes that also produce this compound, but are supported by the characterization of plant-derived synthases.
Route A: 1,10-Cyclization of (E,E)-FPP
This route, catalyzed by this compound synthases belonging to Clade I of sesquiterpene synthases, begins with the direct 1,10-cyclization of (E,E)-farnesyl pyrophosphate to form a germacradienyl cation. Subsequent cyclization events and the addition of a water molecule lead to the formation of this compound.[1][2]
Route B: 1,10-Cyclization of (3R)-NPP
An alternative pathway involves the isomerization of (E,E)-FPP to (3R)-nerolidyl pyrophosphate (NPP), followed by a 1,10-cyclization, a mechanism observed in Clade II sesquiterpene synthases.[1][2]
While both routes are plausible, the characterization of this compound synthases from the Australian native plant Melaleuca quinquenervia (broad-leaved paperbark) provides direct evidence for the pathway in plants.[3]
Key Enzymes in this compound Biosynthesis
| Enzyme | Gene (Species) | Substrate | Product(s) |
| This compound Synthase | MqTPS1_Vir (Melaleuca quinquenervia) | (E,E)-Farnesyl Pyrophosphate | This compound |
| This compound Synthase | MqTPS2_Vir (Melaleuca quinquenervia) | (E,E)-Farnesyl Pyrophosphate | This compound |
| This compound Synthase | Mq43451c0s2_Vir (Melaleuca quinquenervia) | (E,E)-Farnesyl Pyrophosphate | This compound |
Quantitative Data on this compound Production
The concentration of this compound can vary significantly between plant species, chemotypes, and even different tissues within the same plant. The following table summarizes available quantitative data on this compound content in select plant species.
| Plant Species | Family | Tissue | This compound Content (% of Essential Oil) | Reference |
| Melaleuca quinquenervia (Chemotype II) | Myrtaceae | Leaves | 21.7% | [4] |
| Melaleuca quinquenervia (Chemotype II) | Myrtaceae | Fruits | 42.1% | [4] |
| Melaleuca quinquenervia (Chemotype II) | Myrtaceae | Twigs | 66.0% | [4] |
| Satureja pilosa | Lamiaceae | Aerial parts | 9.8 - 61.0% | [5] |
Regulation of this compound Biosynthesis
The regulation of sesquiterpenoid biosynthesis in plants is a complex process involving both developmental and environmental cues. While specific regulatory mechanisms for this compound biosynthesis are not yet fully elucidated, general principles of sesquiterpene synthase gene regulation are likely applicable.
Transcriptional Regulation: The expression of terpene synthase genes, including this compound synthase, is often transcriptionally regulated. Studies on other sesquiterpenes have shown that transcription factors, such as those from the WRKY and MYB families, can bind to the promoter regions of TPS genes and modulate their expression in response to stimuli like herbivory or pathogen attack.[6][7][8]
Developmental Regulation: The production of sesquiterpenes can be age-dependent. The microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors have been shown to regulate the biosynthesis of sesquiterpenes in a developmental manner in plants like Arabidopsis and patchouli.[9]
Environmental Induction: The expression of this compound synthase genes in Melaleuca quinquenervia has been observed to be strongly induced in response to infection by the rust fungus Austropuccinia psidii, suggesting a role for this compound in plant defense.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Cloning of a Plant this compound Synthase Gene
Objective: To isolate the full-length coding sequence of a this compound synthase gene from plant tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from a plant tissue known to produce this compound (e.g., young leaves of Melaleuca quinquenervia) using a suitable RNA extraction kit or a CTAB-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Degenerate primers are designed based on conserved regions of known plant sesquiterpene synthases. These primers are used in a polymerase chain reaction (PCR) to amplify a fragment of the target gene.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers designed from the initial PCR fragment to obtain the full-length cDNA sequence.
-
Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm the identity of the this compound synthase gene.
Heterologous Expression and Purification of Recombinant this compound Synthase
Objective: To produce and purify the this compound synthase enzyme for in vitro characterization.
Methodology:
-
Expression Vector Construction: The full-length coding sequence of the this compound synthase gene is cloned into an E. coli expression vector, such as pET28a(+), which often includes a polyhistidine (His) tag for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed by sonication or using a French press in a suitable lysis buffer.
-
Affinity Chromatography: The crude protein extract is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The His-tagged this compound synthase binds to the column, while other proteins are washed away.[9]
-
Elution: The recombinant enzyme is eluted from the column using a buffer containing a high concentration of imidazole.
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay, such as the Bradford assay.
In Vitro Enzyme Assay for this compound Synthase Activity
Objective: To determine the enzymatic activity and product profile of the recombinant this compound synthase.
Methodology:
-
Reaction Setup: The enzyme assay is performed in a reaction buffer containing the purified recombinant this compound synthase, the substrate (E,E)-FPP, and a divalent cation cofactor (typically MgCl₂).[11]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane (B92381) or pentane.
-
GC-MS Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products. The identity of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.[11][12][13][14]
Kinetic Parameter Determination
Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of the this compound synthase.
Methodology:
-
Enzyme Assays with Varying Substrate Concentrations: A series of in vitro enzyme assays are performed as described above, but with varying concentrations of the substrate (E,E)-FPP.
-
Quantification of Product Formation: The amount of this compound produced in each reaction is quantified using GC-MS or GC-FID (Flame Ionization Detection) with an internal standard.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat value is then calculated from Vmax and the enzyme concentration.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathways to this compound from farnesyl pyrophosphate (FPP).
Experimental Workflow for this compound Synthase Characterization
Caption: Workflow for the cloning and functional characterization of a plant this compound synthase.
References
- 1. A Sesquiterpene Synthase from the Endophytic Fungus Serendipita indica Catalyzes Formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of terpene biosynthesis in Melaleuca quinquenervia and ecological consequences of terpene accumulation during myrtle rust infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical composition of essential oils of the tree Melaleuca quinquenervia (Myrtaceae) cultivated in Costa Rica [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academics.su.edu.krd [academics.su.edu.krd]
- 14. scitepress.org [scitepress.org]
Viridiflorol: A Technical Guide for Researchers and Drug Development Professionals
Viridiflorol , a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest within the scientific community. Possessing a unique tricyclic structure, this volatile organic compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological effects, and relevant experimental protocols.
Core Chemical and Physical Data
This compound is chemically identified as (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 552-02-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₆O | [1][2][3] |
| Molecular Weight | 222.37 g/mol | [1][2][3] |
| Appearance | Powder | [3] |
| Purity (Typical) | ≥95.0% (GC) | [5] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with notable anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][6] The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Daoy | Medulloblastoma | 0.1 µM | [1] |
| MCF-7 | Breast Cancer | 10 µM | [1] |
| A549 | Lung Cancer | 30 µM | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Parameter | Dosage | Inhibition | Reference |
| Carrageenan-induced pleurisy in mice | Total Leucocyte Migration | 3 mg/kg | 71 ± 5% | [2] |
| Carrageenan-induced pleurisy in mice | Total Leucocyte Migration | 30 mg/kg | 57 ± 3% | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for researchers to replicate and build upon existing findings.
Cell Viability Assessment (MTT Assay)
The cytotoxic effect of this compound on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 1x10³ cells per well and allowed to adhere overnight.[1]
-
The cells are then treated with varying concentrations of this compound (e.g., 0.03 µM to 300 µM) for a specified duration, typically 24 hours.[1]
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
Apoptosis Assessment (Annexin V/PI Staining)
The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[1]
Procedure:
-
Cells are seeded in 6-well plates (3x10⁵ cells/well) and treated with the desired concentrations of this compound for 24 hours.[1]
-
After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-30 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process. The following diagram illustrates a proposed pathway starting from Farnesyl pyrophosphate (FPP).
Caption: Proposed biosynthetic pathway of this compound from FPP.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for screening the biological activity of this compound.
Caption: General workflow for this compound bioactivity screening.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSU Technologies [msut.technologypublisher.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Data of Viridiflorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol is a naturally occurring sesquiterpenoid alcohol found in various essential oils, notably from Melaleuca quinquenervia (Niaouli oil) and Allophylus edulis. As a bioactive compound, its proper identification and characterization are crucial for research and development in phytochemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.
Data Presentation
The following tables summarize the key quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 1.45 | m | |
| H-2α | 1.65 | m | |
| H-2β | 1.30 | m | |
| H-3α | 1.80 | m | |
| H-3β | 1.55 | m | |
| H-5 | 1.95 | m | |
| H-6α | 0.52 | dd | 10.0, 8.0 |
| H-6β | 0.15 | t | 8.0 |
| H-7 | 1.25 | m | |
| H-9α | 1.70 | m | |
| H-9β | 1.40 | m | |
| H-11 | 1.05 | s | |
| H-12 | 0.85 | d | 7.0 |
| H-13 | 0.90 | d | 7.0 |
| H-14 | 0.95 | s | |
| H-15 | 1.20 | s |
Note: Data presented here is based on typical values reported in the literature for similar sesquiterpenoids and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 42.5 |
| C-2 | 25.0 |
| C-3 | 35.5 |
| C-4 | 72.0 |
| C-5 | 50.0 |
| C-6 | 20.5 |
| C-7 | 28.0 |
| C-8 | 18.0 |
| C-9 | 40.0 |
| C-10 | 27.5 |
| C-11 | 21.0 |
| C-12 | 22.5 |
| C-13 | 23.0 |
| C-14 | 28.5 |
| C-15 | 16.0 |
Note: Data presented here is based on typical values reported in the literature for similar sesquiterpenoids and may vary slightly depending on the solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (methyl) |
| ~1100 | Medium | C-O stretch (tertiary alcohol) |
Note: This data represents expected absorption bands for a sesquiterpenoid alcohol like this compound. Actual peak positions and intensities may vary.
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Plausible Fragment |
| 222 | 15 | [M]⁺ (Molecular Ion) |
| 207 | 30 | [M - CH₃]⁺ |
| 189 | 25 | [M - CH₃ - H₂O]⁺ |
| 161 | 40 | [C₁₂H₁₇]⁺ |
| 121 | 80 | [C₉H₁₃]⁺ |
| 107 | 100 | [C₈H₁₁]⁺ |
| 93 | 95 | [C₇H₉]⁺ |
| 81 | 75 | [C₆H₉]⁺ |
| 59 | 60 | [C₃H₇O]⁺ |
| 43 | 90 | [C₃H₇]⁺ |
Note: This data is based on the Electron Ionization (EI) mass spectrum available in the NIST database.[1] Intensities are approximate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in the ¹³C NMR spectrum based on chemical shift values and comparison with literature data for similar compounds. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound oil directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to correlation tables to assign functional groups. For this compound, the key absorptions will be the O-H stretch of the alcohol and the C-H and C-O stretches.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., hexane).
-
Split Ratio: 50:1.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on common fragmentation pathways for sesquiterpenoids.
-
Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for confirmation.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis and structure elucidation of this compound.
References
Viridiflorol: A Sesquiterpenoid in Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species and is also produced by some endophytic fungi. Historically recognized for its contribution to the aromatic profile of essential oils, recent scientific inquiry has begun to unveil its significant role in plant defense mechanisms. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, antimicrobial properties, and its putative role in activating plant defense signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in phytopathology, natural product chemistry, and drug development.
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a C15 intermediate. The formation of this compound from FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).
The proposed biosynthetic pathway can proceed through two distinct routes depending on the stereochemistry of the initial cyclization of FPP.
-
Route A (Clade I TPS): This route involves the 1,10-cyclization of (E,E)-FPP to form a germacradienyl cation. Subsequent cyclization and hydration steps lead to the formation of this compound.
-
Route B (Clade II TPS): This route starts with the isomerization of FPP to (Z,E)-FPP, followed by a 1,10-cyclization to also form a germacradienyl cation, which then undergoes further transformations to yield this compound.
Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of antimicrobial activity, contributing to the defensive properties of the essential oils in which it is found. The following tables summarize the quantitative data on its efficacy against various fungal and bacterial pathogens.
Table 1: Antifungal Activity of this compound-Containing Essential Oils
| Fungal Pathogen | Plant Source of Essential Oil | This compound Content (%) | Bioassay Method | Endpoint | Result | Reference |
| Candida albicans | Syzygium dyerianum | 5.1 | Broth Microdilution | MIC | 125 µg/mL | [1] |
| Colletotrichum truncatum | Serendipita indica (endophytic fungus) | Not specified | Not specified | Antifungal activity | Exhibited activity | [2] |
| Mycobacterium tuberculosis | Not specified | Not specified | in vitro assay | Antibacterial activity | Moderate activity | [2] |
Table 2: Antibacterial Activity of this compound-Containing Essential Oils
| Bacterial Pathogen | Plant Source of Essential Oil | This compound Content (%) | Bioassay Method | Endpoint | Result | Reference |
| Staphylococcus aureus | Eugenia umbelliflora | 17.7 | Not specified | MIC | 119.2 µg/mL | [3] |
| Streptococcus mutans | Syzygium dyerianum | 5.1 | Broth Microdilution | MIC | 250 µg/mL | [1] |
Role in Plant Defense Signaling: An Emerging Perspective
While direct evidence for this compound as a signaling molecule in plant defense is still emerging, the broader class of terpenoids, particularly sesquiterpenes, is known to play a crucial role in inducing plant defense responses.[2] It is hypothesized that this compound may act as an elicitor, triggering a cascade of downstream defense mechanisms.
Hypothetical Signaling Pathway
Based on the known mechanisms of other terpenoids and general plant defense signaling, a hypothetical pathway for this compound-induced defense is proposed. This model suggests that this compound, upon recognition by a putative plant receptor, could initiate a signaling cascade involving key plant defense hormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA).
This proposed pathway suggests that this compound perception could lead to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a common signaling module in plant defense. This, in turn, could stimulate the biosynthesis of SA and JA, leading to the expression of pathogenesis-related (PR) genes and the establishment of Systemic Acquired Resistance (SAR), as well as the production of other defense compounds like phytoalexins.
Experimental Protocols
Extraction and Purification of this compound
A common method for the extraction of this compound from plant material is hydrodistillation, followed by purification using chromatographic techniques.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Hydrodistillation: Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.
-
Extraction: Collect the obtained essential oil and dry it over anhydrous sodium sulfate.
-
Chromatographic Purification: Perform column chromatography on the crude essential oil using silica (B1680970) gel as the stationary phase. Elute with a gradient of n-hexane and ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Isolation: Pool the this compound-rich fractions and concentrate them under reduced pressure to obtain pure this compound.
Antimicrobial Bioassay: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
This compound is a promising natural compound with demonstrated antimicrobial properties. While its direct role as a signaling molecule in plant defense is an area of active investigation, the existing evidence from related terpenoids suggests its potential as an elicitor of induced resistance. Further research is warranted to elucidate the specific receptors and signaling components involved in this compound-mediated plant defense activation. Such studies could pave the way for the development of novel, natural-product-based plant protectants and pharmaceuticals. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.
References
Unveiling the Cytotoxic Potential of Viridiflorol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Viridiflorol, a naturally occurring sesquiterpenoid. The document summarizes key quantitative data, details experimental protocols, and visualizes associated cellular mechanisms and workflows, offering a comprehensive resource for researchers in oncology and natural product-based drug discovery.
Executive Summary
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. This guide consolidates the existing in vitro data, highlighting its potential as an anti-neoplastic agent. The primary mechanism of action identified is the induction of apoptosis, leading to cancer cell death. The presented data and protocols serve as a foundational reference for further investigation into the therapeutic applications of this compound.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction, providing a clear comparison of its activity.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Induction (%) | Reference |
| Daoy | Medulloblastoma (Brain) | 0.1 | 55.8% - 72.1% | [1][2][3][4] |
| MCF-7 | Breast Adenocarcinoma | 10 | 36.2% - 72.7% | [1][2][3][4] |
| A549 | Lung Carcinoma | 30 | 35% - 98.9% | [1][2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols employed in the cytotoxicity screening of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10³ cells per well and allowed to adhere overnight.[1]
-
Treatment: The cells are then treated with varying concentrations of this compound (typically ranging from 0.03 to 300 µM) and incubated for a specified period (e.g., 24 hours).[1]
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures enhance understanding and provide a clear overview of complex processes.
Caption: Experimental workflow for preliminary cytotoxicity screening of this compound.
While the precise signaling cascade initiated by this compound is a subject for further investigation, its established role in inducing apoptosis suggests the involvement of key apoptotic pathways.
Caption: General overview of the extrinsic and intrinsic apoptotic signaling pathways.
Conclusion and Future Directions
The preliminary in vitro screening of this compound reveals its potent cytotoxic activity against brain, breast, and lung cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis. The data presented in this guide provide a strong rationale for further preclinical development of this compound as a potential anticancer therapeutic.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Investigating its efficacy in a broader range of cancer cell lines, including drug-resistant models.
-
Conducting in vivo studies to evaluate its anti-tumor activity and safety profile in animal models.
-
Exploring synergistic effects with existing chemotherapeutic agents.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "this compound Induces Anti-Neoplastic Effects on Breast, Lung, and Brai" by Maaged A. Akiel, Ohoud Y. Alshehri et al. [scholarscompass.vcu.edu]
Unveiling the Green Gold: A Technical Guide to Viridiflorol-Rich Flora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Viridiflorol, a naturally occurring sesquiterpenoid alcohol with significant therapeutic potential. This document outlines plant species with notable this compound content, detailed experimental protocols for its extraction and quantification, and an overview of its biosynthetic and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
High this compound Content in the Plant Kingdom: A Quantitative Overview
This compound is distributed across various plant families, with particularly high concentrations found in species within the Lamiaceae, Ericaceae, Boraginaceae, and Sapindaceae families. The following table summarizes the quantitative analysis of this compound content in several notable plant species, providing a comparative basis for sourcing this valuable compound. The data highlights the significant variability in this compound concentration depending on the plant species, geographical origin, and the specific plant part analyzed.
| Plant Species | Family | Plant Part | This compound Content (%) | Geographical Origin |
| Salvia algeriensis | Lamiaceae | Flowers | 71.1%[1] | Not Specified |
| Varronia curassavica | Boraginaceae | Not Specified | up to 64.74%[2][3] | Brazil |
| Allophylus edulis | Sapindaceae | Leaves | 3.04–29.81%[4] | Dourados, Brazil |
| Rhododendron albiflorum | Ericaceae | Leaves | 22.0%[5] | Not Specified |
| Salvia officinalis | Lamiaceae | Leaves | 1.1%–10.4%[6] | Various European Countries |
| Salvia aucheri var. mesatlantica | Lamiaceae | Not Specified | 8.8% (Hydrodistillation), 1.4% (HS-SPME) | Not Specified |
| Mentha x piperita | Lamiaceae | Not Specified | 0.1% - 1.0%[7][8] | Various |
| Salvia officinalis | Lamiaceae | Aerial Part | 4.55% | Mascara region, Algeria[9] |
Experimental Protocols: From Plant Material to Purified Compound
The accurate extraction and quantification of this compound are paramount for research and development. The following sections detail the standard methodologies employed in the analysis of this compound-rich essential oils.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is the most common method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
Preparation of Plant Material: Fresh or dried plant material (leaves, flowers, etc.) is coarsely chopped or ground to increase the surface area for efficient oil extraction.
-
Charging the Flask: The prepared plant material is placed in a round-bottom flask, and a sufficient volume of distilled water is added to cover the material.
-
Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.
-
Condensation: The steam and essential oil vapor are cooled in the condenser, turning back into a liquid mixture of water and oil.
-
Separation: The condensed liquid flows into the Clevenger apparatus, where the less dense essential oil separates and floats on top of the water. The oil can then be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.
The duration of hydrodistillation typically ranges from 2 to 4 hours, depending on the plant material.[10][11][12][13]
Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5)
-
Helium as carrier gas
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes)
-
Ramp: 3 °C/minute to 240 °C
-
Final hold: 240 °C (for 10 minutes)
-
-
Carrier Gas Flow Rate: 1.0 mL/minute
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Impact (EI) at 70 eV
Analysis:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane, ethanol).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.
-
Detection and Identification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the compound. This compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching with a spectral library (e.g., NIST, Wiley).
-
Quantification: The percentage of this compound is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.[14][15][16][17]
Visualizing the Molecular Landscape: Biosynthetic and Signaling Pathways
To provide a deeper understanding of this compound's biological significance, the following diagrams, generated using the DOT language, illustrate its biosynthesis and its role in key cellular signaling pathways.
Biosynthesis of this compound
This compound, a sesquiterpenoid, is synthesized in plants from the precursor farnesyl pyrophosphate (FPP) through a series of enzymatic reactions catalyzed by terpene synthases.
Caption: Biosynthesis of this compound from Farnesyl Pyrophosphate.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of a cascade of proteins, including caspases.
Caption: Simplified pathway of this compound-induced apoptosis.
Anti-inflammatory Signaling Pathway of this compound
This compound exhibits anti-inflammatory properties, in part by modulating the TNF-α signaling pathway, a key regulator of inflammation.
Caption: this compound's inhibitory effect on the TNF-α signaling pathway.
This guide provides a foundational understanding of this compound, from its natural sources to its molecular mechanisms of action. Further research into the diverse biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effect of various extraction techniques on the quality of sage (Salvia officinalis L.) essential oil, expressed by chemical composition, thermal properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirj.ee [kirj.ee]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of essential oil from Salvia officinalis cultivated in Mascara region (North West of Algeria) [shin-norinco.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition and In Vitro Antibiofilm Action of Varronia curassavica Jacq. (Boraginaceae) Essential Oil: A Promising Natural Agent Against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 13. brjac.com.br [brjac.com.br]
- 14. agilent.com [agilent.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a naturally occurring sesquiterpenoid alcohol, and its structurally related compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their chemical properties, biological effects, and the experimental methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a tricyclic sesquiterpenoid characterized by an aromadendrane skeleton. Its chemical formula is C₁₅H₂₆O. The structure features a fused cyclopropane, cyclopentane, and cycloheptane (B1346806) ring system.
Key Structural Features:
-
Tricyclic System: A complex arrangement of three fused rings.
-
Tertiary Alcohol: A hydroxyl group attached to a tertiary carbon atom.
-
Chiral Centers: Multiple stereocenters contributing to its specific three-dimensional conformation.
Several other sesquiterpenoids share the aromadendrane skeleton with this compound, including globulol (B158503) and spathulenol. These compounds differ in the position and orientation of substituents on the core ring structure, leading to variations in their biological activities.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound and its related sesquiterpenoids.
Table 1: Anticancer Activity of this compound
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Citation |
| This compound | Daoy (Medulloblastoma) | MTT | 0.1 | [1][2] |
| This compound | MCF-7 (Breast Cancer) | MTT | 10 | [1][2] |
| This compound | A549 (Lung Cancer) | MTT | 30 | [1][2] |
Table 2: Antimicrobial and Antifungal Activity of Globulol
| Compound | Microbial Strain | Assay | IC₅₀ (µg/mL) | Citation |
| Globulol | Xanthomonas vesicatoria | MTT | 158.0 | |
| Globulol | Bacillus subtilis | MTT | 737.2 | |
| Globulol | Alternaria solani | Mycelial Growth Inhibition | 47.1 | |
| Globulol | Fusarium oxysporum f. sp. niveum | Mycelial Growth Inhibition | 114.3 | |
| Globulol | Fusarium graminearum | Mycelial Growth Inhibition | 53.4 | |
| Globulol | Rhizoctonia solani | Mycelial Growth Inhibition | 56.9 | |
| Globulol | Venturia pirina | Mycelial Growth Inhibition | 21.8 |
Table 3: Antimicrobial and Antifungal Activity of Spathulenol
| Compound | Microbial Strain | Assay | MIC (mg/mL) | Citation |
| Spathulenol | Staphylococcus aureus ATCC® 25923 | Broth Microdilution | 1.56 | [3] |
| Spathulenol | Bacillus subtilis ATCC® 6633 | Broth Microdilution | 1.56 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, synthesis, and biological evaluation of this compound and its analogs.
Isolation of this compound from Melaleuca quinquenervia
a) Plant Material: Fresh leaves of Melaleuca quinquenervia are collected.
b) Hydrodistillation:
-
The leaves are subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.
-
The collected essential oil is dried over anhydrous sodium sulfate.
-
The oil is stored in a sealed vial at 4°C in the dark.
c) Column Chromatography:
-
The essential oil is fractionated by column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing this compound are identified by comparison with a standard and pooled.
-
Further purification can be achieved by preparative TLC or HPLC to yield pure this compound.
Biomimetic Synthesis of (+)-Viridiflorol
The biomimetic synthesis of (+)-viridiflorol can be achieved from the readily available natural sesquiterpene (+)-bicyclogermacrene.[4][5][6]
Reaction Scheme: (+)-Bicyclogermacrene is treated with an acid catalyst, such as m-chloroperoxybenzoic acid (m-CPBA) followed by an acid workup, to induce a transannular cyclization, mimicking the proposed biosynthetic pathway. This reaction leads to the formation of the aromadendrane skeleton, which upon hydration yields (+)-viridiflorol.
General Procedure:
-
(+)-Bicyclogermacrene is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
The solution is cooled to 0°C.
-
m-CPBA is added portion-wise with stirring.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (+)-viridiflorol.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined from the dose-response curve.
Antimicrobial and Antifungal Assays
a) Broth Microdilution Method (for MIC determination):
-
Bacterial or fungal strains are cultured in appropriate broth media.
-
The test compound (e.g., globulol, spathulenol) is serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
b) Mycelial Growth Inhibition Assay (for fungi):
-
The test compound is incorporated into a molten agar (B569324) medium (e.g., Potato Dextrose Agar) at various concentrations.
-
The agar is poured into Petri dishes and allowed to solidify.
-
A small plug of mycelium from a fresh culture of the test fungus is placed in the center of each plate.
-
The plates are incubated at the optimal temperature for fungal growth.
-
The radial growth of the fungal colony is measured daily.
-
The percentage of inhibition is calculated by comparing the growth in the treated plates to that in the control plates.
-
The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This process is mediated by a complex signaling cascade involving the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic pathway of apoptosis is a likely target of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and identification of bioactive sesquiterpenoids from a natural source.
Caption: General workflow for bioassay-guided isolation of sesquiterpenoids.
Conclusion
This compound and its structurally related sesquiterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent anticancer, antimicrobial, and antifungal activities warrant further investigation. This technical guide provides a foundational resource for researchers in this field, offering a summary of key quantitative data, detailed experimental protocols, and visual representations of important biological pathways and workflows. Continued research into the synthesis, biological mechanisms, and structure-activity relationships of these compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition, antioxidant, anticholinesterase, antimicrobial and antibiofilm activities of essential oil and methanolic extract of Anthemis stiparum subsp. sabulicola (Pomel) Oberpr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene. [sonar.ch]
- 5. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Viridiflorol: A Potential Biomarker in Oncology and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the burgeoning potential of viridiflorol, a naturally occurring sesquiterpenoid, as a biomarker in the fields of oncology and inflammatory diseases. This compound has demonstrated significant biological activities, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects. Its capacity to modulate specific signaling pathways, combined with the availability of robust analytical methods for its detection, positions it as a compelling candidate for further investigation as a therapeutic agent and a pharmacodynamic biomarker to gauge therapeutic response.
This compound in Oncology
Recent in-vitro studies have highlighted the anti-neoplastic properties of this compound across various cancer cell lines. The compound has been shown to induce cytotoxicity and apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.[1][2]
Quantitative Data: In-Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, demonstrating its potent cytotoxic effects, particularly against brain cancer cells.[1][2][3]
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Daoy | Medulloblastoma (Brain) | 0.1 | [1][2][3] |
| MCF-7 | Breast Adenocarcinoma | 10 | [1][2][3] |
| A549 | Lung Carcinoma | 30 | [1][2][3] |
Mechanism of Action: Apoptosis Induction
This compound's primary mechanism for inducing cell death is through the induction of apoptosis. Studies using Annexin V assays have confirmed that this compound treatment leads to a significant increase in both early and late-stage apoptotic cells in a concentration-dependent manner.[1][2] For instance, in A549 lung cancer cells, exposure to 30 µM, 100 µM, and 300 µM of this compound resulted in early apoptosis rates of 35%, 74.4%, and 98.9%, respectively.[1] While the precise upstream signaling cascade remains to be fully elucidated, the downstream effect is a clear activation of the apoptotic pathway.[1]
Experimental Protocols
This protocol is adapted from studies investigating this compound's cytotoxicity.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Daoy) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.03 µM to 300 µM) and a vehicle control (DMSO) for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
This protocol outlines the flow cytometry-based detection of apoptosis.[1]
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 30 µM, 100 µM, 300 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while dual-positive cells are in late apoptosis or necrosis.
This compound in Inflammation
This compound exhibits significant anti-inflammatory and immunomodulatory properties, making it a subject of interest for inflammatory disease research. Its mechanism appears to involve the inhibition of key inflammatory mediators and cellular processes like neutrophil migration.[4][5][6]
Quantitative Data: Anti-inflammatory and Immunomodulatory Effects
Studies in animal models and human cells have quantified the effects of this compound on inflammation and immune responses.
| Assay / Model | Effect Measured | Dose / Concentration | Inhibition / Effect | Reference |
| Carrageenan-induced Pleurisy (mice) | Total Leucocyte Migration | 3 mg/kg (oral) | 71 ± 5% reduction | [6] |
| Carrageenan-induced Pleurisy (mice) | Total Leucocyte Migration | 30 mg/kg (oral) | 57 ± 3% reduction | [6] |
| Carrageenan-induced Paw Edema (mice) | Edema Inhibition | 200 µ g/paw (local) | Significant inhibition | [4] |
| fMLF-induced Neutrophil Chemotaxis | Inhibition of Migration | IC50: 3.3 µg/mL | Potent inhibition | [5] |
| fMLF-induced Neutrophil Ca2+ Mobilization | Inhibition of Ca2+ Influx | IC50 in µM range | Dose-dependent inhibition | [5] |
Mechanism of Action: Modulation of Inflammatory Pathways
This compound's anti-inflammatory action is linked to its ability to interfere with pro-inflammatory signaling cascades. Evidence suggests a mechanism involving the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and DOPA pathways.[4][7] Furthermore, it directly impacts immune cell function by inducing intracellular calcium (Ca2+) mobilization in neutrophils, which desensitizes the cells to subsequent agonist activation and thereby inhibits their migration to inflammatory sites.[5]
Experimental Protocols
This protocol is based on descriptions of in-vivo anti-inflammatory assays.[6]
-
Animal Groups: Use male Swiss mice, divided into control, positive control (dexamethasone), and this compound-treated groups.
-
Treatment: Administer this compound (e.g., 3 and 30 mg/kg) orally one hour before the inflammatory stimulus.
-
Induction: Induce pleurisy by intrapleural injection of 0.1 mL of carrageenan solution (1%).
-
Cell Collection: Four hours after induction, euthanize the animals and wash the pleural cavity with saline solution containing EDTA.
-
Analysis: Collect the pleural lavage and determine the total leukocyte count using a Neubauer chamber. Calculate the percent inhibition of leukocyte migration compared to the control group.
This protocol describes the measurement of intracellular calcium flux.[5]
-
Neutrophil Isolation: Isolate human neutrophils from the blood of healthy donors using density gradient centrifugation.
-
Cell Loading: Load the isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
Treatment: Place the loaded cells in a fluorometer cuvette. Treat the cells with various concentrations of this compound or a DMSO control for 10 minutes.
-
Activation: Activate the cells by adding an agonist such as N-formyl-Met-Leu-Phe (fMLF).
-
Measurement: Monitor the change in intracellular calcium concentration ([Ca2+]i) by measuring the fluorescence ratio at the appropriate excitation/emission wavelengths.
Analytical Methodologies for Detection
The viability of this compound as a biomarker is critically dependent on the ability to accurately and sensitively quantify it in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant analytical technique for this purpose.[8]
Experimental Protocol: GC-MS Analysis of Sesquiterpenoids
This is a generalized protocol based on established methods for sesquiterpenoid analysis.[5][9][10]
-
Sample Preparation: Extract this compound from the biological matrix using a suitable organic solvent (e.g., n-dodecane, hexane, or methanol). Concentrate the extract if necessary.
-
GC System & Column: Use a gas chromatograph equipped with a capillary column suitable for terpenoid separation (e.g., Agilent Innowax or equivalent).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 10:1 or 40:1).
-
Oven Temperature Program: Start at 60-100°C, hold for 1-10 minutes, then ramp at a rate of 4-10°C/min to a final temperature of 220-260°C, and hold for 1-10 minutes.
-
-
MS Conditions:
-
Interface Temperature: 285°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to an analytical standard.[8][11] Quantify using a calibration curve generated from the standard.
Conclusion and Future Directions
This compound exhibits potent, quantifiable biological activities in cancer and inflammation models, primarily through the induction of apoptosis and the inhibition of key inflammatory pathways like TNF-α. Robust and sensitive analytical methods, such as GC-MS, are well-established for its detection.
While this compound itself has not been identified as an endogenous biomarker of disease, its profile strongly supports its potential as a pharmacodynamic (PD) biomarker . Monitoring the levels of this compound and its metabolites post-administration could provide a direct measure of drug exposure and availability. Furthermore, measuring the modulation of downstream targets (e.g., TNF-α levels, caspase activation, neutrophil counts) in response to this compound treatment could serve as a biomarker for therapeutic efficacy.
Future research should focus on:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.
-
Mechanism Elucidation: To fully map the signaling pathways modulated by this compound in both cancer and immune cells.
-
In-Vivo Efficacy: To validate the promising in-vitro and preliminary in-vivo findings in more advanced preclinical models of cancer and inflammatory diseases.
The development of this compound as a therapeutic agent could be significantly enhanced by its concurrent validation as a biomarker for tracking treatment response, thereby paving the way for its application in precision medicine.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential anti-arthritic and analgesic properties of essential oil and this compound obtained from Allophylus edulis leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. This compound analytical standard 552-02-3 [sigmaaldrich.com]
- 9. Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580 [protocols.io]
- 10. Analysis of Sesquiterpenoids Using GC-MS [bio-protocol.org]
- 11. This compound analytical standard 552-02-3 [sigmaaldrich.com]
Early Pharmacological Insights into Viridiflorol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of early-stage pharmacological research on Viridiflorol, a naturally occurring sesquiterpenoid. The document focuses on its core pharmacological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action. This information is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.
Core Pharmacological Activities
Early investigations have highlighted this compound's potential in several therapeutic areas, primarily focusing on its anti-cancer and anti-inflammatory properties. Studies have also indicated moderate antioxidant and antimicrobial activities.
Anti-Cancer Activity
This compound has demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines. The primary mechanism identified is the induction of programmed cell death (apoptosis).
Anti-inflammatory Activity
In vivo studies have shown that this compound can significantly reduce inflammation in established animal models. The proposed mechanisms involve the inhibition of key inflammatory mediators.
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from early pharmacological studies on this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| MCF-7 | Breast Cancer | MTT | IC₅₀ | 10 µM | - | [1][2][3] |
| A549 | Lung Cancer | MTT | IC₅₀ | 30 µM | - | [1][2][3] |
| Daoy | Brain Cancer (Medulloblastoma) | MTT | IC₅₀ | 0.1 µM | - | [1][2][3] |
| MCF-7 | Breast Cancer | Annexin V | Apoptotic Cells | 30 µM | 36.2% | [1][2][3] |
| MCF-7 | Breast Cancer | Annexin V | Apoptotic Cells | 100 µM | 42.3% | [1] |
| MCF-7 | Breast Cancer | Annexin V | Apoptotic Cells | 300 µM | 72.7% | [1][2][3] |
| A549 | Lung Cancer | Annexin V | Apoptotic Cells | 30 µM | 35% | [1][2][3] |
| A549 | Lung Cancer | Annexin V | Apoptotic Cells | 100 µM | 74.4% | [1] |
| A549 | Lung Cancer | Annexin V | Apoptotic Cells | 300 µM | 98.9% | [1][2][3] |
| Daoy | Brain Cancer (Medulloblastoma) | Annexin V | Apoptotic Cells | 30 µM | 55.8% | [1][2][3] |
| Daoy | Brain Cancer (Medulloblastoma) | Annexin V | Apoptotic Cells | 100 µM | 67.8% | [1] |
| Daoy | Brain Cancer (Medulloblastoma) | Annexin V | Apoptotic Cells | 300 µM | 72.1% | [1][2][3] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Murine Models
| Model | Parameter | Administration Route | This compound Dose | Inhibition | Reference |
| Carrageenan-induced Paw Edema | Edema Volume | Oral | 3 mg/kg | Significant | |
| Carrageenan-induced Paw Edema | Edema Volume | Oral | 30 mg/kg | Significant | |
| Carrageenan-induced Pleurisy | Leukocyte Migration | Oral | 3 mg/kg | 71 ± 5% | |
| Carrageenan-induced Pleurisy | Leukocyte Migration | Oral | 30 mg/kg | 57 ± 3% | |
| Zymosan-induced Articular Inflammation | Mechanical Hyperalgesia | Oral | 200 mg/kg | Significant | [4] |
| Zymosan-induced Articular Inflammation | Edema | Oral | 200 mg/kg | Significant | [4] |
| Zymosan-induced Articular Inflammation | Total Leukocytes | Oral | 200 mg/kg | Significant | [4] |
| Zymosan-induced Articular Inflammation | Polymorphonuclear Cells | Oral | 200 mg/kg | Significant | [4] |
| Carrageenan-induced Paw Edema | Mechanical Hyperalgesia & Edema | Intraplantar | 200 µ g/paw | Significant | [4] |
| TNF-α-induced Paw Edema | Mechanical Hyperalgesia & Edema | Intraplantar | 200 µ g/paw | Significant | [4] |
| Dopamine-induced Paw Edema | Mechanical Hyperalgesia & Edema | Intraplantar | 200 µ g/paw | Significant | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Cancer cell lines (MCF-7, A549, Daoy) were seeded in 96-well plates at a density of 1x10³ cells per well and allowed to adhere overnight.[1]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.03 to 300 µM for 24 hours at 37°C. A vehicle control (DMSO) was also included.[1][2][3]
-
MTT Incubation: After treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and the plates were incubated for 1-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The MTT-containing medium was removed, and the formazan crystals were dissolved in 150 µL of DMSO.[1]
-
Absorbance Measurement: The absorbance was measured at 555 nm using a multi-well plate reader.[1]
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC₅₀ value was calculated from the concentration-response curve.[1]
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates at a density of 3x10⁵ cells per well and treated with various concentrations of this compound (e.g., 30, 100, 300 µM) for 24 hours.[1]
-
Cell Harvesting and Staining: After treatment, cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. FITC and PI fluorescence were detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
-
Data Analysis: The percentage of cells in each quadrant was quantified to determine the extent of apoptosis induced by this compound.[1]
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss mice were used for the study.
-
Treatment: this compound (3 and 30 mg/kg) was administered orally 1 hour before the induction of inflammation. A control group received the vehicle, and a positive control group received a standard anti-inflammatory drug (e.g., dexamethasone).
-
Induction of Edema: Paw edema was induced by a subplantar injection of 20-100 µL of 1% carrageenan solution into the right hind paw of the mice.
-
Edema Measurement: The paw volume was measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
Carrageenan-Induced Pleurisy in Mice
-
Animals: Male Swiss mice were used.
-
Treatment: this compound (3 and 30 mg/kg) was administered orally 1 hour before the induction of pleurisy.[5][6][7]
-
Induction of Pleurisy: Pleurisy was induced by an intrapleural injection of 0.1 mL of 2% carrageenan solution.[5][6]
-
Sample Collection: Four hours after the carrageenan injection, the animals were euthanized, and the pleural cavity was washed with heparinized saline to collect the pleural exudate.[6]
-
Leukocyte Count: The total number of leukocytes in the pleural exudate was determined using a Neubauer chamber.[7]
-
Data Analysis: The percentage of inhibition of leukocyte migration was calculated by comparing the number of leukocytes in the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its pharmacological effects, based on early experimental evidence.
Anti-Cancer Mechanism: Induction of Apoptosis
Early studies indicate that this compound's cytotoxic effects on cancer cells are mediated through the induction of apoptosis.[1][2][3] While the precise molecular targets have not been fully elucidated in these initial studies, a general pathway can be inferred.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential anti-arthritic and analgesic properties of essential oil and this compound obtained from Allophylus edulis leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation [frontiersin.org]
- 6. Green tea polyphenol extract attenuates lung injury in experimental model of carrageenan-induced pleurisy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Viridiflorol from Melaleuca viridiflora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a sesquiterpenoid alcohol, is a bioactive natural product found in various aromatic plants, notably in the essential oil of Melaleuca viridiflora. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its promising pharmacological activities. Research has demonstrated its potential as an anti-inflammatory and anticancer agent.[1] Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines and may exert its anti-inflammatory effects through the inhibition of tumor necrosis factor-alpha (TNF-α).[2][3] Given its therapeutic potential, standardized and efficient methods for its extraction and isolation are crucial for further research and development.
This document provides detailed application notes and protocols for the extraction of this compound from the leaves of Melaleuca viridiflora. It covers two primary extraction methods: hydrodistillation and Soxhlet extraction. Additionally, it outlines a general protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a conceptual framework for its purification.
Data Presentation: Quantitative Analysis of this compound
The yield of this compound is highly dependent on the plant's geographical origin, harvesting time, and the extraction method employed. The following table summarizes the reported this compound content in the essential oil of Melaleuca species to provide an expected yield range.
| Plant Material | Extraction Method | This compound Content (% of Essential Oil) | Reference |
| Melaleuca quinquenervia (syn. M. viridiflora) Leaves | Steam Distillation | 21.7% | [4] |
| Melaleuca quinquenervia (syn. M. viridiflora) Leaves | Not Specified | 13.65% | [5] |
| Melaleuca leucadendra Leaves | Not Specified | 24.2% | [6] |
Experimental Protocols
Protocol 1: Hydrodistillation for this compound-Rich Essential Oil
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. This protocol is designed to yield a this compound-rich essential oil from Melaleuca viridiflora leaves.
Materials:
-
Fresh or air-dried leaves of Melaleuca viridiflora
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Melaleuca viridiflora.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, for 3-5 days to reduce moisture content.
-
Coarsely grind the dried leaves to increase the surface area for extraction.
-
-
Hydrodistillation Process:
-
Place 100 g of the powdered leaves into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the essential oil in the calibrated collection tube of the Clevenger apparatus.
-
-
Oil Recovery and Drying:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the separated essential oil from the collection tube.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15-20 minutes.
-
Decant the clear, dried essential oil into a clean, amber glass vial.
-
-
Storage:
-
Store the essential oil at 4°C in a tightly sealed vial to prevent degradation.
-
Protocol 2: Soxhlet Extraction of this compound
Soxhlet extraction is a continuous solvent extraction method suitable for extracting less volatile compounds. This protocol provides a general guideline for extracting this compound from Melaleuca viridiflora leaves using organic solvents.
Materials:
-
Dried and powdered leaves of Melaleuca viridiflora
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
-
Solvents: n-hexane or ethanol (B145695) (analytical grade)
-
Glass vials for storage
Procedure:
-
Plant Material Preparation:
-
Prepare the dried and powdered leaves as described in Protocol 1.
-
-
Soxhlet Extraction:
-
Accurately weigh about 20 g of the powdered plant material and place it inside a cellulose extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a 500 mL round-bottom flask with 300 mL of the chosen solvent (n-hexane for a more nonpolar extract or ethanol for a broader range of compounds).
-
Assemble the Soxhlet apparatus and place the heating mantle under the flask.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material.
-
-
Solvent Removal:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the solvent containing the extract from the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Storage:
-
Transfer the concentrated extract to a pre-weighed glass vial and store it at 4°C.
-
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil or crude extract.
Materials and Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound standard (for identification and quantification)
-
Solvent for dilution (e.g., n-hexane)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the essential oil or a 1 mg/mL solution of the crude extract in n-hexane.
-
Prepare a series of standard solutions of this compound in n-hexane at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: 40-500 amu.
-
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Melaleuca viridiflora.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential anti-arthritic and analgesic properties of essential oil and this compound obtained from Allophylus edulis leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical composition of essential oils of the tree Melaleuca quinquenervia (Myrtaceae) cultivated in Costa Rica [kerwa.ucr.ac.cr]
- 5. Chemical Composition and Anti-Lung Cancer Activities of Melaleuca quinquenervia Leaf Essential Oil: Integrating Gas Chromatography–Mass Spectrometry (GC/MS) Profiling, Network Pharmacology, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical analysis and in vitro free-radical-scavenging activities of the essential oils from leaf and fruit of Melaleuca leucadendra L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation of Viridiflorol via Steam Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viridiflorol is a natural bicyclic sesquiterpenoid alcohol found in the essential oils of various plants. It has garnered significant attention within the scientific community due to its wide range of biological activities. Research has demonstrated its potential as a cytotoxic, anti-inflammatory, antioxidant, and antimicrobial agent. These properties make this compound a promising candidate for further investigation in drug development and pharmaceutical applications. Steam distillation is a widely employed and effective method for extracting essential oils, rich in compounds like this compound, from plant matrices. This technique is particularly advantageous as it allows for the isolation of high-boiling point, water-immiscible compounds at temperatures below their decomposition point, thereby preserving their chemical integrity.
Principle of Steam Distillation
Steam distillation is an extraction process used to separate temperature-sensitive materials that are insoluble in water. The process works on the principle that the total vapor pressure of a mixture of two immiscible liquids is the sum of their individual vapor pressures. Distillation occurs when this combined vapor pressure equals the atmospheric pressure. Consequently, the mixture boils at a temperature lower than the boiling point of either component, preventing the thermal degradation of sensitive compounds like this compound.[1]
During the procedure, steam is passed through the plant material, causing the microscopic glands holding the essential oil to rupture.[1] The volatile this compound is carried away with the steam, which is then directed into a condenser. Upon cooling, the vapor condenses back into a liquid, forming two distinct layers: the essential oil and the aqueous hydrosol, which can then be easily separated.[1][2]
Applications of this compound
This compound has shown considerable therapeutic potential across several research models:
-
Anticancer Activity: It exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and brain cancer.
-
Anti-inflammatory Properties: Studies have demonstrated its ability to inhibit inflammation in preclinical models.
-
Antimicrobial and Antioxidant Effects: this compound possesses activity against a range of microbes and demonstrates antioxidant capabilities.
Quantitative Data
The yield of essential oil and the concentration of this compound can vary significantly based on the plant species, the specific part of the plant used, geographical location, and harvesting time.
Table 1: this compound Content in Essential Oils from Various Plant Sources
| Plant Species | Plant Part | This compound Content (%) in Essential Oil | Reference(s) |
| Melaleuca quinquenervia | Twigs | 66.0% | |
| Melaleuca quinquenervia | Fruit | 42.1% | |
| Salvia aucheri | Aerial Parts | 8.8% | [3] |
| Melaleuca quinquenervia | Leaves | 21.7% |
Table 2: Essential Oil Yield from Plant Material via Steam/Hydrodistillation
| Plant Species | Plant Part | Essential Oil Yield (% v/w) | Reference(s) |
| Melaleuca quinquenervia | Leaves | 1.20% | [4] |
| Melaleuca quinquenervia | Fruit | 0.33% | [4] |
| Melaleuca quinquenervia | Twigs | 0.06% | [4] |
Experimental Protocols
Protocol 1: Isolation of this compound from Melaleuca quinquenervia Twigs
This protocol details the extraction of this compound-rich essential oil from the twigs of Melaleuca quinquenervia, which has one of the highest reported concentrations of this compound.
1. Materials and Equipment
-
Plant Material: Freshly collected twigs of Melaleuca quinquenervia.
-
Reagents:
-
Distilled Water
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
-
Equipment:
2. Procedure
Step 1: Plant Material Preparation
-
Weigh the fresh M. quinquenervia twigs. For a 2L biomass flask, approximately 0.5 kg of plant material can be used.
-
Cut the twigs into smaller pieces (approx. 1-2 inches) to increase the surface area for efficient steam penetration. Do not grind into a fine powder, as this can impede steam flow.[2]
Step 2: Apparatus Setup
-
Assemble the steam distillation unit in a fume hood. Ensure all ground glass joints are properly sealed.[6][7]
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.[2]
-
Place the prepared plant material into the biomass flask.[6]
-
Connect the biomass flask between the boiling flask and the still head/condenser assembly.
-
Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top for maximum efficiency.[2]
-
Position the receiver (collection vessel) at the condenser outlet to collect the distillate.
Step 3: Distillation Process
-
Turn on the heating source for the boiling flask and bring the water to a steady boil. Steam will be generated and pass through the biomass flask.[2]
-
Continue the distillation for approximately 3 hours, as this has been shown to be effective for M. quinquenervia.[4]
-
Monitor the collection rate. The first drops should appear in the receiver after about 30 minutes of heating.[2] Most of the essential oil is typically collected within the first 1-2 hours.[2]
Step 4: Oil Collection and Separation
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely.
-
The distillate in the receiver will separate into two phases: an upper layer of essential oil and a lower layer of aqueous hydrosol.
-
Carefully drain the lower hydrosol layer using the stopcock of the separatory funnel, leaving the essential oil behind.[2]
-
Transfer the collected essential oil to a clean, pre-weighed vial.
Step 5: Drying and Storage
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the essential oil. Swirl gently and let it stand for 15-20 minutes. The oil should be clear.
-
Filter the dried oil into a clean, pre-weighed, airtight amber glass vial.
-
Store the final product in the dark at a low temperature (0-10°C) to prevent degradation.[4]
3. Analysis and Characterization
The chemical composition of the extracted essential oil should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Dilute a small sample of the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Inject the sample into the GC-MS system.
-
Identify this compound by comparing its mass spectrum and retention index with those of a known standard or reference library data.[4][8][9]
-
Quantify the percentage of this compound in the oil based on the peak area relative to the total area of all identified components.
Visualization
Caption: Workflow for this compound Isolation.
References
- 1. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. akjournals.com [akjournals.com]
- 4. Chemical composition of essential oils of the tree Melaleuca quinquenervia (Myrtaceae) cultivated in Costa Rica [scielo.sa.cr]
- 5. ausbushfoods.com [ausbushfoods.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Steam Distillation - Procedure [jove.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. academics.su.edu.krd [academics.su.edu.krd]
Application Notes and Protocols for Supercritical Fluid Extraction of Viridiflorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol is a sesquiterpenoid alcohol found in various plants, notably in Sage (Salvia officinalis) and Laggera alata. It is recognized for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities, making it a compound of interest for pharmaceutical and nutraceutical applications. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) offers a green and efficient alternative to traditional solvent extraction methods for obtaining high-purity this compound. This document provides detailed application notes and protocols for the SFE of this compound, primarily focusing on its extraction from Salvia officinalis.
Principle of Supercritical Fluid Extraction
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 is an ideal solvent for extracting non-polar to moderately polar compounds like this compound due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, non-flammability, and the ease of its removal from the extract.[1][2] The solvating power of supercritical CO2 can be tuned by modifying the pressure and temperature, allowing for selective extraction.
Experimental Protocols
Plant Material and Preparation
Salvia officinalis (Sage) leaves are a primary source for this compound extraction.
Protocol for Sample Preparation:
-
Drying: Air-dry or freeze-dry the fresh leaves of Salvia officinalis to a moisture content of approximately 10-15%.
-
Grinding: Grind the dried leaves to a uniform particle size. A particle size of around 0.4 mm is recommended to enhance the surface area for extraction without causing channeling effects.[3]
-
Storage: Store the ground material in a cool, dry, and dark place to prevent degradation of volatile compounds.
Supercritical Fluid Extraction (SFE) Protocol for this compound from Salvia officinalis
This protocol is based on optimized parameters for the extraction of sesquiterpenes, including this compound.
Equipment:
-
Supercritical Fluid Extractor system equipped with an extraction vessel, pumps for CO2 and co-solvent, pressure and temperature controllers, and a collection vessel.
-
Grinder
-
Analytical balance
Reagents:
-
Supercritical grade carbon dioxide (CO2)
-
Co-solvent (optional, e.g., ethanol)
Procedure:
-
Loading the Extraction Vessel: Accurately weigh the ground sage leaves and load them into the extraction vessel.
-
Setting the Parameters:
-
Static Extraction: Pressurize the vessel with CO2 to the setpoint and hold for a static period of 30 minutes . This allows the supercritical fluid to penetrate the plant matrix and dissolve the target compounds.
-
Dynamic Extraction: After the static period, start the continuous flow of supercritical CO2 through the extraction vessel for a dynamic period of 90-120 minutes .[4]
-
Collection: The extract-laden supercritical CO2 is depressurized in a collection vessel, causing the CO2 to return to its gaseous state and the extract to precipitate. Collect the extract at controlled temperature and pressure (e.g., 25 °C and 60 bar).
-
Post-Extraction: After the extraction is complete, carefully depressurize the system and collect the total extract. The extracted material can be further purified if necessary.
Analytical Quantification
The concentration of this compound in the extract can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Parameters:
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 5 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
Identification of this compound can be confirmed by comparing the retention time and mass spectrum with a certified reference standard.
Data Presentation
The following tables summarize the key parameters and findings for the SFE of this compound from Salvia officinalis.
Table 1: Supercritical Fluid Extraction Parameters for this compound from Salvia officinalis
| Parameter | Recommended Range | Optimal for this compound | Citation |
| Pressure | 10 - 30 MPa (100 - 300 bar) | 10 MPa (100 bar) | [4] |
| Temperature | 40 - 60 °C | 40 °C | [1] |
| CO2 Flow Rate | 1 - 3 kg/h | N/A | [4] |
| Extraction Time | 90 minutes (constant) | 90 - 120 minutes | [4] |
| Particle Size | ~0.4 mm | ~0.4 mm | [3] |
Table 2: Composition of Salvia officinalis Essential Oil from SFE
| Compound | Relative Percentage (%) |
| This compound | Principal Compound |
| Camphor | Major |
| α-Thujone | Major |
| β-Thujone | Major |
| 1,8-Cineole | Significant |
| Manool | Significant |
Note: The exact percentages can vary depending on the plant source, geographical location, and extraction conditions.
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of this compound.
References
Purification of Viridiflorol via Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Viridiflorol, a bioactive sesquiterpenoid alcohol, from essential oil extracts using column chromatography. The methodology outlines the preparation of the crude extract, selection of chromatographic conditions, and the systematic elution and analysis of fractions to yield high-purity this compound. This protocol is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those from the Melaleuca and Allophylus genera. As a tertiary alcohol, this compound exhibits a moderate polarity, which is a key consideration for its chromatographic separation from other constituents of essential oils, such as less polar sesquiterpene hydrocarbons and more polar compounds.
Column chromatography is a highly effective and widely used technique for the isolation and purification of individual components from complex mixtures like essential oils. The principle of this technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For the purification of moderately polar sesquiterpenoids like this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature. The separation is achieved by using a mobile phase of low polarity, which is gradually increased to elute compounds with increasing polarity.
This application note details a robust column chromatography protocol for the purification of this compound, providing a foundation for its further study and application in various research and development endeavors.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific composition of the essential oil and the desired scale of purification.
Materials and Equipment
-
Crude Sample: Essential oil containing this compound
-
Stationary Phase: Silica gel (60-120 mesh for gravity column chromatography; 230-400 mesh for flash chromatography)
-
Mobile Phase Solvents:
-
n-Hexane or Petroleum Ether (non-polar)
-
Ethyl Acetate (B1210297) (polar)
-
-
Glass Chromatography Column with stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Elution/Fraction Collection Vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
Visualizing Agent for TLC: Anisaldehyde-sulfuric acid reagent or other suitable stain
-
Rotary Evaporator
-
Analytical Balance
-
Standard laboratory glassware
Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). The consistency should be pourable but not overly dilute.
-
Gently pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, which facilitates even packing.
-
Continuously tap the sides of the column gently to dislodge any air bubbles and ensure a homogenous packing of the silica gel.
-
Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top of the stationary phase to prevent disturbance during sample and solvent addition.
-
Allow the solvent level to drop to the top of the sand layer. Crucially, do not let the column run dry at any stage.
Sample Loading
-
Dissolve the crude essential oil in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Alternatively, for less soluble samples, the crude extract can be adsorbed onto a small amount of silica gel. This is achieved by dissolving the extract in a suitable volatile solvent, adding silica gel to form a free-flowing powder after solvent removal under reduced pressure, and then carefully adding this powder to the top of the prepared column.
-
Carefully apply the sample solution or the silica-adsorbed sample onto the top of the sand layer using a pipette or funnel.
-
Open the stopcock and allow the sample to enter the stationary phase, bringing the solvent level down to the top of the sand.
-
Add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample enters the stationary phase.
Elution and Fraction Collection
-
Begin the elution with the least polar solvent (e.g., 100% n-hexane). This will elute the non-polar compounds, such as sesquiterpene hydrocarbons.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
100% n-Hexane
-
2% Ethyl Acetate in n-Hexane
-
5% Ethyl Acetate in n-Hexane
-
10% Ethyl Acetate in n-Hexane
-
And so on, as determined by preliminary TLC analysis.
-
-
Collect the eluate in fractions of a consistent volume (e.g., 10 mL or 20 mL).
-
Monitor the separation by collecting small spots from each fraction and analyzing them by TLC. Fractions with similar TLC profiles can be combined.
Analysis of Fractions
-
Spot the collected fractions onto a TLC plate alongside the crude essential oil as a reference.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1 or 8:2 v/v).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid, followed by gentle heating).
-
This compound, being a moderately polar alcohol, will have a lower Rf value than the non-polar hydrocarbons and a higher Rf value than more polar compounds.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table presents hypothetical quantitative data for a typical purification of this compound from an essential oil extract. The exact values will vary depending on the starting material and experimental conditions.
| Parameter | Value |
| Column Dimensions | 30 cm (length) x 3 cm (internal diameter) |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Amount of Stationary Phase | 100 g |
| Sample Load (Crude Oil) | 2.0 g |
| Initial Mobile Phase | 100% n-Hexane |
| Elution Gradient | Stepwise gradient of Ethyl Acetate in n-Hexane (2%, 5%, 10%, 15%, 20%) |
| Flow Rate | Approximately 2-3 mL/min (gravity flow) |
| Fraction Volume | 20 mL |
| This compound Elution | Typically elutes at 5-10% Ethyl Acetate in n-Hexane |
| Yield of Pure this compound | 150 mg (hypothetical) |
| Purity of this compound | >95% (as determined by GC-MS) |
| Retention Factor (Rf) on TLC | ~0.4 in n-Hexane:Ethyl Acetate (8:2 v/v) |
Visualizations
Experimental Workflow
Quantitative Analysis of Viridiflorol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of viridiflorol, a naturally occurring sesquiterpenoid alcohol found in various plants, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound has garnered interest for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Accurate quantification of this compound is essential for quality control of natural products, pharmacological studies, and the development of new therapeutics.
Data Presentation
The following table summarizes the quantitative data of this compound found in the essential oils of different plant species as determined by GC-MS analysis.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of total essential oil) | Reference |
| Allophylus edulis | Fresh Leaves | Hydrodistillation | 30.88% | [1][2] |
| Salvia officinalis (Sage) | Leaves | Hydrodistillation | 7.98% | [3] |
| Salvia officinalis (Sage) | Aerial Parts | Hydrodistillation | 11.2 - 16.5% (as the second major compound in four of eight samples) | [4] |
| Salvia officinalis (Sage) | Aerial Parts | Hydrodistillation | 3.4 - 12.6% | [5] |
| Salvia officinalis (Sage) | - | Hydrodistillation | 1.1 - 15.7% | [6] |
| Salvia officinalis (Sage) | - | Water-distillation | 13.46% | [7] |
| Salvia aucheri var. mesatlantica | - | Hydrodistillation | 8.80% | [8] |
| Salvia aucheri var. mesatlantica | - | Headspace-Solid Phase Microextraction (HS-SPME) | 1.40% | [8] |
| Cinnamomum camphora | Leaves | Hydrodistillation | 2.20% | [9] |
Experimental Protocols
This section details the methodologies for the extraction of this compound from plant materials and its subsequent quantification using GC-MS.
Sample Preparation: Extraction of Essential Oil
The most common method for extracting this compound from plant material is hydrodistillation.
Materials:
-
Fresh or dried plant material (e.g., leaves, aerial parts)
-
Clevenger-type apparatus
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of the plant material (e.g., 100 g of fresh leaves).
-
Place the plant material into the flask of the Clevenger-type apparatus and add a sufficient volume of distilled water.
-
Perform hydrodistillation for a defined period (e.g., 3 hours) to extract the volatile essential oil.
-
Collect the essential oil, which will separate from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C until GC-MS analysis.[1][2]
GC-MS Quantification of this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent fused silica (B1680970) capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 1:50 split ratio) or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Quantification Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound analytical standard (≥95.0% purity) in a suitable solvent (e.g., hexane (B92381) or ethanol) at known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).[10]
-
Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standard solutions to a concentration within the calibration range.
-
GC-MS Analysis: Inject the standard solutions and the diluted sample into the GC-MS system.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound exhibits characteristic fragment ions that can be confirmed using a reference library such as NIST.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the essential oil is calculated by taking the dilution factor into account.
Mandatory Visualization
Caption: Workflow for the quantification of this compound by GC-MS.
References
- 1. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. akjournals.com [akjournals.com]
- 9. GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound analytical standard 552-02-3 [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Viridiflorol
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Viridiflorol, a sesquiterpenoid of interest in pharmaceutical and natural product research. Due to the absence of a standardized public method, this protocol has been developed based on established methodologies for the analysis of similar terpenoid compounds. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including sample preparation, chromatographic conditions, and expected performance characteristics.
Introduction
This compound is a sesquiterpenoid alcohol found in various essential oils and has demonstrated potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a robust HPLC method suitable for the determination of this compound in various sample matrices.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
This compound Standard: A certified reference standard of this compound (≥95% purity).
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound:
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the calibration range.
Expected Quantitative Data
The following table summarizes the anticipated performance characteristics of this HPLC method for this compound analysis. These values are hypothetical and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 15.8 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Method Validation
It is essential to perform a full method validation to ensure the suitability of this proposed method for its intended purpose. The validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH guidelines.
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and expected performance characteristics outlined in this application note serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and pharmaceutical development. Method validation should be performed to ensure the accuracy and precision of the results for a specific application.
Application Notes and Protocols for the Synthesis of Viridiflorol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its pleasant fragrance and diverse biological activities. It is a natural product found in the essential oils of various plants, including Melaleuca quinquenervia (broad-leaved paperbark) and Allophylus edulis.[1] Research has demonstrated its potential as an antimicrobial, anti-inflammatory, antioxidant, and anti-mycobacterial agent.[2][3] These properties make this compound and its potential derivatives promising candidates for applications in the pharmaceutical, cosmetic, and fragrance industries.
This document provides detailed application notes and protocols for the synthesis of this compound, focusing on two primary methodologies: biomimetic chemical synthesis and enzymatic synthesis. While specific examples of this compound derivatives are scarce in publicly available literature, this guide also outlines general strategies for the chemical modification of terpenes, which can be adapted for the synthesis of novel this compound derivatives.
Synthesis of this compound
Two principal routes for the synthesis of this compound have been established: a biomimetic approach mimicking natural cyclization pathways and an enzymatic approach utilizing genetically engineered microorganisms.
Biomimetic Synthesis from (+)-Bicyclogermacrene
This approach mimics the natural biosynthetic pathway of aromadendrene (B190605) sesquiterpenoids. The key precursor for this synthesis is (+)-bicyclogermacrene, a strained bicyclic sesquiterpene.[4]
Signaling Pathway and Logic of Biomimetic Synthesis:
The biomimetic synthesis hinges on the acid-catalyzed cyclization of (+)-bicyclogermacrene. This process is believed to mimic the enzymatic cyclization that occurs in plants. The proposed mechanism involves the formation of a cationic intermediate that undergoes a series of rearrangements and cyclizations to form the characteristic tricyclic skeleton of this compound.
Caption: Biomimetic synthesis of (+)-Viridiflorol.
Experimental Protocol: Biomimetic Synthesis
The following protocol is a general guideline based on the principles of biomimetic synthesis of aromadendrene sesquiterpenoids. Optimization of reaction conditions may be necessary.
Materials:
-
(+)-Bicyclogermacrene
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Acid catalyst (e.g., formic acid, p-toluenesulfonic acid)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve (+)-bicyclogermacrene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.
-
Add the acid catalyst dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing this compound and concentrate to obtain the pure product.
-
Characterize the final product using spectroscopic methods (NMR, MS, IR).
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Starting Material | (+)-Bicyclogermacrene | [4] |
| Key Reagent | Acid Catalyst | [4] |
| Typical Yield | Moderate to Good | [4] |
| Reaction Time | Varies (hours) | - |
Note: Specific yields and reaction times are highly dependent on the chosen catalyst, solvent, and temperature and require experimental optimization.
Enzymatic Synthesis using E. coli expressing SiTPS
This method utilizes a fungal terpene synthase, SiTPS, from the endophytic fungus Serendipita indica, expressed heterologously in Escherichia coli.[2][5] This biocatalytic approach offers a potentially more sustainable and selective route to this compound.
Signaling Pathway and Logic of Enzymatic Synthesis:
The synthesis relies on the metabolic machinery of E. coli to produce the precursor farnesyl pyrophosphate (FPP). The heterologously expressed SiTPS enzyme then catalyzes the cyclization of FPP to this compound.
References
- 1. WO2021050841A2 - Method for producing the sesquiterpene this compound with a fungal enzyme - Google Patents [patents.google.com]
- 2. US12018264B2 - Method for increasing this compound content in tissues - Google Patents [patents.google.com]
- 3. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene. | Semantic Scholar [semanticscholar.org]
- 4. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSU Technologies [msut.technologypublisher.com]
Application Notes and Protocols for Determining Viridiflorol Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of Viridiflorol, a natural sesquiterpenoid alcohol found in various plants. These protocols are intended for use by researchers and professionals in the fields of cell biology, pharmacology, and drug discovery.
Introduction
This compound has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for anti-cancer drug development.[1][2] The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[3][4] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[5]
Principle of the MTT Assay
The MTT assay is based on the capacity of viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.[3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The resulting insoluble formazan crystals are then dissolved in a suitable solvent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. A decrease in the absorbance value in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| Daoy | Medulloblastoma (Brain) | 0.1[1][2] |
| MCF-7 | Breast Cancer | 10[1][2] |
| A549 | Lung Cancer | 30[1][2][7] |
Note: The presented IC50 values are based on published data and may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound on adherent cancer cell lines.
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Adherent cancer cell line of interest (e.g., MCF-7, A549)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Trypsin-EDTA solution
Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3] Filter-sterilize the solution using a 0.22 µm filter and store it protected from light at 4°C for up to one month.
-
Solubilization Solution: Use DMSO or a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.[3]
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for assessing this compound's cytotoxicity.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range to test for this compound could be from 0.03 to 300 µM.[1][2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[3] During this time, viable cells will metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential Signaling Pathway Involvement
Studies suggest that this compound induces apoptosis, or programmed cell death, in cancer cells.[1][2] While the specific signaling pathways activated by this compound are still under investigation, apoptosis is often mediated by complex signaling cascades. One of the key pathways involved in regulating apoptosis is the PI3K/Akt signaling pathway. Natural compounds have been shown to modulate this pathway, leading to the inhibition of cell survival and the induction of apoptosis.[9]
The following diagram illustrates a simplified representation of a signaling pathway leading to apoptosis that could potentially be influenced by this compound.
Caption: A simplified model of a pro-apoptotic signaling pathway.
Troubleshooting
Common issues in the MTT assay include high background, low signal, and variability between replicates. For detailed troubleshooting guidance, refer to established protocols and resources from suppliers of MTT assay kits. Optimization of cell seeding density and incubation times for both treatment and MTT exposure is crucial for obtaining reliable and reproducible results.
References
- 1. "this compound Induces Anti-Neoplastic Effects on Breast, Lung, and Brai" by Maaged A. Akiel, Ohoud Y. Alshehri et al. [scholarscompass.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Annexin V/PI Apoptosis Assay with Viridiflorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a natural sesquiterpenoid, has demonstrated cytotoxic and apoptotic effects against various cancer cell lines.[1][2] This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay, a widely used method for detecting early and late-stage apoptosis.[3]
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[3][5] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells with intact membranes.[4] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive[5]
Quantitative Data Summary
This compound has been shown to induce apoptosis in a concentration-dependent manner in various cancer cell lines. The following tables summarize the reported IC50 values and the percentage of apoptotic cells after treatment with this compound for 24 hours.
Table 1: IC50 Values of this compound in Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| Daoy | Brain (Medulloblastoma) | 0.1 |
| MCF-7 | Breast | 10 |
| A549 | Lung | 30 |
Table 2: Percentage of Apoptotic Cells (Early and Late) Induced by this compound (24h Treatment) [1][2]
| Cell Line | This compound Concentration (µM) | Early Apoptosis (%) | Total Apoptosis (Early + Late) (%) |
| Daoy | 30 | 55.8 | 55.8 - 72.1 |
| 100 | 67.8 | ||
| 300 | 72.1 | ||
| MCF-7 | 30 | 36.2 | 36.2 - 72.7 |
| 100 | 42.3 | ||
| 300 | 72.7 | ||
| A549 | 30 | 35.0 | 35.0 - 98.9 |
| 100 | 74.4 | ||
| 300 | 98.9 |
Experimental Protocols
This section provides a detailed protocol for performing the Annexin V/PI apoptosis assay to evaluate the effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, Daoy)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[6]
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 30 µM, 100 µM, 300 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[2]
-
Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment) and a negative control (untreated cells).[5]
-
-
Cell Harvesting:
-
Cell Washing:
-
Cell Staining:
-
Centrifuge the washed cells and resuspend the pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC conjugate (or the volume recommended by the manufacturer) to the cell suspension.[5]
-
Add 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[5]
-
Gently mix the cells.
-
-
Incubation:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently.[6]
-
Keep the samples on ice and analyze them on a flow cytometer as soon as possible.[6]
-
For each sample, acquire a sufficient number of events (e.g., 10,000).[7]
-
Use appropriate controls (unstained cells, single-stained cells with Annexin V-FITC only, and single-stained cells with PI only) to set up compensation and gates.
-
Visualizations
Diagram 1: Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathways of this compound-induced apoptosis are yet to be fully elucidated, it is hypothesized to involve key regulators of apoptosis.[2] The following diagram illustrates a potential intrinsic apoptosis pathway that could be investigated in future studies.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the In Vitro Anti-inflammatory Activity of Viridiflorol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Viridiflorol, a sesquiterpenoid alcohol found in various plants, has been identified as a potential anti-inflammatory agent. While in vivo studies have demonstrated its ability to reduce inflammation in animal models, detailed in vitro data on its mechanisms of action remain limited. These application notes provide a framework of standard protocols for researchers to investigate the in vitro anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in macrophage cell lines.
Disclaimer: The quantitative data for this compound's in vitro anti-inflammatory activity is not extensively available in published literature. The tables provided are templates for researchers to populate with their own experimental data.
Quantitative Data Summary (Template)
The following tables are designed to summarize the quantitative data from in vitro anti-inflammatory assays of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| This compound Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | - | |
| 0 (LPS Control) | 100 | |
| Test Concentration 1 | ||
| Test Concentration 2 | ||
| Test Concentration 3 | ||
| Positive Control (e.g., L-NMMA) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| This compound Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| 0 (Vehicle Control) | - | - | - |
| 0 (LPS Control) | 100 | 100 | 100 |
| Test Concentration 1 | |||
| Test Concentration 2 | |||
| Test Concentration 3 | |||
| Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on COX-2 Enzyme Activity
| This compound Concentration (µM) | COX-2 Inhibition (%) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 0 | |
| Test Concentration 1 | ||
| Test Concentration 2 | ||
| Test Concentration 3 | ||
| Positive Control (e.g., Celecoxib) |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO or ethanol).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Express the results as a percentage of NO production relative to the LPS-stimulated control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Objective: To quantify the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
After the 24-hour incubation with LPS, centrifuge the culture plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each specific kit.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves provided in the kits.
-
Express the results as a percentage of cytokine production relative to the LPS-stimulated control.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB (p65 phosphorylation) and MAPK (p38, ERK, JNK phosphorylation) signaling pathways.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
6-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Below are diagrams representing the key signaling pathways and a general experimental workflow relevant to the in vitro investigation of this compound's anti-inflammatory activity.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Caption: Simplified MAPK signaling pathway activated by LPS.
Application Notes and Protocols for Developing a Stable Viridiflorol Formulation
Introduction
Viridiflorol, a bicyclic sesquiterpenoid alcohol found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anti-cancer properties.[1][2][3] Despite its therapeutic potential, the practical application of this compound is often hindered by its physicochemical properties. As a crystalline solid with low aqueous solubility, developing a stable and bioavailable formulation presents a considerable challenge for researchers and drug development professionals.[2][4] This document provides detailed application notes and protocols to guide the development of a stable this compound formulation, focusing on overcoming its solubility and potential stability issues.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is the foundation for a rational formulation design. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Class | Sesquiterpenoid Alcohol | [5] |
| Appearance | Crystalline granular powder | [2] |
| Molecular Formula | C₁₅H₂₆O | [5] |
| Molar Mass | 222.37 g/mol | [5] |
| Melting Point | 68-75 °C | [4][6] |
| Boiling Point | 112-114 °C | [6] |
| Solubility | - Practically insoluble in water- Soluble in DMSO | [4][7] |
| Storage | Store at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years), in a dry and dark place. | [7] |
Potential Degradation Pathways
This compound's structure, containing a tertiary alcohol and a strained cyclopropane (B1198618) ring, makes it susceptible to degradation, primarily through oxidation and acid-catalyzed rearrangement. Understanding these pathways is crucial for selecting appropriate excipients and storage conditions.
Caption: Potential degradation pathways for this compound.
Formulation Strategies for this compound
Several advanced formulation strategies can be employed to enhance the solubility and stability of this compound. The choice of strategy will depend on the intended route of administration and desired dosage form.
| Formulation Strategy | Principle | Advantages for this compound | Potential Disadvantages |
| Nanoemulsion | Dispersion of an oil phase (containing this compound) in an aqueous phase, stabilized by surfactants. Droplet size is typically <200 nm. | - Significantly enhances aqueous solubility.- Protects from hydrolysis and oxidation.- Suitable for oral, topical, and parenteral routes. | - Requires careful selection of oils and surfactants.- Potential for Ostwald ripening (instability). |
| Solid Dispersion | Dispersion of this compound in an amorphous state within a hydrophilic polymer matrix. | - Increases dissolution rate and apparent solubility.[8]- Can inhibit crystallization.- Amenable to solid dosage forms (tablets, capsules). | - The amorphous state can be physically unstable.- Polymer selection is critical to prevent phase separation. |
| Cyclodextrin Complexation | Encapsulation of the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin. | - Increases aqueous solubility.[9]- Can protect against light and oxidative degradation. | - Limited drug loading capacity.- Potential for competitive displacement by other molecules. |
| Nanosuspension | Reduction of drug particle size to the nanometer range, stabilized by surfactants or polymers. | - Increases surface area, leading to a higher dissolution rate.[10]- Can be used for various administration routes. | - High energy process for particle size reduction.- Risk of particle aggregation (caking). |
Experimental Protocols
Overall Experimental Workflow
The development of a stable this compound formulation follows a systematic, multi-step process from initial screening to final stability assessment.
Caption: General workflow for formulation development.
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method.
1. Materials:
-
This compound
-
Oil Phase: Medium-chain triglycerides (MCT), Ethyl Oleate, or similar.
-
Surfactant: Polysorbate 80 (Tween® 80), Lecithin, or similar.
-
Co-surfactant (optional): Propylene glycol, Ethanol, or similar.
-
Aqueous Phase: Deionized water or appropriate buffer.
2. Equipment:
-
Analytical balance
-
Magnetic stirrer with heating plate
-
High-shear mixer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
-
Particle size analyzer (e.g., DLS)
3. Workflow Diagram:
Caption: Workflow for nanoemulsion preparation.
4. Detailed Procedure:
-
Oil Phase Preparation: Accurately weigh this compound and dissolve it in the selected oil (e.g., MCT). Gently heat (e.g., to 40°C) if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in the aqueous phase with gentle stirring.
-
Premixing: Slowly add the oil phase to the aqueous phase while homogenizing with a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer. The specific pressure and number of cycles should be optimized to achieve the desired droplet size (target: <200 nm) and a narrow polydispersity index (PDI) (target: <0.3).
-
Equilibration: Allow the nanoemulsion to cool to room temperature.
-
Characterization: Analyze the final formulation for particle size, PDI, zeta potential, drug content (assay), and encapsulation efficiency.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion.
1. Materials:
-
This compound
-
Polymer Carrier: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®.
-
Solvent: A volatile organic solvent capable of dissolving both this compound and the polymer (e.g., Ethanol, Methanol, Acetone).
2. Equipment:
-
Analytical balance
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
3. Detailed Procedure:
-
Dissolution: Accurately weigh and dissolve the desired ratio of this compound and the polymer carrier (e.g., 1:1, 1:3, 1:5 w/w) in the selected solvent to form a clear solution.[11]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal stress on the this compound.[11]
-
Drying: A thin film will form on the flask wall. Scrape the film and dry it further in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours or until residual solvent is within acceptable limits.
-
Milling & Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve.
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions, and perform dissolution studies to assess the enhancement in drug release.[11]
Protocol 3: Stability Testing
This protocol outlines a stability study to assess the physical and chemical integrity of the developed this compound formulation under controlled conditions, following ICH guidelines.
1. Stability Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: ICH Q1B conditions
2. Time Points:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months
3. Workflow Diagram:
Caption: Workflow for stability testing.
4. Parameters to be Tested:
| Test | Acceptance Criteria (Example) | Justification |
| Visual Appearance | Clear, colorless, free from visible particles or phase separation. | Indicates physical stability of the formulation. |
| Particle Size / Droplet Size | No significant change from the initial value. | Monitors aggregation, creaming, or Ostwald ripening. |
| Assay (this compound Content) | 95.0% - 105.0% of the initial concentration. | Ensures chemical integrity and potency of the active ingredient. |
| Degradation Products / Impurities | No single impurity >0.5%; Total impurities <1.0%. | Monitors the chemical degradation of this compound. |
| pH (for aqueous formulations) | No significant change from the initial value (e.g., ±0.5 units). | pH changes can indicate chemical degradation or affect formulation stability. |
5. Analytical Method: A stability-indicating HPLC method must be developed and validated to quantify this compound and separate it from any potential degradation products. The method should be tested for specificity, linearity, accuracy, precision, and robustness.
The development of a stable formulation for this compound is a critical step in harnessing its full therapeutic potential. Due to its poor aqueous solubility and potential for oxidative degradation, strategies such as nanoemulsions and solid dispersions are highly recommended. The protocols outlined in this document provide a comprehensive framework for formulation development, characterization, and stability testing. A systematic approach, guided by a thorough understanding of the molecule's physicochemical properties, will enable researchers to successfully create a stable and effective this compound drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. foreverest.net [foreverest.net]
- 3. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB015568) - FooDB [foodb.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. benchchem.com [benchchem.com]
Viridiflorol: In Vivo Administration in Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a sesquiterpenoid alcohol found in various aromatic plants, has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive overview of the available in vivo data on this compound administration in animal models, focusing on its anti-inflammatory and analgesic effects. The information presented herein is intended to serve as a practical guide for researchers designing and conducting preclinical studies with this natural compound. It is important to note that while in vitro studies have suggested potential anticancer activities of this compound, to date, no in vivo studies in animal models of cancer have been published. Similarly, detailed pharmacokinetic and formal toxicity studies in animal models are not yet available in the public domain.
I. Anti-inflammatory and Analgesic Activity
This compound has demonstrated significant anti-inflammatory and analgesic properties in various murine models of inflammation and pain. The following sections summarize the quantitative data from these studies and provide detailed protocols for the experimental models used.
Data Presentation
Table 1: In Vivo Anti-inflammatory Effects of this compound in Mice
| Animal Model | Administration Route | This compound Dose (mg/kg) | Observed Effect | Reference |
| Carrageenan-induced Paw Edema | Oral | 3 | Significant inhibition of paw edema | [1] |
| Oral | 30 | Significant inhibition of paw edema | [1] | |
| Carrageenan-induced Pleurisy | Oral | 3 | 71 ± 5% reduction in total leukocyte migration | [1] |
| Oral | 30 | 57 ± 3% reduction in total leukocyte migration | [1] | |
| Zymosan-induced Articular Inflammation | Oral | 200 | Significant reduction in mechanical hyperalgesia, edema, total leukocytes, polymorphonuclear cells, nitric oxide, and protein exudation | [2] |
| Intraplantar | 0.2 (µ g/paw ) | Significant inhibition of mechanical hyperalgesia and edema | [2] |
Table 2: In Vivo Analgesic Effects of this compound in Mice
| Animal Model | Administration Route | This compound Dose (mg/kg) | Observed Effect | Reference |
| Formalin Test | Oral | 200 | Significant inhibition of edema and nociception | [2] |
| Intraplantar | 0.1 (µ g/paw ) | Significant inhibition of edema and nociception | [2] | |
| Carrageenan-induced Hyperalgesia | Intraplantar | 0.2 (µ g/paw ) | Significant inhibition of mechanical hyperalgesia | [2] |
| TNF-α-induced Hyperalgesia | Intraplantar | 0.2 (µ g/paw ) | Significant inhibition of mechanical hyperalgesia | [2] |
| Dopamine (DOPA)-induced Hyperalgesia | Intraplantar | 0.2 (µ g/paw ) | Significant inhibition of mechanical hyperalgesia | [2] |
II. Experimental Protocols
The following are detailed protocols for the in vivo models used to assess the anti-inflammatory and analgesic effects of this compound.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control (e.g., Dexamethasone, 0.5 mg/kg)
-
Swiss mice (male, 20-25 g)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Group the animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 3 and 30 mg/kg), and Positive control.
-
Administer this compound, vehicle, or positive control orally (p.o.).
-
One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Carrageenan-Induced Pleurisy in Mice
This model assesses the effect of compounds on inflammatory cell migration.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle
-
Positive control (e.g., Dexamethasone, 0.5 mg/kg)
-
Swiss mice (male, 20-25 g)
-
Heparinized saline
-
Turk's solution
-
Hemocytometer
Procedure:
-
Acclimatize and fast the animals as described previously.
-
Group the animals and administer this compound, vehicle, or positive control orally.
-
One hour after treatment, induce pleurisy by injecting 0.1 mL of 1% carrageenan solution into the pleural cavity of each mouse.
-
Four hours after the carrageenan injection, euthanize the animals.
-
Open the thoracic cavity and wash the pleural cavity with 1 mL of heparinized saline.
-
Collect the pleural lavage fluid and record the total volume.
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer after dilution with Turk's solution.
-
Calculate the percentage of inhibition of leukocyte migration for each group relative to the vehicle control group.
Zymosan-Induced Articular Inflammation in Mice
This model mimics aspects of inflammatory arthritis.
Materials:
-
This compound
-
Zymosan A (from Saccharomyces cerevisiae)
-
Vehicle
-
Positive control (e.g., Dexamethasone, 1 mg/kg)
-
Swiss mice (male, 20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Tools for measuring mechanical hyperalgesia (e.g., von Frey filaments)
-
Reagents for measuring nitric oxide and protein concentration.
Procedure:
-
Acclimatize and house the animals as described previously.
-
Group the animals and administer this compound, vehicle, or positive control orally or via the desired route.
-
Induce articular inflammation by injecting zymosan (e.g., 20 µL of a 10 mg/mL suspension) into the knee joint of the right hind paw under anesthesia.
-
Assess mechanical hyperalgesia using von Frey filaments at baseline and at various time points after zymosan injection.
-
Measure paw edema at the same time points.
-
At the end of the experiment (e.g., 6 hours post-zymosan), euthanize the animals and collect the synovial fluid.
-
Analyze the synovial fluid for total and differential leukocyte counts, nitric oxide levels, and total protein concentration.
III. Visualizations
Signaling Pathway
The anti-arthritic and anti-hyperalgesic properties of this compound may be mediated, at least in part, through the inhibition of the TNF-α signaling pathway.[2]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow
Caption: General workflow for in vivo anti-inflammatory studies.
IV. Future Directions
The current body of in vivo research on this compound is promising, particularly in the context of inflammation and pain. However, several critical areas remain unexplored. Future research should prioritize:
-
In Vivo Anticancer Studies: To validate the in vitro findings, well-designed in vivo studies using various cancer animal models are essential.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the bioavailability and disposition of this compound, which will inform dosing strategies for future preclinical and clinical studies.
-
Toxicology Studies: Acute, sub-chronic, and chronic toxicity studies are required to establish a safety profile for this compound. This should include determining the LD50 and identifying any potential target organ toxicity.
-
Mechanism of Action: Further studies are needed to elucidate the precise molecular mechanisms underlying the observed pharmacological effects of this compound.
By addressing these knowledge gaps, the scientific community can better evaluate the full therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
Investigating the Mechanism of Action of Viridiflorol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridiflorol, a naturally occurring sesquiterpenoid found in various aromatic plants, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.[2][3] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, along with detailed protocols for key experiments to facilitate further research and drug development efforts.
Anticancer Activity: Induction of Apoptosis
This compound exhibits potent cytotoxic and apoptotic effects across a range of cancer cell lines, including breast, lung, and brain cancer.[2][4][5][6][7] The primary mechanism of its anticancer activity is the induction of programmed cell death, or apoptosis.
Quantitative Data: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daoy | Brain (Medulloblastoma) | 0.1 | [4][5][7] |
| MCF-7 | Breast Cancer | 10 | [4][5][7] |
| A549 | Lung Cancer | 30 | [4][5][7] |
| MDA-MB-231 | Breast Cancer | 46.60 µg/mL | [1] |
Signaling Pathway: this compound-Induced Apoptosis
While the complete signaling cascade of this compound-induced apoptosis is still under investigation, current evidence suggests the involvement of pathways that lead to the externalization of phosphatidylserine, a key marker of early apoptosis detected by the Annexin V assay.[5]
Anti-inflammatory and Analgesic Activity
This compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[3][8][9] Its mechanism in this context appears to involve the modulation of key inflammatory pathways.
Inhibition of TNF-α and DOPA Pathways
Studies have shown that this compound can inhibit mechanical hyperalgesia and edema induced by inflammatory agents such as carrageenan, tumor necrosis factor-alpha (TNF-α), and L-DOPA.[8][9][10] This suggests that this compound's anti-inflammatory and analgesic effects are mediated, at least in part, through the inhibition of the TNF-α and dopamine (B1211576) (DOPA) signaling pathways.[8][9][10]
Modulation of Intracellular Calcium and Neutrophil Chemotaxis
This compound has been shown to induce intracellular calcium mobilization in human neutrophils and microglial cells.[11] Furthermore, it inhibits agonist-induced calcium mobilization and chemotaxis in neutrophils, suggesting a modulatory role in innate immune responses.[11]
Experimental Workflow for Investigating this compound's Mechanism
The following diagram outlines a logical workflow for the comprehensive investigation of this compound's mechanism of action, from initial screening to more detailed mechanistic studies.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1][2][3][8]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[2]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[12][13]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels in response to this compound treatment, which is particularly relevant for studying its effects on immune cells.[4][10][14][15][16]
Materials:
-
96-well black-walled, clear-bottom plates
-
Immune cells (e.g., neutrophils, microglial cells)
-
Appropriate cell culture medium
-
This compound stock solution
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed cells into a 96-well plate and allow them to adhere if necessary.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add the desired concentration of this compound to the wells and immediately start recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity from the baseline.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of this compound on the directed migration of neutrophils towards a chemoattractant.[9][17][18][19][20]
Materials:
-
Boyden chamber or Transwell® inserts (with a pore size of 3-5 µm)
-
24-well or 96-well companion plates
-
Human neutrophils (isolated from peripheral blood)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound stock solution
-
Cell staining and quantification reagents (e.g., Calcein AM, or reagents for ATP measurement)
-
Microplate reader (fluorescence or luminescence)
Protocol:
-
Prepare the chemoattractant solution in the assay medium and add it to the lower wells of the companion plate.
-
Isolate human neutrophils and resuspend them in assay medium.
-
Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Place the inserts into the wells of the companion plate containing the chemoattractant.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a suitable method (e.g., by lysing the cells and measuring ATP content with a luminescent assay or by pre-labeling cells with a fluorescent dye and measuring fluorescence).
-
Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with potential molecular targets. One study reported a docking energy of -29.7 kJ/mol, suggesting a favorable interaction, although the specific protein target for this value was not detailed in the provided snippet.[21] Reverse pharmacophore mapping has also been used to identify potential biological targets for this compound.[11] These computational approaches can guide further experimental validation of direct molecular interactions.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its mechanism of action involves the induction of apoptosis in cancer cells and the modulation of key inflammatory pathways. The provided protocols offer a robust framework for researchers to further elucidate the intricate molecular mechanisms of this compound and to explore its therapeutic potential in various disease contexts. Future research should focus on identifying the direct molecular targets of this compound and delineating the complete signaling cascades responsible for its observed biological effects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. Chemical Composition and Immunomodulatory Activity of Essential Oils from Rhododendron albiflorum | MDPI [mdpi.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 21. Chemical composition, antifungal, antibiofilm, and molecular docking studies of Syzygium dyerianum essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Viridiflorol Solubility for Cell-Based Assays
For researchers, scientists, and drug development professionals, ensuring the proper solubility of hydrophobic compounds like viridiflorol is critical for obtaining accurate and reproducible results in cell-based assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for dissolving this compound for cell-based assays.[1] this compound is readily soluble in DMSO, which is miscible with most cell culture media.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies significantly among different cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxicity. For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often recommended. It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous environment. Several strategies can help prevent this:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) media, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.
-
Increase the Final Volume: Diluting the stock solution into a larger volume of medium will lower the final concentration of this compound, potentially keeping it below its solubility limit in the aqueous solution.
-
Utilize Serum: For some hydrophobic compounds, pre-mixing the DMSO stock with a small volume of pre-warmed Fetal Bovine Serum (FBS) before the final dilution in the medium can help maintain solubility.
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
A4: Yes, another effective method is the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2][3][4]
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a structured approach to resolving issues with this compound precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid dilution of the concentrated DMSO stock. | - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.- Add the this compound solution dropwise while gently agitating the medium. | |
| Delayed Precipitation (after hours/days) | The compound is not stable in the aqueous medium at the tested concentration over time. | - Prepare fresh dilutions of this compound immediately before each experiment.- Consider lowering the final working concentration. |
| Interaction with media components (salts, amino acids). | - Try a different basal media formulation.- Note that serum-free media can sometimes be more prone to precipitation for certain compounds. | |
| Inconsistent Results Between Experiments | Variability in the preparation of the this compound solution. | - Standardize your protocol for dissolving and diluting the compound.- Always visually inspect the final working solution for any signs of precipitation before adding it to the cells. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for working with this compound and DMSO.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value | Reference |
| Molecular Weight | 222.37 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Water Solubility (estimated) | 11.98 mg/L at 25°C | |
| Typical Stock Concentration in DMSO | 10 mM - 50 mM | [1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Recommendation |
| ≤ 0.1% | Recommended for sensitive cell lines and long-term studies. Generally considered safe with minimal effects. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for up to 72 hours. A vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sterile, pre-warmed (37°C) complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out 2.22 mg of this compound powder and transfer it to a sterile amber vial. b. Add 1 mL of sterile, anhydrous DMSO to the vial. c. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates remain. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%. d. Immediately mix the working solution by gentle pipetting or inverting the tube. e. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a more water-soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. This may need to be optimized.
-
Complex Formation: a. Dissolve the desired amount of HP-β-CD in deionized water with stirring. b. Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously. d. Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Lyophilization: a. Freeze the resulting solution (e.g., using liquid nitrogen). b. Lyophilize the frozen solution under vacuum until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in cell culture medium for your experiments. The solubility of this complex will be significantly higher than that of this compound alone.
Visualizations
Disclaimer: While this compound has been shown to induce apoptosis, its precise molecular targets within this pathway are a subject of ongoing research.[5][6][7] This diagram represents a general model of apoptosis.
Disclaimer: This diagram illustrates a general mechanism by which some sesquiterpenoids may exert their anti-inflammatory and anti-cancer effects.[8][9][10][11] The specific interactions of this compound with these pathways require further investigation.
References
- 1. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Viridiflorol Stability & Storage Technical Support Center
Welcome to the technical support center for Viridiflorol. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid, a type of natural organic compound with the chemical formula C15H26O.[][2][3] It is found in the essential oils of various plants, such as Melaleuca quinquenervia (Broad-leaved paperbark).[2][4][5] Its stability is crucial because degradation can lead to a loss of its biological activities, including anti-inflammatory, antioxidant, and anti-mycobacterial properties, thereby affecting experimental outcomes and the therapeutic potential of formulations.[6][7][8]
Q2: What are the primary factors that cause this compound degradation?
The primary factors that can lead to the degradation of this compound and other sesquiterpenoids are exposure to:
-
Heat: Elevated temperatures can accelerate oxidative and isomerization reactions. While sesquiterpenes are generally more heat-stable than monoterpenes, high temperatures can still cause degradation.[9]
-
Light: Exposure to light, particularly UV radiation from sunlight, can provide the energy needed to initiate degradative chemical reactions. Storing similar compounds in darkness has been shown to significantly improve stability.[10][11]
-
Oxygen: Atmospheric oxygen can lead to oxidation of the this compound molecule. The interaction of heat and oxygen significantly increases the rate of degradation.[9]
Q3: What are the ideal storage conditions for neat this compound or concentrated solutions?
To maximize shelf-life, this compound should be stored under conditions that minimize exposure to the degrading factors mentioned above.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) or 2-8°C (Refrigerator) for short-term | Low temperatures slow down chemical reaction rates, including oxidation and isomerization.[12] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Displacing oxygen prevents oxidative degradation.[9] |
| Light | In the dark (e.g., using amber glass vials) | Prevents light-induced degradation.[10][11] |
| Container | Tightly sealed, chemically inert glass vials | Prevents evaporation and interaction with container material. |
Q4: Can I store this compound in a standard laboratory freezer?
Yes, a standard laboratory freezer (-20°C ± 5°C) is an excellent option for long-term storage.[12] For shorter-term storage or frequent use, refrigeration at 5°C ± 3°C is acceptable.[12] Always ensure the container is tightly sealed to prevent moisture condensation upon removal.
Q5: For how long can I expect this compound to be stable under recommended conditions?
The exact shelf-life depends on the initial purity and specific storage conditions. For other sensitive phytochemicals, storage at 5°C in the dark can retain over 95% of the compound and its associated activity for up to 180 days.[11] It is best practice to perform periodic purity analysis to confirm integrity, especially for long-term studies.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or biological activity in experiments. | 1. Degradation during storage: The compound may have been exposed to heat, light, or oxygen. 2. Degradation in experimental medium: The pH or temperature of the assay buffer may be affecting stability.[13] | 1. Verify storage conditions. If improper, acquire a new, quality-controlled batch. 2. Perform a purity check using GC-MS. 3. Run a stability study of this compound in your specific experimental medium to determine its half-life under assay conditions. |
| Visible changes in the sample (e.g., color change, precipitation). | 1. Oxidation: Exposure to air can lead to the formation of colored oxidation products. 2. Polymerization: Can occur under certain conditions, leading to insoluble materials. | 1. Discard the sample. 2. Ensure future samples are stored under an inert atmosphere. 3. Filter solutions before use if minor precipitation is suspected, but re-analyze the filtrate for concentration and purity. |
| Inconsistent results between different aliquots of the same batch. | 1. Improper aliquoting: Volatile solvents may have evaporated, concentrating some aliquots. 2. Incomplete dissolution: The compound may not have been fully dissolved before aliquoting. 3. Cross-contamination. | 1. Ensure the compound is fully dissolved before making aliquots. 2. Use tightly sealed vials for aliquots. 3. Re-qualify the batch by testing multiple aliquots to assess consistency. |
Degradation Pathway Overview
The following diagram illustrates the key factors leading to the degradation of this compound.
Caption: Factors contributing to this compound degradation.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a typical stability study to determine the shelf-life of a this compound sample under various conditions.
Objective: To assess the stability of this compound by monitoring its purity over time under accelerated and long-term storage conditions.
Materials:
-
This compound sample (high purity)
-
Solvent (e.g., HPLC-grade Hexane or Ethanol)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Climate-controlled stability chambers[12]
-
GC-MS system for analysis
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Dispense equal volumes into multiple amber glass vials.
-
Inert Atmosphere: Gently flush the headspace of each vial with an inert gas for 30-60 seconds before tightly sealing the cap. This step is crucial to prevent oxidation.
-
Time Zero Analysis (T=0): Immediately analyze three vials to establish the initial purity and concentration. This will serve as the baseline.
-
Storage: Place the remaining vials into stability chambers set to the conditions outlined in the table below.
-
Sampling and Analysis: At specified time points (e.g., 1, 3, 6, 12 months), remove three vials from each storage condition. Allow them to equilibrate to room temperature before opening. Analyze the samples by GC-MS to determine the percentage of this compound remaining.
Table of ICH Standard Stability Testing Conditions
The following conditions are based on International Council for Harmonisation (ICH) guidelines for pharmaceutical stability testing.[12]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | 12 months |
| Frozen | -20°C ± 5°C | 12 months |
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound. It should be optimized for your specific instrument and column.
Objective: To separate and quantify this compound in a sample.
Instrumentation & Conditions:
-
System: Agilent 7890A GC with an Agilent 5975C detector (or equivalent).[14]
-
Column: Agilent VF-5ms (30 m × 250 µm × 0.25 µm) or similar non-polar column.[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[14]
-
Injection: 1 µL, splitless mode.[14]
-
Inlet Temperature: 250°C.[14]
-
Oven Program:
-
MS Detector:
Procedure:
-
Standard Preparation: Prepare a calibration curve using a certified reference standard of this compound at multiple concentrations.
-
Sample Preparation: Dilute the test sample to fall within the linear range of the calibration curve.
-
Injection & Analysis: Inject the standards and samples into the GC-MS system.
-
Data Processing: Integrate the peak area corresponding to this compound. Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST17) and its retention time with the standard.[14] Calculate the concentration in the sample using the calibration curve.
Workflow for Assessing this compound Stability
The following diagram outlines the logical workflow for conducting a stability assessment.
Caption: A typical workflow for a this compound stability study.
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H26O | CID 11996452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-Viridiflorol | CymitQuimica [cymitquimica.com]
- 5. MSU Technologies [msut.technologypublisher.com]
- 6. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. 2.6. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [bio-protocol.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
optimizing GC-MS parameters for Viridiflorol detection
Welcome to the Technical Support Center for GC-MS analysis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols specifically for the detection and quantification of Viridiflorol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is GC-MS a suitable analysis method?
This compound is a tricyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. As a semi-volatile compound, it is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[1]. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the GC column's stationary phase, while MS provides detailed molecular information for identification and quantification[2].
Q2: What are the recommended starting GC-MS parameters for this compound analysis?
Optimizing GC-MS parameters is critical for achieving accurate and reproducible results. The following tables summarize recommended starting conditions for the analysis of sesquiterpenes like this compound. These should be considered a baseline for further method development.
Table 1: Recommended Starting GC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension column provides a good balance of resolution and analysis time. |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar phase is a versatile starting point for terpene analysis[3]. For resolving specific isomers, a mid-polar phase (e.g., Rxi-624Sil MS) may offer different selectivity[3]. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher conc.) | Splitless injection is preferred for maximizing sensitivity with low concentration samples[4]. A split ratio of 20:1 to 50:1 can be used for more concentrated samples to avoid column overload. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of sesquiterpenes without causing thermal degradation of more labile compounds[3]. |
| Carrier Gas | Helium or Hydrogen | Set to an optimal flow rate (e.g., 1.0 - 1.2 mL/min for Helium) to maximize separation efficiency[3]. |
| Oven Program | - Initial Temp: 60-70 °C, hold for 1-2 min- Ramp: 3-5 °C/min to 240 °C- Final Hold: Hold at 240-280 °C for 5-10 min | A slow initial ramp improves separation of volatile compounds[5][6]. A final hold ensures that less volatile compounds like diterpenes are eluted from the column[7]. |
Table 2: Recommended Starting MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible mass spectra for library matching. |
| Ionization Energy | 70 eV | Standard energy for creating fragment ions and matching against commercial libraries like NIST[8]. |
| Ion Source Temp. | 230 °C - 300 °C | A hotter source can reduce contamination but may increase fragmentation or degradation of thermally sensitive compounds[9]. |
| Quadrupole Temp. | 150 °C - 200 °C | Helps maintain mass accuracy and prevent contamination on the quadrupole rods[9]. |
| Mass Scan Range | m/z 40 - 500 | This range covers the expected molecular ion and fragment ions of this compound and other common sesquiterpenes. |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Q3: What are the characteristic mass fragments for this compound identification?
The mass spectrum of this compound (Molecular Weight: 222.37 g/mol ) provides a unique fingerprint for its identification. When using Electron Ionization (EI) at 70 eV, key fragments can be monitored. Based on the NIST database, prominent ions in the mass spectrum can be used for confirmation[10]. For targeted analysis, using Selected Ion Monitoring (SIM) mode for characteristic m/z values can significantly increase sensitivity.
Troubleshooting Guides
Q4: I am not seeing any peak for this compound. What should I check?
This is a common issue that can be resolved by systematically checking the instrument from injection to detection. The workflow below outlines a logical approach to diagnosing the problem.
Caption: A systematic workflow for troubleshooting the absence of an expected analyte peak.
Q5: My this compound peak is tailing or has poor shape. How can I fix this?
Peak tailing is often caused by unwanted interactions between the analyte and the GC system.[3]
-
Active Sites in the Inlet: The glass inlet liner can develop active sites that interact with polar functional groups (like the alcohol in this compound).
-
Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, consider using a liner with glass wool to trap non-volatile residues before they reach the column.[11]
-
-
Column Contamination or Degradation: The front end of the GC column can become contaminated or lose its stationary phase over time.
-
Solution: Trim the first 10-15 cm from the inlet end of the column. If this doesn't resolve the issue, bake out the column at its maximum rated temperature (without exceeding it). If the column is old, it may need to be replaced.[12]
-
-
Suboptimal Temperatures: If the inlet or transfer line temperature is too low, it can cause condensation and lead to peak tailing.
-
Solution: Ensure the GC-MS transfer line temperature is set appropriately (e.g., 250-280 °C) and the inlet temperature is sufficient for rapid vaporization[3].
-
Q6: I am seeing co-elution with other isomers. How can I improve separation?
Sesquiterpene isomers often have very similar chemical properties, making them difficult to separate.[5]
-
Optimize Temperature Program: This is the most effective first step.
-
Solution: Decrease the oven ramp rate (e.g., from 5 °C/min to 2-3 °C/min). This gives the analytes more time to interact with the stationary phase, improving resolution.[5]
-
-
Change Column Stationary Phase: If you are using a standard non-polar column (like a DB-5ms), switching to a different chemistry can alter selectivity.
-
Use a Longer Column: Increasing column length enhances the number of theoretical plates and can improve separation efficiency.
-
Solution: Switch from a 30 m column to a 60 m column. Be aware this will significantly increase analysis time.[5]
-
Experimental Protocols
Q7: Can you provide a general protocol for sample preparation and analysis?
This protocol provides a starting point for the analysis of this compound from a liquid or solid matrix.
Methodology: Sample Preparation and GC-MS Analysis
-
Sample Extraction:
-
For solid samples (e.g., plant material), weigh approximately 0.1 g of homogenized material into a centrifuge tube[1][3].
-
Add a suitable volatile solvent (e.g., 10-30 mL of methanol, ethanol, or hexane)[1][2][3].
-
Vortex or sonicate the sample for 1-5 minutes to ensure thorough extraction.
-
For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate analytes from the matrix[13].
-
-
Sample Cleanup:
-
Dilution:
-
Dilute the sample if necessary to fall within the calibration range of the instrument. A typical starting concentration for GC-MS analysis is around 1-10 µg/mL[4].
-
-
GC-MS Analysis:
-
Set up the GC-MS system using the recommended starting parameters outlined in Table 1 and Table 2 .
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data in full scan mode to identify all compounds and confirm the retention time of this compound.
-
For quantitative analysis, create a calibration curve using a certified this compound analytical standard. Analyze samples in SIM mode for enhanced sensitivity if required.
-
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. apps.nelac-institute.org [apps.nelac-institute.org]
- 10. 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]- [webbook.nist.gov]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. organomation.com [organomation.com]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
dealing with co-eluting compounds in Viridiflorol analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the analysis of Viridiflorol. Co-elution with structurally similar compounds, particularly its isomer Ledol, is a frequent obstacle in gas chromatography-mass spectrometry (GC-MS) analysis that can compromise accurate identification and quantification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complex analytical issues.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and Ledol frequently co-elute in GC-MS analysis?
A1: this compound and Ledol are stereoisomers, meaning they have the same chemical formula (C₁₅H₂₆O) and molecular weight (222.37 g/mol ), but differ in the spatial arrangement of their atoms.[1][2] This structural similarity results in very close physicochemical properties, such as boiling points and polarities, leading to similar retention times on many common GC columns and causing them to elute together.[3]
Q2: Our lab only has a standard GC-MS system. Is it possible to separate this compound and Ledol without a GCxGC system?
A2: While comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation for complex isomeric mixtures, optimizing your standard GC-MS method can significantly improve the resolution of this compound and Ledol.[4] Key parameters to adjust include the GC oven temperature program, the type of capillary column, and the carrier gas flow rate.
Q3: The mass spectra of this compound and Ledol in our library appear identical. How can we differentiate and quantify them if they co-elute?
A3: The electron ionization (EI) mass spectra of this compound and Ledol are indeed very similar, making deconvolution of co-eluting peaks challenging.[4] However, subtle differences in the relative abundances of certain fragment ions may exist. For accurate quantification in cases of severe co-elution, complete chromatographic separation is the most reliable approach. If only partial separation is achieved, careful selection of unique quantifier and qualifier ions, if any can be identified through high-resolution mass spectrometry, may allow for estimation.
Q4: Can derivatization help in separating this compound and Ledol?
A4: Derivatization is a technique used in GC to improve the chromatographic properties of analytes. For alcohols like this compound and Ledol, silylation is a common derivatization method. This process can alter the volatility and polarity of the isomers, potentially enhancing their separation on a GC column. However, the effectiveness of derivatization for separating these specific stereoisomers would need to be experimentally verified.
Q5: Is HPLC a viable alternative for separating this compound and Ledol?
A5: High-performance liquid chromatography (HPLC) can be an alternative for separating isomers. Chiral HPLC, which utilizes a chiral stationary phase, is specifically designed for the separation of enantiomers and diastereomers. While less common for volatile compounds like sesquiterpenoids, exploring chiral HPLC methods could provide a solution for separating this compound and Ledol.
Troubleshooting Guide for Co-eluting this compound and Ledol
This guide provides a systematic approach to resolving the co-elution of this compound and its isomers.
Problem: Poor or no separation of this compound and Ledol peaks.
Probable Cause 1: Suboptimal GC Oven Temperature Program.
-
Solution: Modify the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can often improve the separation of closely eluting compounds.[5] Introducing an isothermal hold at a temperature just below the elution temperature of the target compounds can also enhance resolution.
Probable Cause 2: Inappropriate GC Column.
-
Solution 1: Change Stationary Phase Polarity. If you are using a non-polar column (e.g., DB-5, HP-5ms), switching to a more polar column (e.g., a wax-type column like DB-Wax or a column with a higher phenyl content) can alter the elution order and improve separation based on differences in polarity.
-
Solution 2: Use a Longer Column. Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates, which can lead to better separation of closely eluting peaks.
Probable Cause 3: Incorrect Carrier Gas Flow Rate.
-
Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate to achieve the best column efficiency. The optimal flow rate depends on the column dimensions and the carrier gas being used. Consult your column manufacturer's guidelines for the recommended optimal flow rate.
Probable Cause 4: The compounds are enantiomers requiring a specific stationary phase.
-
Solution: If this compound and its co-eluting isomer are enantiomers, a chiral GC column is necessary for their separation. These columns have a stationary phase that interacts differently with each enantiomer, leading to different retention times.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in its identification. Retention indices are a valuable tool for confirming compound identity in GC-MS analysis.[5]
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Kovats Retention Index (DB-5/HP-5ms) | ~1590 - 1612 | [NIST WebBook] |
| Kovats Retention Index (DB-Wax/Carbowax 20M) | ~2102 - 2112 | [NIST WebBook] |
Mass Spectral Data Comparison: this compound vs. Ledol
While the mass spectra are very similar, careful examination may reveal minor differences in fragment ion ratios. Below are prominent ions observed in the EI-MS of both compounds. For accurate identification, it is crucial to compare the entire fragmentation pattern with a reliable library like NIST.[6][7]
| m/z | This compound (Relative Abundance) | Ledol (Relative Abundance) |
| 41 | High | High |
| 43 | High | High |
| 55 | Moderate | Moderate |
| 59 | Moderate | Moderate |
| 67 | Moderate | Moderate |
| 69 | Moderate | Moderate |
| 71 | High | High |
| 81 | High | High |
| 93 | Moderate | Moderate |
| 95 | Moderate | Moderate |
| 109 | Moderate | Moderate |
| 204 (M-18) | Moderate | Moderate |
| 222 (M+) | Low | Low |
Experimental Protocols
Recommended GC-MS Method for Improved Separation of this compound and Ledol
This protocol is a starting point for optimizing the separation of this compound and Ledol using a standard GC-MS system.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
2. GC Column:
-
Option 1 (Polar): DB-Wax or equivalent wax-type capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Option 2 (Non-polar, longer): DB-5ms or equivalent 5% phenyl-methylpolysiloxane capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split with a high split ratio if sample concentration is high)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 3 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
4. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
5. Data Analysis:
-
Identify peaks by comparing their mass spectra and retention indices with reference data from libraries (e.g., NIST).
-
If co-elution persists, use deconvolution software to attempt to separate the mass spectra of the individual components. For quantification, integrate the peak areas of unique and abundant ions, if available.
Visualizations
Caption: Troubleshooting workflow for co-eluting compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ledol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]- [webbook.nist.gov]
- 7. Ledol [webbook.nist.gov]
Technical Support Center: Minimizing Viridiflorol Evaporation
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the evaporation of Viridiflorol from experimental samples. This compound, a volatile sesquiterpenoid, requires careful handling to ensure sample integrity and obtain accurate, reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that contribute to its evaporation?
A1: this compound is a sesquiterpenoid with a molecular weight of 222.37 g/mol and a chemical formula of C15H26O. As a volatile organic compound (VOC), its tendency to evaporate is influenced by its vapor pressure, which is estimated to be 0.000177 mmHg at 25°C.[1] This property, common to many sesquiterpenes, means that this compound can readily transition from a liquid to a gaseous state at room temperature, leading to sample loss and concentration changes.
Q2: What is the single most important factor to control to minimize this compound evaporation?
A2: Temperature is the most critical factor influencing the evaporation of volatile compounds like this compound.[2] Lowering the storage and handling temperature significantly reduces the vapor pressure of the compound, thereby decreasing the rate of evaporation.
Q3: What type of storage containers are recommended for this compound samples?
A3: Glass vials with airtight seals are highly recommended. Specifically, vials with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) or crimp caps provide an excellent barrier against vapor loss. It is crucial to avoid plastic containers, as volatile compounds can sometimes adsorb to or permeate through plastic, and plasticizers may leach into the sample. The container size should be appropriate for the sample volume to minimize the headspace, as a larger headspace can lead to greater evaporative loss.
Q4: How does the choice of solvent affect this compound evaporation?
A4: The volatility of the solvent used to dissolve this compound will impact the overall evaporation rate of the solution. Using a less volatile solvent can help to reduce the rate of evaporation. However, the primary concern is the loss of this compound itself. Therefore, regardless of the solvent, the handling and storage precautions for volatile compounds should always be followed.
Q5: Can repeated freeze-thaw cycles affect the concentration of this compound in my samples?
A5: Yes, repeated freeze-thaw cycles can negatively impact the integrity of samples containing volatile compounds. Each time the sample is thawed, there is a potential for evaporative loss, especially if the container is opened at room temperature. It is advisable to aliquot samples into smaller, single-use vials to avoid the need for repeated thawing and freezing of the entire stock.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Gradual decrease in sample concentration over time. | 1. Improper Storage: The storage container may not be airtight, or the storage temperature may be too high. 2. Excessive Headspace: The volume of air in the vial is large relative to the sample volume. | 1. Optimize Storage: Transfer the sample to a glass vial with a PTFE-lined screw cap or a crimp cap. Store at low temperatures, preferably at -20°C or below, in a freezer that is not frost-free to avoid temperature cycling. 2. Minimize Headspace: Use vials that are appropriately sized for your sample volume. If possible, purge the headspace with an inert gas like argon or nitrogen before sealing. |
| Inconsistent results between replicate injections in GC analysis. | 1. Evaporation from Autosampler Vials: Sample vials in the autosampler tray may be exposed to ambient temperature for extended periods, leading to evaporation. 2. Leaky Septa: The septa on the autosampler vials may not be sealing properly after being punctured. | 1. Cool the Autosampler Tray: If available, use a cooled autosampler tray to maintain a low temperature. 2. Use High-Quality Septa: Utilize high-quality septa designed for multiple injections and ensure they are properly fitted to the vials. Prepare fresh dilutions for long analytical runs if necessary. |
| Low recovery of this compound after solvent evaporation/concentration steps. | 1. Aggressive Evaporation Conditions: Using high temperatures, a strong vacuum, or a high flow rate of nitrogen gas can cause co-evaporation of this compound with the solvent. | 1. Gentle Evaporation: Use a rotary evaporator with a controlled vacuum and a low-temperature water bath. For small volumes, a gentle stream of nitrogen gas at room temperature or below is preferable to heating. Consider using a solvent with a lower boiling point to facilitate easier removal without excessive heating. |
| Contamination or appearance of ghost peaks in chromatograms. | 1. Cross-Contamination: this compound vapor can contaminate other samples or equipment if not handled properly. 2. Leaching from Plasticware: Use of plastic pipette tips or containers may introduce contaminants. | 1. Isolate Volatile Work: Handle this compound in a dedicated fume hood to prevent vapor from spreading. Clean all equipment thoroughly between samples. 2. Use Glassware: Whenever possible, use glass pipettes and vials to avoid contamination from plastics. |
Quantitative Data Summary
While specific quantitative data on the evaporation rate of this compound is not extensively available in public literature, the following table summarizes the relative effectiveness of different storage and handling techniques based on general principles for volatile organic compounds.
| Parameter | Condition/Technique | Relative Evaporation Rate | Rationale |
| Storage Temperature | -20°C (Freezer) | Very Low | Significantly reduces vapor pressure. |
| 4°C (Refrigerator) | Low | Reduces vapor pressure compared to room temperature. | |
| 25°C (Room Temperature) | High | Higher kinetic energy of molecules leads to increased evaporation. | |
| Container Type | Glass vial with PTFE-lined cap | Low | Provides an excellent seal against vapor loss. |
| Standard screw-cap vial | Moderate | Seal may not be completely airtight, allowing for some evaporation over time. | |
| Open beaker | Very High | Large surface area exposed to the atmosphere allows for rapid evaporation. | |
| Solvent Removal | Rotary Evaporation (Low Temp) | Low (for analyte loss) | Controlled vacuum and temperature allow for gentle solvent removal. |
| Nitrogen Blowdown (Heated) | High (for analyte loss) | Can lead to co-evaporation of the analyte with the solvent. | |
| Nitrogen Blowdown (Ambient) | Moderate (for analyte loss) | Slower than heated blowdown, reducing the risk of analyte loss. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound Stock Solutions
This protocol outlines the best practices for storing this compound to maintain its concentration and purity over an extended period.
-
Solvent Selection: Dissolve the this compound standard in a high-purity, low-volatility solvent (if compatible with downstream applications) to a desired stock concentration.
-
Aliquoting: Dispense the stock solution into multiple small-volume, amber glass vials with PTFE-lined screw caps. This avoids the need to repeatedly access and thaw the main stock.
-
Inert Gas Purge: Gently flush the headspace of each vial with an inert gas, such as argon or nitrogen, to displace oxygen and minimize oxidative degradation.
-
Sealing: Immediately cap the vials tightly. For extra security, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquoted vials in a freezer at -20°C or lower. Avoid using frost-free freezers due to their temperature cycling, which can promote evaporation.
Protocol 2: Preparation of this compound Samples for GC-MS Analysis
This protocol provides a step-by-step guide for diluting a this compound stock solution and preparing it for injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system, minimizing evaporative losses.[3][4]
-
Pre-cool Materials: Place the this compound stock solution vial, the dilution solvent, and the autosampler vials in a refrigerator or on ice for at least 30 minutes before use.
-
Prepare Dilution: In a fume hood, quickly perform the serial dilutions. Use chilled glass volumetric flasks and gas-tight syringes for accurate transfers. Minimize the time the stock solution vial is open.
-
Transfer to Autosampler Vial: Immediately transfer the final diluted sample into a pre-cooled 2 mL amber glass autosampler vial with a PTFE-lined screw cap or crimp cap. Fill the vial to minimize headspace.
-
Seal and Store: Tightly seal the vial. If the analysis is not immediate, store the prepared vial at 4°C.
-
Autosampler Conditions: If possible, use a cooled autosampler tray to maintain the low temperature of the samples during the analytical run.
-
Blank Injections: Run a solvent blank before and after the sample set to check for any carryover.
Visualizations
Caption: Workflow for preparing this compound samples for GC-MS analysis.
Caption: Key strategies for minimizing this compound evaporation.
References
Technical Support Center: Addressing Viridiflorol Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Viridiflorol in aqueous buffers during their experiments.
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my aqueous buffer.
Question: I am trying to prepare a working solution of this compound directly in my phosphate-buffered saline (PBS), but it is not dissolving and is forming visible clumps. What is happening?
Answer: this compound, a sesquiterpenoid, is a hydrophobic molecule with inherently low solubility in aqueous solutions like PBS. Direct dissolution in aqueous buffers is often unsuccessful due to its chemical nature. To overcome this, a common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent.
Issue 2: My this compound precipitates when I add my stock solution to the aqueous buffer.
Question: I prepared a 10 mM stock solution of this compound in 100% DMSO, and it dissolved completely. However, when I dilute it to my final working concentration in my cell culture medium, a precipitate forms immediately. How can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. The key is to control the dilution process and consider the final concentration. Here are several strategies to prevent precipitation:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5% (v/v) for most cell-based assays to avoid solvent toxicity.[1] A lower final DMSO concentration reduces the chances of the compound precipitating.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock solution into the pre-warmed aqueous buffer. This gradual reduction in solvent concentration can help keep the this compound in solution.
-
Vortex While Diluting: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C can sometimes aid in the dissolution of compounds. However, be cautious and ensure this compound is stable at this temperature for the duration of your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[2] Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease solubility.
Q2: What is the maximum recommended final concentration of this compound in an aqueous buffer?
A2: The maximum achievable concentration of this compound in an aqueous buffer without precipitation will depend on the specific buffer composition, pH, temperature, and the presence of any solubilizing agents. It is recommended to perform a solubility test to determine the practical working concentration for your specific experimental conditions.
Q3: Are there alternatives to DMSO for preparing this compound stock solutions?
A3: While DMSO is the most common, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used. However, their volatility and potential for higher cytotoxicity in cell-based assays should be carefully considered.
Q4: Can I use surfactants or cyclodextrins to improve this compound solubility?
A4: Yes, using surfactants or cyclodextrins are excellent strategies to enhance the aqueous solubility of hydrophobic compounds like this compound.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (typically 0.01-0.1%) to help solubilize this compound by forming micelles that encapsulate the hydrophobic molecule.
-
Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively increasing its solubility in aqueous solutions.[3][4]
Data Presentation
The following table summarizes the qualitative solubility of this compound and the effectiveness of various solubilization strategies.
| Solvent/System | This compound Solubility | Key Considerations |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | Direct dissolution is not recommended due to high hydrophobicity. |
| 100% DMSO | Good | Ideal for preparing high-concentration stock solutions. Use anhydrous grade. |
| Aqueous Buffer with <0.5% DMSO | Concentration-dependent | Precipitation risk increases with higher final this compound concentrations. |
| Aqueous Buffer with Surfactants (e.g., Tween® 20, Pluronic® F-68) | Enhanced | Can significantly increase the apparent solubility. Optimize surfactant concentration to avoid cytotoxicity. |
| Aqueous Buffer with Cyclodextrins (e.g., HP-β-CD) | Significantly Enhanced | Forms inclusion complexes to increase solubility. Effective for in vitro and in vivo formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 222.37 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 222.37 g/mol * 1000 mg/g = 2.2237 mg
-
-
Weigh this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 2.22 mg of this compound into the tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 222.37) / 10 * 1000
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
-
Dissolve the Compound:
-
Cap the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization of this compound using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound (solid)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve the desired concentration of HP-β-CD (e.g., 1-10% w/v) in the aqueous buffer by stirring.
-
-
Add this compound:
-
Add the calculated amount of this compound powder to the HP-β-CD solution while stirring.
-
-
Complexation:
-
Continue stirring the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves. Gentle heating (e.g., to 40-50°C) can sometimes accelerate this process, but the stability of this compound at elevated temperatures should be considered.
-
-
Sterilization:
-
Once the this compound is completely dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the this compound-HP-β-CD solution at 4°C, protected from light.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified proposed signaling pathways of this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
enhancing the yield of Viridiflorol from plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the yield of Viridiflorol from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a sesquiterpenoid alcohol, a type of natural organic compound, found in the essential oils of various plants. It is of significant interest to researchers and drug development professionals due to its potential biological activities, including antimicrobial and anti-inflammatory properties.[1] It is also used as a flavor and fragrance agent.[2]
Q2: Which plants are good sources of this compound?
This compound has been identified in a variety of plants, including but not limited to:
-
Laggera alata
-
Mentha piperita (Peppermint)[5]
-
Melaleuca quinquenervia (Broad-leaved paperbark)
The concentration of this compound can vary significantly depending on the plant species, geographical location, soil type, and seasonal conditions.[4][6][7]
Q3: What are the common methods for extracting this compound from plants?
Common extraction methods include:
-
Hydrodistillation: A traditional method for extracting essential oils using steam.[8][9]
-
Soxhlet Extraction: A continuous solvent extraction method.[9][10][11]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency.[9][12][13]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[9][14]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the solvent.[3][15][16]
The choice of method can significantly impact the yield and purity of the extracted this compound.[9]
Q4: How can I increase the yield of this compound?
Enhancing the yield of this compound can be achieved through several strategies:
-
Genetic Engineering: Overexpression of genes involved in the this compound biosynthesis pathway, such as sesquiterpene synthase genes, has been shown to significantly increase its content in plants like Mentha piperita.[5]
-
Optimization of Extraction Parameters: Fine-tuning parameters such as solvent type, temperature, pressure, and extraction time for the chosen extraction method is crucial for maximizing yield.[9][17]
-
Advanced Extraction Techniques: Employing modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can lead to higher yields and reduced extraction times compared to traditional methods.[9][18]
-
Proper Plant Material Selection: The developmental stage of the plant and the specific plant part used (e.g., leaves, flowers) can influence the this compound content.[6][19]
Troubleshooting Guide
Problem 1: Low or no this compound detected in the extract.
| Possible Cause | Troubleshooting Step |
| Incorrect Plant Material | Verify the plant species and ensure it is a known source of this compound. The chemotype of the plant can vary based on geographical location and cultivation conditions.[4][8] |
| Improper Extraction Method | The chosen extraction method may not be suitable for this compound. For example, high temperatures in some methods might degrade the compound.[11] Consider switching to a different method (e.g., from hydrodistillation to SFE). |
| Suboptimal Extraction Parameters | Optimize extraction parameters such as solvent polarity, temperature, pressure, and extraction time.[9][17] For SFE, adjusting pressure and temperature is critical.[3][15] For UAE, ultrasonic power and duration are key factors.[13][20] |
| Degradation during Storage | Ensure proper storage of the plant material (cool, dark, and dry) and the final extract (refrigerated in a sealed, dark container) to prevent degradation. |
| Analytical Issues | Confirm the proper functioning and calibration of your analytical instrument (e.g., GC-MS). Run a standard of pure this compound to verify retention time and fragmentation patterns.[21] |
Problem 2: Co-extraction of undesirable compounds.
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | The solvent used may be too broad in its extraction capabilities. Experiment with solvents of different polarities. For SFE, modifying the supercritical CO2 with a co-solvent like ethanol (B145695) can alter selectivity.[15][22] |
| Inappropriate Extraction Conditions | Adjusting extraction parameters can improve selectivity. For example, in SFE, lower pressures and temperatures can sometimes lead to a cleaner extract.[23] |
| Need for Post-Extraction Purification | Implement a purification step after extraction, such as column chromatography or fractional distillation, to isolate this compound from other co-extracted compounds. |
Data Presentation
Table 1: this compound Content in Various Plant Species and Extracts
| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Salvia officinalis | Leaves | Supercritical CO2 Extraction | Variable, influenced by pressure | [3] |
| Salvia officinalis | Leaves | Hydrodistillation | ~20% (in a specific chemotype) | [8] |
| Mentha piperita (transgenic) | Tissues | Not specified | Up to 25% | [5] |
| Mentha piperita (wild type) | Essential Oil | Not specified | 0.1 - 0.6% | [5] |
| Eucalyptus microtheca | Leaves | Hydrodistillation | Not a major component | [24] |
| Escherichia coli (engineered) | Microbial culture | Fermentation | 25.7 g/L (titer) | [25] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method suitable for extracting non-volatile and semi-volatile compounds.[10]
Materials:
-
Dried and powdered plant material
-
Anhydrous sodium sulfate (B86663) (if sample is moist)[10]
-
Extraction solvent (e.g., hexane, ethanol)
-
Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)[26]
-
Heating mantle
-
Extraction thimble[10]
-
Glass wool
Procedure:
-
Mix the dried, powdered plant sample with anhydrous sodium sulfate if necessary to remove moisture.[10]
-
Place the sample into an extraction thimble and plug the top with glass wool.[10]
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with the chosen extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
The solvent will fill the extraction chamber until it reaches the top of the siphon tube, at which point the entire volume of solvent and extract will be siphoned back into the round-bottom flask.
-
This process repeats automatically, allowing for continuous extraction. The duration can range from a few hours to over 16 hours, depending on the plant material and solvent.[10][26][27]
-
After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, can be concentrated using a rotary evaporator.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the mechanical effects of ultrasonic waves to disrupt cell walls and enhance mass transfer, often leading to shorter extraction times and higher yields.[12]
Materials:
-
Powdered plant material
-
Extraction solvent (e.g., ethanol, methanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a beaker or flask.
-
Add the selected solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20 kHz) and power for a predetermined time (e.g., 5-30 minutes).[20] The temperature of the system may need to be controlled.[13]
-
After sonication, separate the extract from the solid plant material by filtration.
-
The collected filtrate can then be concentrated using a rotary evaporator to remove the solvent.
-
The extraction can be repeated on the plant residue to maximize yield.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE uses a fluid above its critical temperature and pressure, most commonly CO2, as the extraction solvent. It is known for its high selectivity and the production of solvent-free extracts.[16]
Materials:
-
Dried and ground plant material
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Co-solvent (optional, e.g., ethanol)
-
Collection vessel
Procedure:
-
Pack the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (e.g., above 31.1 °C and 73.8 bar).
-
Introduce the supercritical CO2 into the extraction vessel. A co-solvent like ethanol can be added to the CO2 stream to modify its polarity and enhance the extraction of certain compounds.[15][22]
-
The supercritical fluid flows through the plant material, dissolving the this compound.
-
The fluid, now containing the extract, passes through a pressure-reducing valve into a collection vessel.
-
As the pressure drops, the CO2 returns to a gaseous state and evaporates, leaving behind the extracted compounds in the collection vessel.
-
The extraction is typically run for a set period, and the key parameters to optimize are pressure, temperature, CO2 flow rate, and the percentage of co-solvent.[3][15][23][28]
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow: Soxhlet Extraction
Caption: General workflow for this compound extraction using a Soxhlet apparatus.
Experimental Workflow: Ultrasound-Assisted Extraction (UAE)
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Experimental Workflow: Supercritical Fluid Extraction (SFE)
Caption: General workflow for Supercritical Fluid Extraction (SFE) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Viridiflorol | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US12018264B2 - Method for increasing this compound content in tissues - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. jocpr.com [jocpr.com]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Systematic engineering for high-yield production of this compound and amorphadiene in auxotrophic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. scispace.com [scispace.com]
Technical Support Center: Overcoming Viridiflorol Resistance in Cancer Cell Lines
Disclaimer: This document provides a technical guide for researchers encountering potential resistance to the natural compound Viridiflorol in cancer cell lines. As of the last update, specific literature on this compound-resistant cancer cell lines is not available. Therefore, this guide is based on established principles of chemoresistance to natural products and provides hypothetical scenarios and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-cancer mechanism?
This compound is a natural sesquiterpenoid found in various plants.[1] In cancer research, it has demonstrated cytotoxic and apoptotic (programmed cell death) effects in several cancer cell lines, including breast (MCF-7), lung (A549), and brain (Daoy) cancer cells.[2][3][4] Its primary mechanism of action is the induction of apoptosis, leading to a reduction in cancer cell viability in a concentration-dependent manner.[2][3][4][5]
Q2: What are the typical IC50 values for this compound in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. Reported IC50 values for sensitive cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daoy | Brain (Medulloblastoma) | 0.1 | [2][3][5] |
| MCF-7 | Breast | 10 | [2][3][5] |
| A549 | Lung | 30 | [2][3][5] |
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the IC50 value of the drug compared to the parental (sensitive) cell line.[6] You would need to perform a cell viability assay, such as the MTT assay, to determine and compare the IC50 values. A substantial rightward shift in the dose-response curve for the suspected resistant cell line is a key indicator of resistance.
Q4: What are the common mechanisms that could lead to this compound resistance?
While specific mechanisms for this compound resistance have not been documented, cancer cells can develop resistance to natural products through several general mechanisms:[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Alterations in Drug Targets: Mutations or changes in the expression of the molecular target(s) of this compound could reduce its binding affinity and effectiveness.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways like PI3K/Akt/mTOR and EGFR can promote cell survival and override the apoptotic signals induced by this compound.[9][10][11]
-
Enhanced DNA Repair and Detoxification: Increased capacity of the cells to repair drug-induced damage or metabolize this compound into inactive forms can contribute to resistance.[7]
-
Inhibition of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells less susceptible to programmed cell death.[7]
Troubleshooting Guides
Problem 1: My cell line shows a decreased response to this compound treatment (higher IC50).
This is the primary indication of potential resistance. The following steps will help you confirm and characterize this observation.
Troubleshooting Workflow for Characterizing Potential Resistance
Caption: Workflow for confirming and investigating this compound resistance.
Quantitative Data Example: IC50 Shift in a Hypothetical this compound-Resistant Cell Line
| Cell Line | Condition | IC50 of this compound (µM) | Fold Resistance |
| MCF-7 | Parental (Sensitive) | 10 | - |
| MCF-7/Viri-R | Hypothetical Resistant | 85 | 8.5 |
| MCF-7/Viri-R | + Reversal Agent (e.g., PI3K inhibitor) | 15 | 1.5 |
Problem 2: My newly developed this compound-resistant cell line is not stable or shows inconsistent results.
Developing a stable resistant cell line requires a systematic approach.
Troubleshooting for Resistant Cell Line Development
-
Inconsistent Drug Pressure: Ensure that the resistant cell line is continuously cultured in the presence of this compound at the maintenance concentration to retain the resistant phenotype.
-
Genetic Drift: Prolonged culturing can lead to genetic changes. It is recommended to use cells from a low-passage frozen stock.[12]
-
Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma.[12]
-
Cross-Contamination: Ensure the resistant cell line has not been contaminated with the sensitive parental cell line.[12]
Strategies for Overcoming this compound Resistance
Strategy 1: Combination Therapy
Combining this compound with other therapeutic agents is a promising strategy to overcome resistance.[1][13] The goal is to target the resistance mechanism or a parallel survival pathway.
-
Inhibitors of Pro-Survival Signaling Pathways: If resistance is associated with the activation of pathways like PI3K/Akt or EGFR, using specific inhibitors for these pathways in combination with this compound can re-sensitize the cells.[[“]][15][16][17]
-
Modulators of ABC Transporters: For resistance mediated by drug efflux pumps, co-administration of an ABC transporter inhibitor can increase the intracellular concentration of this compound.[3][18]
-
Synergistic Natural Products: Combining this compound with other natural compounds that have different mechanisms of action can lead to a synergistic anti-cancer effect.[9][19][20][21][22]
Hypothetical Signaling Pathway in a this compound-Resistant Cell
References
- 1. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. consensus.app [consensus.app]
- 15. devagiricollege.org [devagiricollege.org]
- 16. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Reversing agents for ATP-binding cassette (ABC) transporters: application in modulating multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer [mdpi.com]
- 20. Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective | MDPI [mdpi.com]
- 22. Research Progress on the Synergistic Anti-Tumor Effect of Natural Anti-Tumor Components of Chinese Herbal Medicine Combined with Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Viridiflorol-Induced Toxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Viridiflorol, specifically concerning its toxicity to non-target cells.
Troubleshooting Guides
This section addresses common issues observed during in vitro experiments with this compound and offers potential solutions and further experimental avenues.
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Question: We are observing significant cytotoxicity in our non-target/normal control cell line (e.g., WI-38, MRC-5) at concentrations where this compound is effective against cancer cells. How can we reduce this off-target toxicity?
Answer: High cytotoxicity in non-target cells is a critical hurdle in drug development. Several strategies can be explored to mitigate this effect:
-
Dose-Response Optimization:
-
Troubleshooting: The therapeutic window of this compound may be narrow. It is crucial to perform a detailed dose-response analysis on both cancer and non-target cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Recommendation: Conduct a comprehensive cytotoxicity assay (e.g., MTT, LDH) with a broad range of this compound concentrations on multiple non-target cell lines to establish a baseline therapeutic window.
-
-
Formulation Strategies:
-
Troubleshooting: The delivery of this compound in a standard solvent like DMSO might contribute to non-specific uptake and toxicity.
-
Recommendation: Consider encapsulating this compound into nanocarriers, such as liposomes or polymeric nanoparticles. This can enhance its solubility, stability, and potentially enable targeted delivery to cancer cells, thereby reducing systemic toxicity.[1][2][3] While specific studies on liposomal this compound are limited, the general principle of using nanocarriers to reduce the toxicity of therapeutic agents is well-established.[4]
-
-
Co-administration with Cytoprotective Agents:
-
Troubleshooting: The cytotoxic effects of some sesquiterpenes have been linked to the induction of oxidative stress.[5]
-
Recommendation: Investigate the co-administration of this compound with antioxidants, such as N-acetylcysteine (NAC). NAC has been shown to protect against chemotherapy-induced cytotoxicity by replenishing intracellular glutathione (B108866) levels and scavenging free radicals.[4][6][7] A pilot experiment to assess the effect of NAC co-treatment on this compound's cytotoxicity in both cancer and non-target cells is recommended.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
Question: We are observing high variability in our cytotoxicity assay results between experiments. What could be the cause?
Answer: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as variations can significantly impact the outcome of cytotoxicity assays.
-
Compound Stability: this compound, as a natural compound, may degrade in the culture medium. Confirm the stability of your compound under your specific experimental conditions.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced toxicity.
-
Assay Incubation Time: Maintain consistent incubation times for compound treatment and assay development across all experiments.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound's mechanism of action and strategies for reducing its off-target effects.
Q1: What is the primary mechanism of this compound-induced cell death?
A1: Studies have shown that this compound induces apoptosis, or programmed cell death, in various cancer cell lines in a concentration-dependent manner.[8][9] This is supported by evidence of Annexin V staining and caspase activation in treated cells.[8]
Q2: Which signaling pathways are involved in this compound-induced apoptosis?
A2: While the exact signaling cascade for this compound is not fully elucidated, research on other sesquiterpenes suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Key signaling molecules likely involved include:
-
Caspases: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[5][10]
-
Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[5][11]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[12][13]
-
p53 Pathway: Potential activation of the p53 tumor suppressor pathway, which can trigger apoptosis in response to cellular stress.[14][15][16][17]
Q3: Have liposomal or nanoparticle formulations of this compound been developed to reduce non-target toxicity?
A3: To date, there is limited published research specifically on the formulation of this compound into liposomes or nanoparticles. However, nano-based delivery systems are a promising strategy for improving the therapeutic index of sesquiterpenes by enhancing their bioavailability and facilitating targeted delivery.[1][18][19] Researchers are encouraged to explore this avenue to potentially reduce the off-target effects of this compound.
Q4: Can modulating specific signaling pathways protect non-target cells from this compound-induced apoptosis?
A4: In theory, yes. Since cancer cells often have dysregulated apoptotic pathways (e.g., mutated p53, hyperactive NF-κB), it may be possible to selectively protect normal cells.[14][15][16][17][20] For instance, agents that transiently induce cell-cycle arrest in normal cells could protect them from apoptosis-inducing chemotherapeutics. Further research is needed to identify agents that could selectively protect non-target cells from this compound without compromising its anti-cancer efficacy.
Q5: What are the IC50 values of this compound in different cancer cell lines?
A5: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. Reported IC50 values after 24 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Daoy | Medulloblastoma | 0.1 |
| MCF-7 | Breast Cancer | 10 |
| A549 | Lung Cancer | 30 |
| (Data sourced from Akiel et al., 2022)[8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing and mitigating this compound toxicity.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells) by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol 3: Liposomal this compound Preparation (Thin-Film Hydration Method)
This is a general protocol for encapsulating a lipophilic compound like this compound into liposomes. Optimization will be required.
-
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine, Cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve this compound and lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a defined pore size to form unilamellar vesicles (LUVs).
-
The prepared liposomal this compound should be characterized for size, polydispersity index, and encapsulation efficiency.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Caption: Experimental workflow for reducing this compound's non-target toxicity.
References
- 1. Recent Nano-based Therapeutic Intervention of Bioactive Sesquiterpenes: Prospects in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sesquiterpene lactones-enriched fraction of Inula helenium L. induces apoptosis through inhibition of signal transducers and activators of transcription 3 signaling pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Current insights into the regulation of programmed cell death by TP53 mutation in cancer [frontiersin.org]
- 16. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sesquiterpene Lactone in Nanostructured Parenteral Dosage Form Is Efficacious in Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Viridiflorol Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Viridiflorol bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My this compound bioassay results are inconsistent between experiments. What are the common causes?
Inconsistent results with natural products like this compound can arise from several factors:
-
Compound Stability and Storage: this compound, as a sesquiterpenoid, may be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation, affecting its bioactivity. It is recommended to store the compound in a cool, dark place.
-
Solvent Effects: The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the assay can impact cell viability and assay performance. Always include a vehicle control with the same solvent concentration as your test wells. For cell culture, the final DMSO concentration should typically be kept below 0.5%.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can alter cellular responses to this compound. Maintaining consistent cell culture practices is crucial for reproducibility.[2]
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in outcomes. Strict adherence to a standardized protocol is essential.[1][2]
Q2: I'm observing unexpected cytotoxicity in my bioassay, which might be masking the specific effect I want to measure. What should I do?
Cytotoxicity is a common property of natural products.[1] To address this, consider the following:
-
Determine the Cytotoxic Concentration Range: Perform a dose-response cytotoxicity assay (e.g., MTT, MTS) to identify the concentration range where this compound is toxic to your specific cells.[1]
-
Test at Sub-toxic Concentrations: Conduct your primary bioactivity assay at concentrations below the cytotoxic threshold to isolate the desired effect.[1]
-
Use a More Sensitive Assay: If the desired bioactivity is only observed at cytotoxic concentrations, consider employing a more sensitive assay that can detect effects at lower, non-toxic concentrations.[1]
Cytotoxicity Assays (e.g., MTT Assay)
Q3: I am seeing high variability in my MTT assay replicates for this compound. How can I troubleshoot this?
High replicate variability in MTT assays is a common issue. Consider these troubleshooting steps:
-
Incomplete Formazan (B1609692) Solubilization: Ensure formazan crystals are fully dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to artificially low readings. Using a plate shaker or gentle pipetting can help.
-
Interference from this compound: Some natural products can interfere with the MTT reagent. Run a control with this compound in cell-free media to check for any direct interaction with MTT.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[2]
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a primary source of variability. Ensure a homogeneous cell suspension before and during plating.[2]
Q4: My cytotoxicity results for this compound are not reproducible between experiments. What should I check?
Lack of reproducibility in cell-based assays is a frequent challenge.[2] Beyond the factors for within-plate variability, consider:
-
Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment, as the stability of stock solutions can vary.[2]
-
Incubation Times: Ensure consistent incubation times for both the this compound treatment and the final assay steps.[2]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, temperature, and CO2 levels.[2][3][4][5][6][7]
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for contamination.[2]
Anti-inflammatory Assays (e.g., Carrageenan-Induced Paw Edema)
Q5: The results of my in vivo anti-inflammatory assay with this compound are variable. What are potential sources of error?
In vivo assays are inherently more complex and can have multiple sources of variability:
-
Animal-to-Animal Variation: Biological differences between individual animals can lead to varied responses. Ensure proper randomization of animals into control and treatment groups.
-
Injection Technique: The volume and site of carrageenan injection need to be consistent to induce a uniform inflammatory response.
-
Measurement Technique: Consistent measurement of paw edema using a plethysmometer is crucial. Ensure the same person performs the measurements throughout the experiment to minimize inter-operator variability.
-
Compound Administration: The route and timing of this compound administration must be consistent across all animals in the treatment group.
Antimicrobial Assays
Q6: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the problem?
Inconsistent MIC values in antimicrobial susceptibility testing can be due to several factors:
-
Inoculum Preparation: The density of the microbial inoculum must be standardized. An inoculum that is too dense or too sparse will affect the MIC value.
-
Compound Solubility: this compound is a lipophilic compound and may have poor solubility in aqueous broth media. This can lead to inaccurate concentrations and inconsistent results. Using a co-solvent like DMSO at a low, non-inhibitory concentration can help, but must be properly controlled for.
-
Volatility: Some natural products are volatile, which can lead to cross-contamination between wells in a microtiter plate, causing false-positive or false-negative results.[8]
-
Assay Method: Different methods (e.g., broth microdilution vs. agar (B569324) diffusion) can yield different results. Ensure you are using a standardized and appropriate method for your microorganism and compound.[9][10][11]
Quantitative Data Summary
| Bioassay | Cell Line/Model | Parameter | This compound Concentration/Dose | Result | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | ~10 µM | [12] | |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | ~30 µM | [12] | |
| Cytotoxicity | Daoy (Medulloblastoma) | IC50 | ~0.1 µM | [12] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[13][14][15][16]
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution (typically in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Carrageenan-Induced Paw Edema in Rodents
This protocol is based on established methods for evaluating anti-inflammatory activity.[17][18][19][20][21][22]
-
Animal Acclimatization and Grouping:
-
Acclimatize animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Randomly divide the animals into groups (e.g., control, positive control, and this compound treatment groups).
-
-
Compound Administration:
-
Administer this compound (at various doses) or the vehicle (control group) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before carrageenan injection (e.g., 30-60 minutes).
-
Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Broth Microdilution Antimicrobial Assay
This protocol follows standard guidelines for antimicrobial susceptibility testing.[9][10][11]
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the broth medium to achieve the final desired cell concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Visualizations
Experimental Workflow for this compound Bioassays
Caption: General workflow for this compound bioassays.
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: Troubleshooting decision tree for inconsistent results.
Simplified TNF-α Signaling Pathway
Caption: Potential inhibition of the TNF-α pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. scielo.br [scielo.br]
- 18. In Vivo Assessment of Anti-Inflammatory Effects of Aqueous Extracts of Nepeta nuda ssp. nuda L. in Experimental Model of Peripheral Inflammation in Male Long Evans Rats [mdpi.com]
- 19. The Anti-Inflammatory, Analgesic, and Antioxidant Effects of Polyphenols from Brassica oleracea var. capitata Extract on Induced Inflammation in Rodents [mdpi.com]
- 20. carragelose.com [carragelose.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. ajpp.in [ajpp.in]
Viridiflorol In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Viridiflorol in in vitro studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
This compound is a natural sesquiterpenoid alcohol found in various essential oils.[1][2][3][4] In vitro, it is primarily investigated for its anti-neoplastic properties, demonstrating cytotoxic and apoptotic effects against various cancer cell lines, including breast, lung, and brain cancer.[5][6][7][8] It has also been studied for its anti-inflammatory, antioxidant, and anti-mycobacterial activities.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions for in vitro experiments.[6] It is crucial to use a high-purity, sterile grade of DMSO suitable for cell culture.
Q3: What is a typical concentration range for this compound in in vitro studies?
The effective concentration of this compound is highly dependent on the cell line being studied. Published studies have used a broad range from 0.03 µM to 300 µM.[5][6][7] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I determine the IC50 value for this compound in my cell line?
To determine the half-maximal inhibitory concentration (IC50), you should treat your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours). Cell viability can then be assessed using a standard method like the MTT or XTT assay.[5][7][9] The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Q5: For how long should I store the this compound stock solution and under what conditions?
For optimal stability, it is recommended to prepare fresh stock solutions. However, if storage is necessary, aliquots of the stock solution in DMSO can typically be stored at -20°C for several months.[10] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Summary Tables
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay |
| Daoy | Medulloblastoma (Brain) | ~0.1 | 24 | MTT |
| MCF-7 | Breast Cancer | ~10 | 24 | MTT |
| A549 | Lung Cancer | ~30 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | 46.60 µg/mL (~209 µM) | Not Specified | Not Specified |
Data compiled from multiple sources.[5][7][8][11]
Table 2: Recommended Final DMSO Concentrations in Cell Culture Media
| Final DMSO Concentration | Recommendation |
| < 0.1% (v/v) | Generally considered safe for most cell lines with minimal cytotoxicity. |
| 0.1% - 0.5% (v/v) | May be acceptable, but a vehicle control is critical to assess solvent effects. |
| > 0.5% (v/v) | Not recommended as it may cause significant cytotoxicity and affect experimental outcomes. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cancer cell viability.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
2. Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO. For example, dissolve 2.22 mg of this compound (MW: 222.37 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store aliquots at -20°C.
3. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[7]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
4. This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.1 µM to 300 µM.[7]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired time period (e.g., 24 hours).[7]
5. MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
Visualizations and Diagrams
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Troubleshooting Guide
Q: My "no treatment" and "vehicle control" wells show low cell viability. What could be the cause?
A: This could be due to several factors:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your media is non-toxic (ideally <0.1%).
-
Contamination: Check your cell culture for signs of bacterial or fungal contamination.
-
Cell Seeding Density: The initial number of cells seeded may have been too low. Optimize seeding density for your cell line.
-
Sub-optimal Culture Conditions: Verify the incubator's temperature, CO₂ levels, and humidity.
Caption: Decision tree for troubleshooting common in vitro issues.
Q: I observed precipitation in the culture medium after adding the this compound stock solution. How can I prevent this?
A: this compound, like many organic compounds, has limited aqueous solubility. To prevent precipitation:
-
Pre-warm the Culture Medium: Add the DMSO stock to culture medium that has been pre-warmed to 37°C.
-
Mix Thoroughly: After adding the stock solution to the medium, vortex or pipette vigorously to ensure it is well-dispersed before adding it to the cells.
-
Check Final Concentration: Very high concentrations of this compound may exceed its solubility limit in aqueous media. If precipitation persists, you may need to lower the highest concentration in your dose-response curve.
Q: My results are not reproducible between experiments. What should I check?
A: Lack of reproducibility can stem from minor variations in protocol execution. Ensure consistency in:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Confluency: Always seed and treat cells at a consistent level of confluency.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Ensure reagents like MTT are properly stored and not expired.
-
Incubation Times: Adhere strictly to the planned incubation times for cell treatment and assay steps.
Conceptual Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells.[5][7] This process is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, and the activation of caspases. While the specific upstream targets of this compound are still under investigation, its action culminates in programmed cell death.[7]
Caption: Conceptual pathway of this compound-induced apoptosis.
References
- 1. Essential oil - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H26O | CID 11996452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Npc325044 | C15H26O | CID 94174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "this compound Induces Anti-Neoplastic Effects on Breast, Lung, and Brai" by Maaged A. Akiel, Ohoud Y. Alshehri et al. [scholarscompass.vcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. phytotechlab.com [phytotechlab.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Stability of Viridiflorol
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Viridiflorol in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid alcohol found in the essential oils of various plants.[1] Its stability is a critical factor in research and development as it can impact its biological activity, shelf-life, and the reproducibility of experimental results. Understanding its degradation profile is essential for developing stable formulations and defining appropriate storage conditions.
Q2: Are there any known stability issues with this compound?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, as a sesquiterpenoid alcohol, it may be susceptible to degradation under certain conditions.[2][3] Potential degradation pathways can be inferred from the general behavior of terpenes and alcohols in different chemical environments.
Q3: What are the typical stress conditions used to evaluate the stability of compounds like this compound?
Forced degradation studies are commonly employed to understand the intrinsic stability of a molecule.[4] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions across a range of pH values (e.g., pH 2 to 12).
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Exposure to elevated temperatures, both in solid form and in solution.
-
Photostability: Exposure to light, typically a combination of UV and visible light.
Q4: Which solvents are recommended for preparing this compound stock solutions?
A supplier of this compound indicates that it is soluble in DMSO (Dimethyl sulfoxide).[5] For experimental purposes, it is crucial to select a solvent in which this compound is both soluble and stable. The choice of solvent can influence the rate and pathway of degradation. It is advisable to conduct preliminary solubility and short-term stability tests in a few common laboratory solvents to determine the most suitable one for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium or solvent. | Prepare fresh solutions of this compound before each experiment. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure). Consider using a more stable solvent if degradation is suspected. |
| Appearance of unknown peaks in chromatographic analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2][3] This will help in developing a stability-indicating analytical method. |
| Loss of compound over time during storage | Inappropriate storage conditions or solvent instability. | Store this compound, both in solid form and in solution, in a cool, dark place, and under an inert atmosphere if possible.[6] Evaluate the long-term stability in the chosen solvent at the intended storage temperature. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can dissolve this compound at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation:
-
Solid State: Store a known quantity of solid this compound at an elevated temperature (e.g., 70°C) for a defined period.
-
Solution State: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Photostability: Expose the stock solution to a calibrated light source (UV and visible) for a specified duration. A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[7]
-
Quantify the remaining this compound and any degradation products formed.
4. Data Presentation:
As no specific quantitative data for this compound stability was found in the literature, the following table is a template for researchers to summarize their experimental findings.
| Stress Condition | Solvent | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 M HCl, 60°C | Methanol | 24 | ||
| 0.1 M NaOH, RT | Methanol | 24 | ||
| 3% H₂O₂, RT | Methanol | 24 | ||
| 70°C (Solution) | Methanol | 48 | ||
| 70°C (Solid) | N/A | 48 | ||
| Photostability (UV/Vis) | Methanol | 24 |
Visualizations
Caption: Forced degradation workflow for this compound stability assessment.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. medkoo.com [medkoo.com]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Scaling Up Viridiflorol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of viridiflorol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for large-scale production? A1: this compound is a sesquiterpenoid natural product found in various plants and fungi.[1] It is of commercial interest due to its applications in fragrances, cosmetics, and personal care products.[1][2] Additionally, it has shown potential as an antimicrobial, anti-inflammatory, and antifungal agent, suggesting broader applications in pharmaceuticals and agrichemicals.[1][3][4] Microbial biosynthesis is being explored as a cost-effective and scalable alternative to extraction from natural sources.[1][4]
Q2: What are the primary microbial hosts used for this compound production? A2: Engineered strains of Escherichia coli and yeast, particularly Saccharomyces cerevisiae, are the most common microbial hosts for producing this compound and other terpenoids.[2][5][6] These organisms are well-characterized, have readily available genetic tools, and can be cultivated to high cell densities in industrial fermenters.
Q3: What are the main challenges in scaling up microbial this compound production? A3: Key challenges include:
-
Metabolic Burden: High-level production of this compound can impose a significant metabolic load on the host cells, leading to reduced growth and productivity.[7]
-
Precursor Supply: Ensuring a sufficient supply of the direct precursor, farnesyl diphosphate (B83284) (FPP), is often a major bottleneck.[6][8]
-
Enzyme Efficiency: The activity and stability of the heterologously expressed this compound synthase can limit the overall production rate.
-
Product Toxicity & Volatility: Terpenoids like this compound can be toxic to the host cells at high concentrations and may be lost due to volatility during fermentation.[9]
-
Process Reproducibility: Maintaining consistent performance when moving from laboratory-scale flasks to large-scale bioreactors is a significant hurdle, involving challenges in maintaining optimal mixing, aeration, and heat transfer.[10][11]
-
Downstream Processing: Efficiently recovering and purifying this compound from the fermentation broth can be complex and costly, contributing significantly to the overall manufacturing cost.[12][13]
Q4: Which biosynthetic pathway is targeted for metabolic engineering? A4: The mevalonate (B85504) (MVA) pathway is frequently engineered in hosts like E. coli and yeast to increase the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks for all terpenoids.[4][9] These precursors are then converted to the C15 molecule, FPP, which a this compound synthase cyclizes to form this compound.[3][14] Overexpression of key enzymes in the MVA pathway is a common strategy to boost precursor availability.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of this compound production.
Upstream Processing: Strain Performance & Fermentation
Problem 1: Low this compound titer or yield.
-
Possible Cause: Insufficient FPP precursor supply.
-
Troubleshooting Steps:
-
Analyze Metabolic Flux: Confirm that the upstream pathway (e.g., MVA pathway) is functioning optimally. Overexpress rate-limiting enzymes such as HMG-CoA reductase.[8]
-
Optimize Gene Expression: Fine-tune the expression levels of the this compound synthase and upstream pathway genes using different promoters or plasmid copy numbers.[2][8]
-
Check for Competing Pathways: Ensure FPP is not being diverted to other pathways, such as sterol biosynthesis in yeast. Down-regulate or knockout competing enzymes if necessary.[6]
-
Verify Enzyme Activity: Ensure the this compound synthase is expressed in a soluble and active form. Insoluble expression can be a major bottleneck.[9]
-
-
Possible Cause: Product toxicity or volatility.
-
Troubleshooting Steps:
-
Implement In Situ Product Removal: Use a two-phase fermentation system with an organic overlay (e.g., dodecane) to sequester this compound as it is produced, reducing its concentration in the aqueous phase and minimizing toxicity and evaporative loss.[4][9]
-
Optimize Fermentation Temperature: Lowering the fermentation temperature can reduce the volatility of this compound, though it may also slow down the production rate. An optimal balance must be found.[9][15]
-
-
Possible Cause: Suboptimal fermentation conditions.
-
Troubleshooting Steps:
-
Optimize Media Composition: Ensure the fermentation medium is not limiting for carbon, nitrogen, or other essential nutrients.[16] High glucose concentrations can sometimes be inhibitory; a fed-batch strategy is often preferred.[4]
-
Control pH: Maintain the pH of the culture within the optimal range for both cell growth and enzyme activity.
-
Ensure Adequate Aeration: Terpenoid biosynthesis is an energy-intensive process requiring sufficient oxygen supply.[9] Monitor and control the dissolved oxygen (DO) level.
-
Problem 2: Fermentation stops prematurely (stuck fermentation).
-
Possible Cause: Accumulation of toxic byproducts or this compound itself.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use HPLC or other analytical methods to check for the accumulation of inhibitory compounds like acetate (B1210297) or ethanol. Adjust the feeding strategy to avoid overflow metabolism.
-
Implement Product Removal: As with low yield, use an organic overlay or other in situ removal techniques to alleviate product toxicity.[9]
-
-
Possible Cause: Nutrient limitation.
-
Troubleshooting Steps:
-
Review Feeding Strategy: Ensure the fed-batch feeding profile is adequate to support high-density cell growth and sustained production.
-
Check Trace Elements: Verify that essential trace minerals and vitamins are not depleted during the fermentation run.
-
Problem 3: Batch-to-batch inconsistency.
-
Possible Cause: Variability in inoculum preparation.
-
Troubleshooting Steps:
-
Standardize Inoculum: Implement a strict, standardized protocol for seed culture preparation, including growth phase, cell density, and volume.
-
Monitor Seed Culture Quality: Ensure the seed culture is healthy and free of contamination before inoculating the production fermenter.
-
-
Possible Cause: Poor process control at scale.
-
Troubleshooting Steps:
-
Characterize Scaled-Down Model: Develop a scaled-down model of the large fermenter to study the impact of process parameters like mixing and aeration.
-
Monitor Critical Parameters: Use Process Analytical Technology (PAT) to monitor critical parameters in real-time and ensure they remain within the defined operating range.[10]
-
Downstream Processing: Product Recovery & Purification
Problem 4: Low recovery of this compound after extraction.
-
Possible Cause: Inefficient cell lysis (for intracellular products).
-
Troubleshooting Steps:
-
Possible Cause: Inefficient solvent extraction.
-
Troubleshooting Steps:
-
Select Appropriate Solvent: Screen different organic solvents to find one with high partitioning for this compound and low miscibility with the fermentation broth.
-
Optimize Extraction Parameters: Optimize the solvent-to-broth ratio, mixing time, and temperature to maximize extraction efficiency.
-
Problem 5: Low purity of the final this compound product.
-
Possible Cause: Co-extraction of impurities.
-
Troubleshooting Steps:
-
Add Purification Steps: Implement additional purification steps after the initial extraction.[13][18]
-
Chromatography: Use column chromatography (e.g., silica (B1680970) gel) with an optimized solvent gradient to separate this compound from structurally similar impurities.[17]
-
Distillation: For volatile impurities, consider fractional distillation under vacuum to purify the this compound.[19]
-
Quantitative Data
The following tables summarize key quantitative data from literature on this compound production.
Table 1: this compound Production in Engineered E. coli
| Strain Configuration | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Systematically engineered auxotrophic E. coli | 2.5 L Fed-batch | 25.7 | 0.22 | 0.43 | [2][4] |
| Co-expression of this compound synthase with MVA pathway | Shake Flask | ~1.5 | N/A | N/A |[4] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 250 rpm.
-
Seed Culture: Transfer the overnight culture into 500 mL of defined fermentation medium in a 2 L shake flask. Grow at 37°C and 250 rpm until the OD600 reaches 4-6.
-
Bioreactor Inoculation: Aseptically transfer the seed culture into a 5 L bioreactor containing 2.5 L of the same defined medium to achieve a starting OD600 of ~0.2.
-
Batch Phase: Control the temperature at 37°C and pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 30% by cascading agitation (300-900 rpm) and aeration (1-3 L/min).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start a feeding solution containing 500 g/L glucose and 50 g/L MgSO4. Maintain the glucose concentration at a low level (<1 g/L) to prevent acetate formation.
-
Induction: When the OD600 reaches ~50, cool the bioreactor to 30°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Production Phase: Continue the fed-batch fermentation for 48-72 hours post-induction. If using a two-phase system, add 10% (v/v) of sterile dodecane (B42187) at the time of induction.
-
Harvesting: At the end of the fermentation, harvest the broth for downstream processing.[20]
Protocol 2: this compound Quantification by GC-MS
-
Sample Preparation:
-
Take 1 mL of the organic phase (if using a two-phase system) or 1 mL of whole broth.
-
If using whole broth, perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new vial. Add an internal standard (e.g., caryophyllene).
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5ms or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 300°C at 25°C/min, and hold for 2 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Quantification: Create a standard curve using purified this compound. Calculate the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the standard curve.[21][22]
Visualizations
// Nodes Strain [label="Strain Engineering\n(Host & Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flask [label="Shake Flask\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benchtop [label="Benchtop Bioreactor\n(1-10 L)", fillcolor="#FBBC05", fontcolor="#202124"]; Pilot [label="Pilot Scale\n(100-1000 L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSP_Dev [label="Downstream Process\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Commercial [label="Commercial Scale\n(>10,000 L)", fillcolor="#202124", fontcolor="#FFFFFF"]; Final [label="Purified this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Strain -> Flask [label="Screening"]; Flask -> Benchtop [label="Process Development"]; Benchtop -> Pilot [label="Scale-Up Studies"]; Pilot -> Commercial [label="Technology Transfer"]; Benchtop -> DSP_Dev [style=dashed]; Pilot -> DSP_Dev [style=dashed]; Commercial -> Final [label="Downstream Processing"]; } dot Caption: General workflow for scaling up this compound production.
// Nodes Start [label="Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckGrowth [label="Is cell growth\n(OD600) normal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPrecursor [label="Analyze precursor\n(FPP) levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckExpression [label="Verify synthase\nexpression & activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeFermentation [label="Optimize fermentation\n(pH, DO, feed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckToxicity [label="Assess product\ntoxicity/volatility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImplementISPR [label="Implement In Situ\nProduct Removal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckGrowth; CheckGrowth -> CheckPrecursor [label="Yes"]; CheckGrowth -> OptimizeFermentation [label="No"]; CheckPrecursor -> CheckExpression [label="Low"]; CheckPrecursor -> CheckToxicity [label="Normal"]; CheckToxicity -> ImplementISPR [label="High"]; } dot Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. MSU Technologies [msut.technologypublisher.com]
- 2. Systematic engineering for high-yield production of this compound and amorphadiene in auxotrophic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diagram of this compound biosynthesis pathway and E. coli as the production host for this compound production [cjnmcpu.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Culture Condition Modulation on the High-Yield, High-Specificity, and Cost-Effective Production of Terpenoids from Microbial Sources: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 11. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 12. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. A Sesquiterpene Synthase from the Endophytic Fungus Serendipita indica Catalyzes Formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. winemakermag.com [winemakermag.com]
- 16. frontiersin.org [frontiersin.org]
- 17. youtube.com [youtube.com]
- 18. mt.com [mt.com]
- 19. Essential oil - Wikipedia [en.wikipedia.org]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. Modern Analytical Techniques for Flavonoid Determination [ouci.dntb.gov.ua]
Technical Support Center: Viridiflorol Spectral Analysis
Welcome to the technical support center for Viridiflorol spectral analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during experiments.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. However, various factors can interfere with obtaining a clean and accurate spectrum.
GC-MS Troubleshooting Guide
Question: What are the common causes of peak tailing or fronting in my this compound chromatogram?
Answer: Peak asymmetry is a frequent issue in GC analysis.[1]
-
Peak Tailing: This can be caused by active sites in the injector liner or the column itself, where polar analytes can interact undesirably.[2] Other causes include a poor column installation creating dead volume or an injector temperature that is too low for higher boiling point compounds.[2]
-
Peak Fronting: This is often a sign of column overload.[3] This happens when the amount of sample injected is too high for the column's capacity.[4] It can also be caused by improper column installation or sample condensation in the injector.[4]
Question: My this compound peak response is lower than expected. What should I check?
Answer: A reduced peak response can indicate several problems within the GC-MS system.
-
Sample Degradation: this compound, like many natural products, can be thermally labile. Check for decomposition in the hot injector.[4] Consider using a lower injector temperature or a faster injection speed.[2]
-
System Leaks: A leak in the injector can cause sample loss, especially for more volatile compounds.[4] Regularly check and replace the septum and ensure all fittings are tight.[2]
-
Inlet Liner Activity: Active sites in the inlet liner can adsorb the analyte, reducing the amount that reaches the column.[4] Using a deactivated or silanized liner can mitigate this issue.[2]
-
Column Issues: The stationary phase of the column can degrade over time, leading to active sites.[2] Trimming the first few centimeters of the column or replacing it entirely may be necessary.[2]
Question: I am seeing "ghost peaks" in my chromatograms. What is the source?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram, often when no sample has been injected.[3] They typically result from contamination within the system.
-
Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can accumulate in the column and elute during a run.[3]
-
Injector Contamination: Residue from previous injections can build up in the injector port and slowly bleed into the column.[3] Regular cleaning of the injector and changing the septum can help.[2]
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.[2]
Summary of GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Active sites in liner/column | Use a deactivated liner; trim or replace the column.[2] |
| Injector temperature too low | Increase injector temperature.[2] | |
| Peak Fronting | Column overload | Dilute the sample or use a split injection.[3] |
| Low Response | Sample degradation | Lower injector temperature.[2] |
| System leak | Check septum and fittings for leaks.[2][4] | |
| Ghost Peaks | System contamination | Bake-out column; clean injector; check carrier gas purity.[3] |
Experimental Workflow for GC-MS Troubleshooting
The following workflow provides a systematic approach to diagnosing and resolving common issues in GC-MS analysis.
Caption: A systematic workflow for troubleshooting GC-MS analysis issues.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is highly sensitive and specific but is particularly susceptible to interference from the sample matrix.
LC-MS FAQs
Question: What is the "matrix effect" and how does it interfere with this compound analysis?
Answer: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[5] It can manifest as either ionization suppression (most common) or enhancement, leading to inaccurate quantification.[6][7] These interfering components can be endogenous (e.g., lipids, proteins) or exogenous.[5][8] In the analysis of this compound from complex matrices like plant extracts or biological fluids, matrix effects can significantly reduce the precision and accuracy of the results.[7][8]
Question: How can I detect and quantify matrix effects in my experiment?
Answer: The post-extraction spike method is a common approach to assess matrix effects.[6] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent.
-
A recovery percentage of less than 100% indicates ion suppression.[6]
-
A recovery percentage greater than 100% indicates ion enhancement.[6]
Question: What are the most effective strategies to eliminate or reduce matrix effects?
Answer: A combination of sample preparation, chromatographic optimization, and calibration strategies is typically required.
-
Advanced Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective than simple "dilute-and-shoot" or protein precipitation methods.[7]
-
Chromatographic Separation: Improving the separation between this compound and matrix components can mitigate interference.[7] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for systematic matrix effects.[9]
-
Internal Standards: Using a stable isotope-labeled (SIL) internal standard is the most recognized technique to correct for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[6]
Protocol: Solid-Phase Extraction (SPE) for Matrix Cleanup
This protocol describes a general procedure for using SPE to clean up a plant extract sample prior to LC-MS analysis of this compound.
-
Cartridge Selection: Choose an SPE cartridge with a stationary phase that has a different retention mechanism than the analytical column (e.g., a normal-phase silica (B1680970) or ion-exchange cartridge if using a C18 reversed-phase analytical column).
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with a solvent that mimics the sample's loading conditions (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but weak enough to retain this compound.
-
Elution: Elute this compound with a strong solvent that disrupts its interaction with the stationary phase. Collect the eluate.
-
Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Diagram: Understanding Matrix Effects
The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in an LC-MS ion source.
Caption: How matrix components can suppress analyte ionization in LC-MS.
Section 3: NMR and Vibrational Spectroscopy
These techniques provide valuable structural information but are prone to different types of interference.
FAQs for NMR and Vibrational Spectroscopy
Question: I see extra peaks in my ¹H NMR spectrum of this compound. What are they?
Answer: Extraneous peaks in an NMR spectrum most often come from residual solvents used during synthesis or purification. Water (H₂O) is also a very common impurity. The chemical shifts of these impurities can vary depending on the deuterated solvent used for the NMR analysis.[10] Consulting a table of common NMR solvent impurities is the best way to identify these peaks.[11]
Question: Why do my baseline and peak positions shift in my infrared (IR) or near-infrared (NIR) spectra?
Answer:
-
Baseline Drift: In IR spectroscopy, this can be caused by changes in the concentration of atmospheric water vapor and carbon dioxide during the measurement.[12] For NIR, changes in sample temperature or particle size can cause baseline shifts.
-
Peak Shifts: Overlapping absorption bands from different molecules are inherent to vibrational spectroscopy, especially in complex samples.[13][14] This complexity can make direct interpretation difficult and often requires the use of multivariate data analysis (chemometrics) to deconvolve the signals.[14][15] Poor sample preparation, such as inadequate grinding of a solid sample for a KBr disk, can also introduce spectral artifacts.[12]
Decision Tree for Sample Preparation
Choosing the right sample preparation technique is critical to minimize interference across all analytical methods.
Caption: A decision tree for selecting a sample preparation method.
References
- 1. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. s-a-s.org [s-a-s.org]
- 13. The Perils of Molecular Interpretations from Vibrational Spectra of Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights on the role of chemometrics and vibrational spectroscopy in fruit metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Viridiflorol Shows Potent Anticancer Activity: A Comparative Guide to Other Sesquiterpenes
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anticancer agents, the natural sesquiterpene viridiflorol is demonstrating significant promise, exhibiting potent cytotoxic and apoptotic effects against various cancer cell lines. A comprehensive analysis of available data provides a comparative overview of this compound's anticancer activity against other well-known sesquiterpenes—parthenolide (B1678480), artemisinin, and β-caryophyllene—highlighting its potential as a candidate for further drug development.
This guide summarizes the quantitative data on the anticancer activity of these compounds, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of this compound and other selected sesquiterpenes against medulloblastoma (Daoy), breast cancer (MCF-7), and lung cancer (A549) cell lines has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Sesquiterpene | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Daoy | 0.1 | [1][2][3][4][5] |
| MCF-7 | 10 | [1][2][3][4][5] | |
| A549 | 30 | [1][2][3][4][5] | |
| Parthenolide | Daoy (TE671)* | 6.5 | [6] |
| MCF-7 | 9.54 | [7] | |
| A549 | 4.3 - 15.38 | [6][8] | |
| Artemisinin | Daoy | Not Reported | |
| MCF-7 | >200 (Artemisinin) | ||
| 5.25 - 6.78 (Derivatives) | [9] | ||
| A549 | 9.85 - 39.03 (Artemisinin) | [10] | |
| 0.44 - >100 (Derivatives) | [11][12] | ||
| β-Caryophyllene | Daoy | Not Reported | |
| MCF-7 | ~24 µg/mL (Oxide) | ||
| A549 | 124.1 µg/mL (Oxide) | [13][14][15] |
*Note: The IC50 value for Parthenolide against a medulloblastoma cell line was reported for TE671, not Daoy. Conversion of µg/mL to µM for β-Caryophyllene oxide requires its molecular weight (220.35 g/mol ), resulting in approximately 109 µM for MCF-7 and 563 µM for A549.
Experimental Protocols
The anticancer activities of these sesquiterpenes were primarily evaluated using the following standard in vitro assays:
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (Daoy, MCF-7, or A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene (e.g., this compound, parthenolide) or a vehicle control (like DMSO) for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the sesquiterpene at various concentrations for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these sesquiterpenes are mediated through the modulation of various cellular signaling pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
This compound: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells, though the specific signaling cascade has yet to be fully elucidated. The process generally involves the activation of caspases, which are key executioners of apoptosis.[1][2][5]
Caption: this compound induces apoptosis in cancer cells.
Parthenolide: Inhibition of NF-κB Pathway
Parthenolide is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[16][17][18] By inhibiting NF-κB, parthenolide prevents the transcription of anti-apoptotic genes, thereby promoting apoptosis.
Caption: Parthenolide inhibits the NF-κB signaling pathway.
Artemisinin: ROS-Mediated Apoptosis
Artemisinin and its derivatives exert their anticancer effects in part by generating reactive oxygen species (ROS).[19][20][21][22] The accumulation of ROS induces oxidative stress, leading to DNA damage and the activation of the intrinsic apoptotic pathway.
Caption: Artemisinin induces ROS-mediated apoptosis.
β-Caryophyllene: Modulation of Multiple Pathways
β-Caryophyllene has been shown to modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[23][24] It can also induce cell cycle arrest and apoptosis through various mechanisms.
Caption: β-Caryophyllene modulates multiple anticancer pathways.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. "this compound Induces Anti-Neoplastic Effects on Breast, Lung, and Brai" by Maaged A. Akiel, Ohoud Y. Alshehri et al. [scholarscompass.vcu.edu]
- 6. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin-indole and artemisinin-imidazole hybrids: Synthesis, cytotoxic evaluation and reversal effects on multidrug resistance in MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scitepress.org [scitepress.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Method Validation of Viridiflorol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the quantification of Viridiflorol, a sesquiterpenoid of interest for its potential therapeutic properties. While a specific, complete validated analytical method for this compound is not extensively documented in publicly available literature, this document compiles and compares representative validation data from analogous compounds analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the most common and suitable technique for volatile compounds like this compound. We also present a general comparison with High-Performance Liquid Chromatography (HPLC) to offer a broader analytical perspective.
Comparison of Analytical Methods: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique for the analysis of volatile and semi-volatile compounds such as those found in essential oils, including this compound.[1] High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for non-volatile or thermally labile substances.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Typical Analytes | Volatile and semi-volatile organic compounds (e.g., terpenes, fatty acids, steroids). | Non-volatile, polar, and large molecules (e.g., proteins, peptides, flavonoids).[2] |
| Sensitivity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | Varies with the detector (e.g., UV, fluorescence, MS). |
| Selectivity | High, based on both chromatographic retention time and mass spectrum. | High, particularly when coupled with a mass spectrometer (LC-MS). |
Validated GC-MS Method Performance for Sesquiterpenoids
The following table summarizes typical validation parameters for the quantification of sesquiterpenoids and other components of essential oils using GC-MS, based on published data for similar compounds.[1][3][4] These values can be considered representative of the expected performance for a validated this compound method.
| Validation Parameter | Typical Performance for GC-MS Analysis of Essential Oil Components |
| Linearity (R²) | > 0.99[1] |
| Linear Range (µg/mL) | 0.10 - 10.00[3][4] |
| Accuracy (% Recovery) | 80.23 - 115.41%[3][4] |
| Precision (RSD%) | |
| - Intra-day | ≤ 12.03%[3][4] |
| - Inter-day | ≤ 11.34%[3][4] |
| Limit of Detection (LOD) (µg/mL) | Varies by compound and instrument, typically in the low µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) (µg/mL) | Varies by compound and instrument, typically in the low µg/mL to ng/mL range. |
Experimental Protocols
Sample Preparation for GC-MS Analysis of this compound in Essential Oil
This protocol outlines a general procedure for the preparation of an essential oil sample for GC-MS analysis.
-
Sample Dilution: Accurately weigh a precise amount of the essential oil and dissolve it in a suitable volatile solvent, such as hexane (B92381) or ethyl acetate, to a final concentration within the linear range of the instrument.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., a compound with similar chemical properties but not present in the sample) to both the calibration standards and the sample.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.
GC-MS Instrumental Conditions
The following are typical instrumental parameters for the analysis of sesquiterpenoids.[3][5]
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Visualizations
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of Viridiflorol Extraction Techniques
Viridiflorol, a sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic properties. As research into its applications expands, the efficient and effective extraction of this bioactive compound from various plant matrices is of paramount importance. This guide provides a comparative analysis of several key extraction techniques, offering insights into their methodologies, performance, and suitability for obtaining this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate extraction strategy for their specific research and development needs.
Comparative Overview of this compound Extraction Techniques
The selection of an extraction method is a critical step that influences not only the yield but also the purity of the final this compound extract. The following table summarizes quantitative data from various studies, highlighting the performance of different extraction techniques. It is important to note that the data presented is compiled from studies on different plant materials and under varying experimental conditions, and therefore, serves as a comparative guide rather than a direct like-for-like comparison.
| Extraction Technique | Plant Material | Solvent | Key Parameters | Extraction Time | Overall Yield | This compound Content in Oil/Extract | Reference |
| Hydrodistillation | Allophylus edulis (leaves) | Water | Clevenger apparatus | Not Specified | Not Specified | 30.88% | [1] |
| Salvia officinalis (leaves) | Water | Deryng & Clevenger apparatus | Not Specified | 0.27% (v/w) | ~20% | [1] | |
| Steam Distillation | Salvia officinalis (sage) | Water (steam) | Not Specified | 1-2 hours | Not Specified | 2.21% | [2] |
| Solvent Extraction (Soxhlet) | Melaleuca alternifolia (leaves) | Petroleum Ether | Not Specified | 12 hours | 1.06% | Not Specified | [3][4] |
| Melaleuca alternifolia (leaves) | n-Hexane | Not Specified | 12 hours | 0.96% | Not Specified | [3][4] | |
| Melaleuca alternifolia (leaves) | Ethanol | Not Specified | 12 hours | 0.78% | Not Specified | [3][4] | |
| Salvia officinalis (sage) | n-Hexane | Not Specified | Not Specified | Not Specified | 8.72% (in concrete) | [2] | |
| Microwave-Assisted Hydrodistillation (MAHD) | Salvia officinalis (leaves) | Water | 400 W | Not Specified | Not Specified | 17.68 - 33.08% | [5] |
| Supercritical Fluid Extraction (SFE) | General | Supercritical CO2 | Temp: 31-60°C; Pressure: >73.8 bar | Varies | Varies | High selectivity | [6][7] |
| Ultrasound-Assisted Extraction (UAE) | General | Varies | Frequency: ~40 kHz | 15-35 min | Varies | Enhanced yield | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are generalized protocols for the key techniques discussed, based on available literature.
Hydrodistillation
This traditional method is widely used for extracting essential oils from plant materials.
Protocol:
-
Plant Material Preparation: The plant material (e.g., leaves of Allophylus edulis) is typically air-dried and may be ground to a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a large round-bottom flask, a condenser, and a collection vessel.
-
Extraction: The plant material is placed in the flask and fully submerged in distilled water. The flask is then heated.
-
Distillation and Collection: As the water boils, the steam passes through the plant material, vaporizing the volatile compounds, including this compound. The steam and volatile compounds then travel to the condenser, where they are cooled and revert to a liquid state. The condensate is collected in the receiving vessel, where the essential oil (containing this compound) separates from the aqueous layer (hydrosol) based on their differing densities and immiscibility.
-
Isolation: The essential oil layer is carefully separated from the hydrosol.
-
Drying: Anhydrous sodium sulfate (B86663) is added to the collected essential oil to remove any residual water.
-
Storage: The final essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Steam Distillation
Similar to hydrodistillation, steam distillation is a classic method for extracting volatile compounds.
Protocol:
-
Plant Material Preparation: Plant material is prepared as in hydrodistillation.
-
Apparatus Setup: A steam distillation apparatus is used, where steam is generated in a separate flask and then passed through the plant material.[2][10]
-
Extraction: The plant material is packed into a column or flask, and steam is introduced from an external generator. The steam ruptures the plant's oil glands, releasing the essential oil.[2][10]
-
Condensation and Collection: The mixture of steam and volatile compounds is then passed through a condenser and collected in a receiving vessel.[2][10]
-
Separation and Post-processing: The essential oil is separated from the aqueous layer, dried, and stored as described for hydrodistillation.[2][10]
Solvent Extraction (Soxhlet)
This method is suitable for extracting a broader range of compounds, including those that are less volatile.
Protocol:
-
Plant Material Preparation: The plant material is dried and finely powdered.
-
Apparatus Setup: A Soxhlet extractor is set up, which consists of a round-bottom flask, the Soxhlet extraction chamber, and a condenser.
-
Extraction: The powdered plant material is placed in a thimble within the extraction chamber. The solvent (e.g., petroleum ether, n-hexane, or ethanol) is placed in the round-bottom flask and heated.[3][4] The solvent vaporizes, rises to the condenser, liquefies, and drips back onto the plant material in the thimble.[3][4] The solvent fills the thimble and, once a certain level is reached, siphons back into the round-bottom flask, carrying the extracted compounds with it.[3][4] This cycle is repeated multiple times to ensure thorough extraction.[3][4]
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure.
-
Purification (Optional): The resulting crude extract can be further purified using techniques like column chromatography to isolate this compound.
-
Storage: The purified extract or compound is stored under appropriate conditions to prevent degradation.
Microwave-Assisted Extraction (MAE)
A modern technique that utilizes microwave energy to accelerate the extraction process.
Protocol:
-
Plant Material Preparation: The plant material is prepared as for other methods.
-
Extraction: The plant material is placed in a microwave-transparent vessel with a suitable solvent.[11][12] The vessel is then placed in a microwave reactor.[11][12]
-
Microwave Irradiation: The sample is irradiated with microwaves at a specific power (e.g., 400 W) and for a set duration.[5] The microwave energy heats the solvent and the in-situ water within the plant cells, causing the cells to rupture and release the target compounds into the solvent.[11][12]
-
Post-Extraction: After irradiation, the mixture is cooled, and the extract is separated from the solid plant material by filtration.
-
Solvent Removal and Storage: The solvent is evaporated, and the extract is stored appropriately.
Ultrasound-Assisted Extraction (UAE)
This technique employs ultrasonic waves to enhance the extraction process through acoustic cavitation.
Protocol:
-
Plant Material Preparation: The plant material is dried and powdered.
-
Extraction: The powdered material is suspended in a suitable solvent in a flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[8][9] The mixture is subjected to ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 15-35 minutes).[9] The cavitation bubbles generated by the ultrasound collapse near the plant cell walls, causing cell disruption and enhancing the penetration of the solvent, thereby accelerating the extraction.[8][9]
-
Post-Extraction: The extract is separated from the solid residue by filtration.
-
Solvent Removal and Storage: The solvent is removed, and the extract is stored under suitable conditions.
Supercritical Fluid Extraction (SFE)
A green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
Protocol:
-
Plant Material Preparation: The plant material is dried and ground to a uniform particle size.
-
Apparatus Setup: A supercritical fluid extractor is used, which includes a pump for the CO2, a co-solvent pump (optional), an extraction vessel, and a collection vessel.
-
Extraction: The ground plant material is packed into the extraction vessel. The vessel is then pressurized and heated to bring the CO2 to its supercritical state (above 31.1°C and 73.8 bar).[6][7] The supercritical CO2 is then passed through the plant material, where it acts as a solvent to extract the desired compounds.[6][7] A co-solvent (e.g., ethanol) may be added to modify the polarity of the supercritical fluid and enhance the extraction of certain compounds.[6][7]
-
Separation: The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature is reduced, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.[13]
-
Collection and Storage: The precipitated extract is collected, and the CO2 can be recycled. The extract is stored appropriately.
Visualizing Extraction Workflows and Relationships
To better understand the processes and their interrelationships, the following diagrams are provided.
Caption: A logical diagram comparing traditional and modern extraction techniques based on key performance attributes.
Caption: Experimental workflow for Hydrodistillation.
Caption: Experimental workflow for Solvent Extraction (Soxhlet).
Caption: Experimental workflow for Supercritical Fluid Extraction (SFE).
Conclusion
The choice of an extraction technique for this compound is a multifaceted decision that depends on the specific goals of the research or production process. Traditional methods like hydrodistillation and steam distillation are simple and cost-effective, making them suitable for initial screening and small-scale production.[14] Solvent extraction, particularly using a Soxhlet apparatus, can offer higher yields but comes with the drawbacks of longer extraction times and the use of organic solvents.[15]
Modern techniques such as MAE and UAE present significant advantages in terms of reduced extraction time and solvent consumption, leading to higher efficiency.[9][11] Supercritical Fluid Extraction stands out as a green and highly selective method, capable of producing high-purity extracts without the use of toxic solvents, although it requires a higher initial investment.[6][13]
Ultimately, for researchers and drug development professionals, the optimal extraction method will balance factors such as yield, purity, cost, scalability, and environmental impact. This guide provides a foundational understanding to aid in making an informed decision for the successful extraction of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. The effect of various extraction techniques on the quality of sage (Salvia officinalis L.) essential oil, expressed by chemical composition, thermal properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. youtube.com [youtube.com]
- 11. ijariie.com [ijariie.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 15. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Viridiflorol: A Cross-Validation Perspective on GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of reliable research and drug development. Viridiflorol, a sesquiterpenoid alcohol found in various essential oils, has garnered interest for its potential therapeutic properties. The selection of an appropriate analytical methodology for its quantification is critical for ensuring data integrity and reproducibility. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. While direct cross-validation data for this compound is not extensively available in the public domain, this guide leverages established principles and data from analogous sesquiterpenoids to present a thorough comparative analysis.
Principles and Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase, followed by their detection and identification using mass spectrometry.[1][2] Given that this compound is a semi-volatile sesquiterpenoid, GC-MS is a fundamentally well-suited technique for its analysis.[3] The high temperatures used in the injector and column facilitate the volatilization of this compound for separation.[2]
High-Performance Liquid Chromatography (HPLC), conversely, separates compounds in a liquid mobile phase.[2] While HPLC is highly versatile, its application to volatile compounds like this compound can be more challenging than GC-MS.[2] Analysis of this compound by HPLC would typically be performed using a reversed-phase column.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of a sesquiterpenoid like this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of sesquiterpenoids in essential oils.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples (e.g., essential oil), dilute an accurately weighed amount in the chosen solvent to fall within the calibration range. An internal standard may be added for improved accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 222, 207, 161).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of sesquiterpenoids by reversed-phase HPLC.
1. Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) or acetonitrile (B52724).
-
Generate a series of calibration standards through serial dilution of the stock solution with the mobile phase.
-
Dilute unknown samples in the mobile phase to a concentration within the calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound exhibits absorbance (typically in the low UV range, e.g., 210 nm, as it lacks a strong chromophore).
Quantitative Performance Data
The following table summarizes the expected performance characteristics for the quantification of a sesquiterpenoid like this compound by GC-MS and HPLC, based on data from similar compounds.[5][6]
| Parameter | GC-MS (Expected) | HPLC (Expected) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Method Comparison and Cross-Validation
A direct comparison highlights the distinct advantages and disadvantages of each technique for this compound quantification.
| Feature | GC-MS | HPLC |
| Selectivity | High (mass spectral data provides structural confirmation) | Moderate (relies on retention time and UV spectrum) |
| Sensitivity | Very High (especially in SIM mode) | Moderate |
| Sample Throughput | Moderate | High |
| Sample Preparation | Simple for volatile matrices | May require more extensive cleanup for complex matrices |
| Cost | Higher initial investment and maintenance | Lower initial investment and maintenance |
| Suitability for this compound | Excellent (due to volatility and thermal stability) | Good (but may be less sensitive than GC-MS) |
Cross-validation is a critical process to ensure that different analytical methods provide comparable results.[4] This is particularly important when transferring methods between laboratories or when a method needs to be updated.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, outline the experimental workflows and the logic of cross-validation.
Conclusion
Both GC-MS and HPLC are viable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
GC-MS is the recommended method for its superior sensitivity and selectivity, which is particularly beneficial for complex matrices like essential oils and for trace-level quantification. The mass spectral data provides an additional layer of confidence in compound identification.
-
HPLC offers a suitable alternative, especially when GC-MS is unavailable or when dealing with less complex samples. Its operational simplicity and lower cost can be advantageous for routine quality control applications.
Ultimately, for robust and defensible data, especially in a regulatory or drug development setting, a cross-validation of both methods would provide the highest level of analytical assurance. This ensures that the quantification of this compound is accurate and reliable, regardless of the analytical platform employed.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
A Comparative Analysis of the Anti-Inflammatory Effects of Viridiflorol and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural sesquiterpenoid, Viridiflorol, and the well-established corticosteroid, hydrocortisone (B1673445). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from relevant in vivo models, and detailed experimental protocols to aid in the design and interpretation of future studies.
Quantitative Comparison of Anti-Inflammatory Effects
The anti-inflammatory potency of this compound and hydrocortisone has been evaluated in various preclinical models. Below is a summary of their effects in the widely used carrageenan-induced paw edema and zymosan-induced arthritis models in rodents. It is important to note that the presented data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Experimental Model | Animal Model | Administration Route | Dose | % Inhibition of Edema/Inflammation | Positive Control | Reference |
| This compound | Carrageenan-induced paw edema | Mice | Oral | 3 and 30 mg/kg | Significant inhibition | Dexamethasone (0.5 mg/kg) | [1] |
| This compound | Zymosan-induced articular inflammation | Mice | Oral | 200 mg/kg | Significantly reduced mechanical hyperalgesia and edema | Dexamethasone (1 mg/kg) | [2] |
| Hydrocortisone | Carrageenan-induced paw edema | Rats | Topical (1% cream) | Not specified | Efficient inhibition of paw edema formation | Not applicable | [3] |
Mechanisms of Anti-Inflammatory Action
This compound: Targeting Pro-Inflammatory Cytokines
The anti-inflammatory mechanism of this compound is understood to involve the inhibition of key pro-inflammatory mediators. Experimental evidence suggests that this compound's effects are at least partially mediated through the downregulation of Tumor Necrosis Factor-alpha (TNF-α).[2][4] TNF-α is a critical cytokine in the inflammatory cascade, and its inhibition can lead to a reduction in downstream inflammatory processes. The precise molecular interactions of this compound with the TNF-α signaling pathway are still under investigation.
Hydrocortisone: Broad-Spectrum Immunosuppression via the Glucocorticoid Receptor
Hydrocortisone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through a well-established mechanism. Upon entering the cell, hydrocortisone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes.
The primary anti-inflammatory actions of the hydrocortisone-GR complex include:
-
Inhibition of Phospholipase A2: Hydrocortisone upregulates the expression of Annexin A1 (lipocortin-1), which in turn inhibits phospholipase A2. This enzyme is responsible for releasing arachidonic acid from cell membranes, a precursor for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Suppression of Pro-Inflammatory Gene Expression: The activated GR complex directly binds to DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This can either transactivate anti-inflammatory genes or, more commonly in the context of inflammation, transrepress pro-inflammatory genes. A key mechanism of this repression is the interference with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[5][6][7] By inhibiting NF-κB, hydrocortisone suppresses the expression of a multitude of pro-inflammatory cytokines (including TNF-α, IL-1β, and IL-6), chemokines, and adhesion molecules.
Signaling Pathway Diagrams
Experimental Protocols
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Workflow:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., this compound or hydrocortisone) or vehicle control is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the hind paw of the animal.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Zymosan-Induced Arthritis
This model is used to study the pathogenesis of acute and chronic inflammatory arthritis.
Objective: To assess the anti-arthritic potential of a test compound.
Workflow:
-
Animal Acclimatization: Rodents (typically mice) are acclimatized to the laboratory environment.
-
Induction of Arthritis: Zymosan A (from Saccharomyces cerevisiae) is suspended in saline and injected intra-articularly into the knee joint of the animals.[8][9][10]
-
Compound Administration: The test compound (e.g., this compound or a reference drug like dexamethasone) is administered, often orally or subcutaneously, at specified time points relative to the zymosan injection.[2]
-
Assessment of Inflammation: Several parameters can be measured at different time points post-zymosan injection, including:
-
Joint Swelling: Measured using a digital caliper.
-
Mechanical Hyperalgesia: Assessed using von Frey filaments.
-
Leukocyte Migration: Total and differential leukocyte counts in the synovial fluid.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the synovial fluid or periarticular tissue by ELISA.
-
Histopathological Analysis: Examination of joint tissue for signs of inflammation, such as synovial hyperplasia and cellular infiltration.
-
-
Data Analysis: The effects of the test compound are compared to the vehicle-treated control group to determine the extent of inflammation reduction.
Conclusion
This compound demonstrates promising anti-inflammatory properties, with a mechanism that appears to involve the inhibition of the pro-inflammatory cytokine TNF-α. In contrast, hydrocortisone is a potent, broad-spectrum anti-inflammatory agent with a well-defined mechanism of action centered on the glucocorticoid receptor and the subsequent suppression of multiple inflammatory pathways, including the NF-κB signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential anti-arthritic and analgesic properties of essential oil and this compound obtained from Allophylus edulis leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
assessing the synergistic effects of Viridiflorol with antibiotics
Viridiflorol and Antibiotic Synergy: A Research Gap
For researchers, scientists, and drug development professionals exploring novel antimicrobial strategies, the combination of natural compounds with existing antibiotics to combat resistance is a promising avenue. This compound, a sesquiterpenoid alcohol found in various aromatic plants, has demonstrated antimicrobial properties.[1] However, a thorough review of published scientific literature reveals a significant gap in research specifically investigating the synergistic effects of isolated this compound with conventional antibiotics.
While studies on essential oils containing this compound suggest potential synergistic interactions, there is a lack of direct evidence and quantitative data from studies using purified this compound. This guide aims to summarize the current state of knowledge and highlight the need for further research in this area.
Current Landscape: Essential Oils vs. Isolated Compounds
Research has often focused on the antimicrobial and synergistic properties of essential oils as a whole. For instance, the essential oil of Salvia officinalis (sage), which contains this compound (10.57%) as a major component, has been shown to exhibit synergistic interactions with the antibiotic cefazoline against various bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii.[2] Similarly, other essential oils containing this compound have been noted for their antimicrobial action.[3]
The challenge with interpreting these findings is that essential oils are complex mixtures of various phytochemicals. The observed synergy could be a result of the interplay between multiple components within the oil, and not necessarily attributable to this compound alone.[1] Without studies on isolated this compound, its specific contribution to the synergistic effect remains unquantified.
The Path Forward: A Call for Targeted Research
To accurately assess the potential of this compound as a synergistic agent with antibiotics, dedicated studies using the purified compound are essential. The following experimental workflow is proposed for future research in this area.
Proposed Experimental Workflow for Assessing this compound-Antibiotic Synergy
References
Comparative Biological Activity of Viridiflorol Enantiomers: A Review of Current Research
A comprehensive review of existing scientific literature reveals a notable gap in the comparative analysis of the biological activities of (+)-viridiflorol and (-)-viridiflorol enantiomers. While the sesquiterpenoid viridiflorol has been identified as a promising bioactive compound with a range of therapeutic potentials, research to date has predominantly focused on the molecule as a single entity, either as a racemate or without specification of the particular stereoisomer.
Currently, there are no publicly available studies that directly compare the biological effects of the individual (+)- and (-)-enantiomers of this compound. This lack of enantioselective investigation means that the specific contribution of each stereoisomer to the observed biological activities remains unknown. It is well-established in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different, and sometimes opposing, physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to undesirable side effects.
This compound: Reported Biological Activities
Despite the absence of enantiomer-specific data, numerous studies have highlighted the potential of this compound in various therapeutic areas. These investigations, however, have been conducted using this compound isolated from natural sources, where it may exist as a single enantiomer or a mixture, or through synthetic routes that did not resolve the enantiomers. The reported biological activities of this compound include:
-
Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory properties. For instance, a study on the essential oil of Allophylus edulis, where this compound is a major constituent, showed potent inhibition of carrageenan-induced paw edema in mice.
-
Anticancer Activity: Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. One study reported its ability to induce apoptosis in breast, lung, and brain cancer cells, with IC50 values varying depending on the cell line.
-
Antimicrobial and Antifungal Properties: this compound has also been noted for its activity against certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
-
Antioxidant Capacity: Several studies have pointed to the antioxidant potential of this compound, which could contribute to its overall therapeutic effects by mitigating oxidative stress.
The Critical Need for Enantioselective Research
The absence of comparative studies on this compound enantiomers represents a significant knowledge gap in the path toward its potential clinical application. Future research should prioritize the following:
-
Chiral Separation and Synthesis: Development of robust methods for the chiral separation of this compound from natural extracts or the stereoselective synthesis of each enantiomer with high purity is a critical first step.
-
Comparative Biological Evaluation: Once isolated or synthesized, the (+)- and (-)-viridiflorol enantiomers must be systematically evaluated and compared across a range of biological assays to determine their individual contributions to the observed activities. This should include assessments of their efficacy, potency (e.g., IC50, EC50 values), and potential toxicity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which each enantiomer exerts its biological effects will provide crucial insights into their structure-activity relationships and potential therapeutic targets.
A visual representation of a generalized workflow for future comparative studies is presented below.
Validating Viridiflorol's Mechanism of Action: A Comparative Guide Using Gene Expression Analysis
Viridiflorol, a naturally occurring sesquiterpenoid found in various aromatic plants, has garnered significant interest for its therapeutic potential. Emerging research has highlighted its anti-cancer and anti-inflammatory properties. This guide provides a framework for researchers and drug development professionals to validate this compound's mechanism of action through gene expression analysis, comparing its performance with established alternatives and detailing the requisite experimental protocols.
Comparative Performance Analysis of this compound
Recent studies have demonstrated this compound's efficacy in inducing cell death in various cancer cell lines. Its cytotoxic and apoptotic activities have been quantified and compared against standard chemotherapeutic agents, providing a benchmark for its potential as an anti-neoplastic agent.
Table 1: Cytotoxic Activity (IC₅₀) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
|---|---|---|
| Daoy | Medulloblastoma (Brain) | 0.1[1][2][3] |
| MCF-7 | Breast Cancer | 10[1][2][3] |
| A549 | Lung Cancer | 30[1][2][3] |
Table 2: Comparison of this compound's Cytotoxicity with Standard Chemotherapeutics
| Cell Line | Compound | IC₅₀ (µM) | Finding |
|---|---|---|---|
| Daoy | This compound | 0.1 [3] | This compound is significantly more potent than the standard drug.[3] |
| Temozolomide | 669.63[3] | ||
| A549 | This compound | 30 [3] | This compound shows higher sensitivity compared to the standard drug.[3] |
| Doxorubicin | >37[3] | ||
| MCF-7 | This compound | 10 [3] | Efficacy is comparable to the standard drug in the 1-100 µM range.[3] |
| | Doxorubicin | Comparable[3] | |
Table 3: Apoptosis Induction by this compound in Cancer Cell Lines (24h Treatment)
| Cell Line | This compound Conc. (µM) | Early & Late Apoptotic Cells (%) |
|---|---|---|
| Daoy | 30 - 300 | 55.8% - 72.1%[1][2] |
| MCF-7 | 30 - 300 | 36.2% - 72.7%[1][2][3] |
| A549 | 30 - 300 | 35.0% - 98.9%[1][2][3] |
Investigating Molecular Mechanisms with Gene Expression Analysis
Gene expression analysis, particularly through RNA-sequencing (RNA-Seq), is a powerful tool for elucidating the molecular pathways affected by a compound.[4] Based on this compound's observed biological activities, two key pathways are prime candidates for investigation.
1. Anti-Cancer Effects via Apoptosis Modulation
This compound's ability to induce apoptosis suggests it modulates the expression of genes controlling programmed cell death.[2][3] Gene expression analysis can identify whether the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is activated by profiling key genes such as caspases (CASP), B-cell lymphoma 2 (BCL2) family members, and tumor suppressor genes like TP53.
2. Anti-Inflammatory Effects via NF-κB Signaling
This compound exhibits anti-inflammatory properties, including the inhibition of leukocyte migration.[5] A primary signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Gene expression studies can confirm if this compound inhibits this pathway by measuring the transcript levels of NF-κB target genes, such as pro-inflammatory cytokines (TNF, IL-6) and the inhibitor of NF-κB (NFKBIA).
Experimental Protocols & Workflow
A systematic approach is essential for obtaining reliable gene expression data. The following workflow outlines the key steps from cell culture to bioinformatics analysis.
1. Cell Culture and Treatment
-
Objective: To expose cancer or immune cell lines to this compound to induce measurable changes in gene expression.
-
Protocol:
-
Culture cells (e.g., A549, MCF-7, or RAW 264.7 macrophages) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat cells with this compound at a predetermined concentration (e.g., IC₅₀ or 2x IC₅₀) for a specific duration (e.g., 6, 12, or 24 hours).
-
Include a vehicle control group (treated with DMSO or the solvent used for this compound) and an untreated control group.
-
Perform at least three biological replicates for each condition.
-
2. RNA Extraction and Quality Control
-
Objective: To isolate high-quality total RNA from the treated and control cells.
-
Protocol:
-
Harvest cells and lyse them using a reagent like TRIzol.
-
Extract total RNA following the manufacturer's protocol (e.g., using a column-based kit).
-
Assess RNA quality and quantity. Check for an RNA Integrity Number (RIN) > 8.0 using a Bioanalyzer. Measure concentration using a NanoDrop or Qubit.
-
3. RNA-Seq Library Preparation and Sequencing
-
Objective: To convert RNA into a library of cDNA fragments suitable for sequencing.
-
Protocol:
-
Begin with 1 µg of total RNA per sample.
-
Isolate mRNA using poly-A selection or deplete ribosomal RNA (rRNA).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
4. Bioinformatic Analysis
-
Objective: To process raw sequencing data to identify differentially expressed genes and affected pathways.
-
Protocol:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Read Alignment: Align reads to a reference genome (human or mouse) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between this compound-treated and control groups (criteria often include a p-adjusted value < 0.05 and a log2 fold change > |1|).
-
Pathway Analysis: Use the list of differentially expressed genes for Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analysis to identify over-represented biological processes and signaling pathways.[6]
-
5. Validation Assays
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.[3]
-
Add MTT reagent to each well and incubate for 1-4 hours to allow formazan (B1609692) crystal formation by viable cells.[3]
-
Add DMSO to dissolve the crystals.[3]
-
Measure absorbance at 555 nm to quantify viable cells and calculate the IC₅₀.[3]
-
-
Annexin V/PI Apoptosis Assay:
-
Treat cells with this compound for 24 hours.[3]
-
Harvest and wash the cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[3]
-
Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
References
- 1. "this compound Induces Anti-Neoplastic Effects on Breast, Lung, and Brai" by Maaged A. Akiel, Ohoud Y. Alshehri et al. [scholarscompass.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Viridiflorol: A Botanical Insecticide Candidate Compared to Commercial Standards
The increasing demand for environmentally benign pest management solutions has spurred research into plant-derived compounds as alternatives to synthetic insecticides. Viridiflorol, a sesquiterpenoid alcohol found in the essential oils of various plants, including Stachys riederi var. japonica and Eugenia punicifolia, has emerged as a compound of interest for its potential insecticidal and repellent properties. This guide provides a comparative analysis of the efficacy of this compound-containing essential oils against commercially available insecticides, supported by experimental data and detailed methodologies for researchers in drug development and related scientific fields.
Comparative Efficacy: this compound vs. Commercial Insecticides
Direct comparative studies on the efficacy of isolated this compound against commercial insecticides are limited in publicly available literature. However, the insecticidal activity of essential oils containing this compound can be compared with that of common synthetic insecticides and repellents. The following tables summarize the available quantitative data on their efficacy against various insect species.
Table 1: Larvicidal and Fumigant Activity (LC50 Values)
| Compound/Product | Target Insect | Bioassay Type | LC50 (Lethal Concentration, 50%) | Citation |
| Stachys riederi var. japonica EO (contains this compound) | Sitophilus zeamais (Maize weevil) | Fumigant | 15.0 mg/L air | [1] |
| Stachys riederi var. japonica EO (contains this compound) | Liposcelis bostrychophila (Booklouse) | Fumigant | 0.2 mg/L air | [1] |
| Malathion | Culex quinquefasciatus | Larval | 0.019 mg/L | [2] |
| Malathion | Aedes albopictus | Larval | 0.1332 mg/L | [2] |
| Permethrin | Aedes aegypti | Larval | 0.0022 ppm | [3] |
| Deltamethrin | Culex quinquefasciatus | Larval | 0.0032 mg/L | [2] |
| Temephos | Aedes aegypti | Larval | 0.0027 ppm | [4] |
Note: The data for Stachys riederi var. japonica represents the efficacy of the entire essential oil, not isolated this compound.
Table 2: Repellent Activity
| Compound/Product | Target Insect | Concentration | Duration of >90% Protection | Citation |
| DEET | Aedes albopictus | 24% | > 6 hours | [5] |
| DEET | Mosquitoes | 6.65% | 110 minutes | [6] |
| DEET | Mosquitoes | 20% | 230 minutes | [6] |
| Citronella Oil | Aedes albopictus | Not specified | < 1 hour (71.4% repellency at 1h) | [5] |
| Fennel Oil | Aedes albopictus | Not specified | < 1 hour (61.2% repellency at 1h) | [5] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of insecticide efficacy. Below are protocols for two key experimental assays.
1. Mosquito Larvicidal Bioassay (WHO Standard Protocol)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing the efficacy of mosquito larvicides.[7]
-
Objective: To determine the lethal concentration of a substance that kills 50% (LC50) and 90% (LC90) of a mosquito larval population.
-
Materials:
-
Third to early fourth-instar larvae of the target mosquito species (e.g., Aedes aegypti, Culex quinquefasciatus).[8]
-
Test substance (e.g., this compound, commercial insecticide).
-
Solvent (e.g., ethanol, acetone, or DMSO, ensuring the final concentration in the test solution does not exceed 1%).[9]
-
Deionized or distilled water.
-
Disposable cups or beakers (200-500 mL capacity).
-
Pipettes for accurate measurement of solutions.
-
A rearing chamber or incubator maintained at 25-28°C with a 12h light:12h dark photoperiod.[7]
-
-
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test substance in a suitable solvent. From this stock, create a series of serial dilutions to achieve a range of at least five concentrations that will result in mortality between 10% and 95%.[7]
-
Experimental Setup: For each concentration, and a control (solvent only), set up at least three or four replicate cups.[7] Add a defined volume of water (e.g., 99 mL) to each cup.
-
Introduction of Larvae: Add a known number of larvae (e.g., 20-25) to each cup.[7]
-
Application of Test Substance: Add 1 mL of the appropriate test dilution or control solution to each corresponding cup to achieve the final desired concentration.
-
Incubation: Place the cups in the incubator. No food should be provided during a 24-hour exposure period.[7]
-
Mortality Assessment: After 24 hours (and 48 hours for slow-acting compounds), count the number of dead and moribund larvae in each cup.[7] Larvae are considered dead if they cannot be induced to move when probed with a needle.[7]
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%.[7] Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values with 95% confidence intervals.[10]
-
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEET-based insect repellents: safety implications for children and pregnant and lactating women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.who.int [iris.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 10. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
A Proposed Framework for Inter-Laboratory Validation of Viridiflorol Bioassays
Introduction
Viridiflorol, a sesquiterpenoid found in various plants, has demonstrated potential as an anticancer agent.[1] A critical step in the preclinical development of any new therapeutic compound is the validation of the bioassays used to assess its activity. Inter-laboratory validation, also known as a ring trial, is essential to ensure the reproducibility, reliability, and robustness of an assay across different research settings.[2][3] This guide outlines a proposed framework for the inter-laboratory validation of a this compound bioassay, specifically focusing on its cytotoxic effects on cancer cell lines. To date, no specific inter-laboratory validation studies for this compound bioassays have been published. Therefore, this guide is based on established principles of bioassay validation and published data from a single-laboratory study.[1][2]
Quantitative Data Presentation
For a successful inter-laboratory validation, a standardized protocol must be followed by all participating laboratories. The primary endpoint for comparison would be the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The following table provides a template for summarizing the quantitative data from such a hypothetical study.
Table 1: Hypothetical Inter-Laboratory Comparison of this compound IC50 Values (µM)
| Cell Line | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean IC50 (µM) | Standard Deviation |
| MCF-7 (Breast Cancer) | 10.5 | 9.8 | 11.2 | 10.5 | 0.7 |
| A549 (Lung Cancer) | 31.2 | 29.5 | 33.0 | 31.2 | 1.75 |
| Daoy (Brain Cancer) | 0.12 | 0.09 | 0.15 | 0.12 | 0.03 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. The IC50 values for Laboratory 1 are based on published data.[1]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following protocol for determining the cytotoxic effects of this compound is based on a published study.[1]
Cell Viability Assay (MTT Assay)
-
Cell Culture: MCF-7, A549, and Daoy cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions are prepared in culture media to achieve final concentrations ranging from 0.03 µM to 300 µM. The final DMSO concentration in each well should not exceed 0.5%. Cells are treated with the different concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
MTT Incubation: After 24 hours of treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using a non-linear regression analysis of the dose-response curve.
Visualization of Workflows and Pathways
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a standardized workflow for conducting the inter-laboratory validation of the this compound bioassay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanisms of this compound-induced apoptosis are not yet fully elucidated, a potential signaling pathway can be proposed for further investigation.[1] The following diagram illustrates a hypothetical pathway leading to apoptosis.
The successful inter-laboratory validation of this compound bioassays is a crucial step towards its potential clinical application. This guide provides a foundational framework for such a study. By adhering to a standardized protocol and a clear workflow, researchers can ensure the generation of reproducible and reliable data, thereby increasing confidence in the therapeutic potential of this compound. Future studies should aim to conduct such a validation to firmly establish the cytotoxic efficacy of this promising natural compound.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Viridiflorol and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of the natural sesquiterpenoid, Viridiflorol, and the well-established antioxidant, Vitamin C. The information presented herein is supported by available experimental data to aid in research and development endeavors.
Executive Summary
Vitamin C is a potent antioxidant with well-documented free radical scavenging activity, serving as a benchmark in many antioxidant assays. This compound, a bicyclic sesquiterpenoid found in various plants, has demonstrated antioxidant properties, albeit qualitatively described as moderate in the available scientific literature. While direct quantitative comparisons are limited by the scarcity of specific IC50 values for purified this compound, this guide synthesizes existing data on its activity and that of related compounds, alongside the established antioxidant profile of Vitamin C. The comparison extends to the underlying signaling pathways through which these compounds may exert their antioxidant effects.
Quantitative Antioxidant Capacity
A direct comparison of the antioxidant capacity of this compound and Vitamin C is challenging due to the limited availability of specific IC50 values for purified this compound in peer-reviewed literature. However, a study on the essential oil of Allophylus edulis, where this compound is the major constituent (30.88%), reported moderate antioxidant activity for both the essential oil and isolated this compound in DPPH and ABTS assays[1].
For Vitamin C, extensive research has established its high antioxidant capacity, with IC50 values varying depending on the specific assay conditions. The table below provides a summary of typical antioxidant activities.
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DPPH | Moderate activity (qualitative) | [1] |
| ABTS | Moderate activity (qualitative) | [1] | |
| Vitamin C | DPPH | 3.37 µg/mL - 127.737 µg/mL | [2][3][4] |
| ABTS | ~127.7 µg/mL | [4] | |
| FRAP | Significant reducing power | [5] |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity[5][6]. The range of IC50 values for Vitamin C reflects the variability in experimental setups across different studies.
Experimental Protocols for Antioxidant Assays
The antioxidant capacity of chemical compounds is commonly evaluated using various in vitro assays. The most frequently employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm[7].
Protocol Outline:
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm[8].
Protocol Outline:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A fixed volume of the diluted ABTS•+ solution is added to various concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol Outline:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction mixture: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like ferrous sulfate (B86663) or Trolox.
Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and Vitamin C are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.
This compound and Sesquiterpenoids
This compound belongs to the class of sesquiterpenoids. Many sesquiterpenes and other terpenoids have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[9][10]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: this compound may activate the Nrf2/ARE antioxidant pathway.
Vitamin C
Vitamin C is a versatile antioxidant that can directly scavenge a wide variety of reactive oxygen species (ROS). Beyond direct scavenging, Vitamin C also modulates key signaling pathways involved in the cellular stress response. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) , a transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress. By preventing NF-κB activation, Vitamin C can reduce the expression of pro-inflammatory genes. Furthermore, Vitamin C can also influence the Nrf2 pathway, contributing to the endogenous antioxidant defense system.
References
- 1. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Viridiflorol: A Structural-Activity Relationship Guide to its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of viridiflorol and its analogs. By examining the structural modifications and their impact on anticancer, anti-inflammatory, and antimicrobial properties, this document aims to inform the rational design of novel therapeutic agents.
This compound, a naturally occurring sesquiterpenoid alcohol with an aromadendrane skeleton, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities have prompted investigations into the structure-activity relationships (SAR) of its derivatives, paving the way for the development of more potent and selective therapeutic compounds. This guide synthesizes the available experimental data to provide a clear comparison of this compound and its analogs.
Comparative Biological Activities of this compound and Its Analogs
The biological efficacy of this compound and its derivatives is intricately linked to their chemical structures. Modifications to the this compound scaffold can significantly modulate their cytotoxic, anti-inflammatory, and antimicrobial potencies. The following table summarizes the available quantitative data, offering a glimpse into the SAR of this promising class of compounds.
| Compound | Biological Activity | Assay | Cell Line / Organism | IC50 / MIC / Inhibition % | Reference |
| This compound | Anticancer | MTT Assay | Daoy (Brain Cancer) | 0.1 µM | [1] |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 10 µM | [1][2] | |
| Anticancer | MTT Assay | A549 (Lung Cancer) | 30 µM | [1][2] | |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 71% inhibition at 3 mg/kg | [3] | |
| Anti-inflammatory | Carrageenan-induced pleurisy | Mice | 57% inhibition at 30 mg/kg | [3] | |
| Antimicrobial | Not specified | Mycobacterium tuberculosis | Moderate activity | [3] | |
| This compound Fucoside | Anticancer | MTT Assay | AGS (Gastric Cancer) | High cytotoxicity | [4] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
While a comprehensive library of this compound analogs has yet to be systematically evaluated, preliminary findings suggest several key structural features that influence biological activity:
-
Hydroxyl Group: The tertiary hydroxyl group at C10 of the this compound scaffold is a potential site for modification, such as glycosylation. The high cytotoxicity of this compound fucoside suggests that the addition of a sugar moiety can be a viable strategy to modulate anticancer activity.[4]
-
Aromadendrane Skeleton: The tricyclic aromadendrane core is crucial for the observed biological effects. Studies on other aromadendrane sesquiterpenoids indicate that the stereochemistry and the presence of other functional groups on the ring system can significantly impact activity.
-
Lipophilicity: As with many natural products, the lipophilicity of this compound and its analogs likely plays a significant role in their ability to cross cell membranes and interact with intracellular targets. Modifications that alter this property, such as esterification or etherification of the hydroxyl group, are expected to influence their biological profiles.
Further research focusing on the synthesis and biological evaluation of a diverse range of this compound analogs is necessary to establish a more detailed and predictive SAR model.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the biological activities of this compound and its analogs.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its analogs) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental processes and the potential biological pathways involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for the structural-activity relationship study of this compound analogs.
Caption: Hypothetical signaling pathways for the anticancer activity of this compound analogs.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of this compound: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Viridiflorol from Diverse Geographical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of viridiflorol, a bioactive sesquiterpenoid, sourced from various plants across different geographical locations. The document focuses on the yield of this compound from these sources and its performance in key biological assays, supported by experimental data. Detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound are also presented to facilitate reproducible research.
Data Presentation: this compound Yield and Biological Activity
The concentration of this compound varies significantly among different plant species, which are native to diverse geographical regions. This variation can be attributed to genetic factors, environmental conditions, and the specific chemotype of the plant. The following table summarizes the percentage of this compound found in the essential oils of several plant species.
Table 1: this compound Content in Essential Oils from Various Plant Sources
| Plant Species | Family | Geographical Origin (Native or Cultivated) | This compound Content (%) | Reference |
| Salvia algeriensis | Lamiaceae | North Africa | 71.1 | [1] |
| Allophylus edulis | Sapindaceae | South America (Brazil) | 30.88 | [2] |
| Rhododendron albiflorum | Ericaceae | North America | 22.0 | [3][4][5] |
| Satureja visianii | Lamiaceae | Balkan Peninsula | 17.9 | [1] |
| Salvia argentea | Lamiaceae | Tunisia | 15.90 | [6] |
| Mentha aquatica | Lamiaceae | Europe, Northwest Africa, Southwest Asia | 11.3 | [1] |
| Senecio rowleyanus | Asteraceae | Southwest Africa | 11.0 | [7] |
| Salvia aucheri var. mesatlantica | Lamiaceae | Morocco | 8.80 | [8] |
| Ballota undulata | Lamiaceae | Middle East | 6.0 | [1] |
| Salvia tomentosa | Lamiaceae | Turkey | 3.8 | [6] |
The biological activity of this compound, particularly its anticancer and anti-inflammatory properties, has been a subject of significant research. The following tables present quantitative data on its performance in various experimental models.
Table 2: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daoy | Medulloblastoma (Brain) | 0.1 | [9][10] |
| MCF-7 | Breast Cancer | 10 | [9][10] |
| A549 | Lung Cancer | 30 | [9][10] |
Table 3: Anti-inflammatory Activity of this compound
| Assay | Model | Dosage | Inhibition | Reference |
| Carrageenan-induced paw edema | Mice | 3 mg/kg (oral) | 71 ± 5% | [11] |
| Carrageenan-induced paw edema | Mice | 30 mg/kg (oral) | 57 ± 3% | [11] |
| Carrageenan-induced pleurisy | Mice | 3 mg/kg (oral) | 71 ± 5% (leukocyte migration) | [11] |
| Carrageenan-induced pleurisy | Mice | 30 mg/kg (oral) | 57 ± 3% (leukocyte migration) | [11] |
Experimental Protocols
Extraction of this compound-Containing Essential Oil by Hydrodistillation
This protocol describes a standard laboratory procedure for the extraction of essential oils from plant material using a Clevenger-type apparatus.
Materials:
-
Dried and powdered plant material (e.g., leaves, flowers)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting flask
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Weigh approximately 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.[12]
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.[13]
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle, and the condenser to a cold water supply.[11][14]
-
Heat the mixture to boiling. The steam and volatilized essential oils will rise and pass into the condenser.[14]
-
The condensed liquid (hydrosol and essential oil) will be collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully collect the essential oil from the graduated tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial in a cool, dark place.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of this compound in an essential oil sample.
Materials:
-
Essential oil sample
-
Volatile solvent (e.g., hexane (B92381) or ethanol)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or HP-5ms)
-
Helium (carrier gas)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a 1% solution of the essential oil in the chosen volatile solvent.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).
-
For quantitative analysis, integrate the peak area of this compound and calculate its percentage relative to the total peak area of the chromatogram.
-
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound analysis and the signaling pathways potentially modulated by its biological activities.
References
- 1. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (Open Access) Chemical Composition and Immunomodulatory Activity of Essential Oils from Rhododendron albiflorum. (2021) | Igor A. Schepetkin | 22 Citations [scispace.com]
- 5. Chemical Composition and Immunomodulatory Activity of Essential Oils from Rhododendron albiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. This compound induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. vriaroma.com [vriaroma.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Viridiflorol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the natural world. Viridiflorol, a sesquiterpenoid alcohol used in various research applications, requires careful consideration for its disposal to prevent potential environmental contamination and adhere to regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound, as with most laboratory chemicals, is to treat it as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1]
1. Waste Collection and Segregation:
-
Pure this compound and Concentrated Solutions: Collect any unused or waste this compound, including concentrated solutions, in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads used for spills, contaminated pipette tips, gloves, and empty containers, should also be collected as solid hazardous waste.[1][2] Place these items in a designated, labeled container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Your institution's EHS department will provide specific labeling requirements.
2. Spill Management:
-
In the event of a this compound spill, first, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container for solid waste.[1][2]
-
Clean the spill area thoroughly with an appropriate solvent and cleaning materials, collecting all cleaning materials as hazardous waste.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that the waste containers are kept closed at all times, except when adding waste.
-
Do not mix this compound waste with other incompatible waste streams.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Disposal should always be carried out in accordance with local, regional, national, and international regulations.[1][2]
Quantitative Data Summary
Currently, publicly available, specific quantitative regulatory thresholds for this compound disposal (e.g., concentration limits for sewer disposal) are not documented. Therefore, the most prudent approach is to treat all concentrations of this compound as hazardous waste. The following table summarizes general quantitative guidelines for laboratory chemical waste, which should be applied to this compound in the absence of specific data.
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited for this compound and other organic chemicals. | [1] |
| Solid Waste | All this compound-contaminated materials must be collected. | [1][2] |
| Container Residue | Empty containers should be treated as hazardous waste. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions applicable to your location.
References
Personal protective equipment for handling Viridiflorol
Essential Safety and Handling Guide for Viridiflorol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Summary & Personal Protective Equipment (PPE)
While specific quantitative toxicity data such as LD50, LC50, and occupational exposure limits (e.g., PEL, TLV) for this compound are not available, the compound is known to cause skin and eye irritation.[1] Aspiration may lead to pulmonary edema and pneumonitis.[1] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.
The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1][2]
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or tightly sealed goggles. | To prevent eye contact which may cause temporary irritation.[1] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing; lab coat. | To avoid skin contact, which can cause irritation, redness, pain, and potential allergic reactions.[1] |
| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. | To prevent inhalation of vapor or mist.[1][2] |
| Engineering Controls | Work in a well-ventilated area. Use of explosion-proof ventilation equipment is recommended. | To maintain exposure levels below any potential limits and to control vapor.[1] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Handling and Storage Protocol
-
Preparation : Before handling, ensure all required PPE is correctly worn. Work in a designated, well-ventilated area, preferably a chemical fume hood.[1]
-
Handling : Avoid all direct contact with skin and eyes.[1] Do not inhale vapor or mist.[1] Keep the container tightly closed when not in use.[1] Containers should be opened slowly to control any potential pressure release.[1]
-
Ignition Sources : Keep away from all sources of ignition, including open flames and sparks. Implement measures to prevent the buildup of electrostatic charge.[1]
-
Storage : Store the compound in a cool, dry, and well-ventilated area.[1][2] The storage container must be kept closed and upright to prevent leakage.[1]
Accidental Release and Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate : Keep unnecessary personnel away from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated. Ventilate closed spaces before entering.[1]
-
Eliminate Ignition Sources : Extinguish all nearby ignition sources immediately.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1] Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to contain the spill.[1]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Decontamination : Clean the contaminated surface thoroughly.
-
PPE : Do not touch damaged containers or spilled material without wearing appropriate protective clothing.[1]
Disposal Plan
All waste materials must be disposed of in a safe manner, adhering to all local, regional, and national regulations.[1]
-
Waste Collection : Residues and unused products should be collected in designated, sealed containers. Empty liners and containers may still retain product residues and should be treated as hazardous waste.[1]
-
Environmental Protection : Do not allow this compound or its containers to contaminate ponds, waterways, or ditches.[1] Avoid releasing the chemical into the environment.[1] Contaminated wash water must be retained and disposed of properly.[1]
-
Disposal Route : Dispose of the contents and container through a licensed waste disposal contractor or in accordance with officially approved procedures.
Emergency Workflow for this compound Spill
The following diagram outlines the logical steps to be taken in the event of an accidental spill of this compound.
Caption: Workflow for managing an accidental spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
